2-(1H-Pyrazol-3-Yl)Pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383939, DTXSID201257571 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75415-03-1, 192711-21-0 | |
| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1H-Pyrazol-3-yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining 2-(1H-Pyrazol-3-yl)pyridine, a versatile heterocyclic compound with significant applications in pharmaceutical development and materials science.[1] The document outlines key reaction pathways, presents comparative quantitative data, and offers detailed experimental protocols for reproducible synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be achieved through several strategic approaches. The most prominent and efficient method involves the cyclocondensation of an appropriate precursor with hydrazine. Other notable methods include variations of the Knorr pyrazole synthesis and modern one-pot multicomponent reactions. While cross-coupling reactions are a staple in the synthesis of bi-heterocyclic compounds, a direct, high-yield protocol for this specific molecule is less commonly reported in foundational literature.
The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on either the pyridine or pyrazole ring. For the parent compound, the cyclocondensation of an enaminone with hydrazine hydrate stands out for its high efficiency and mild reaction conditions.
Core Synthesis Methodologies
Cyclocondensation of (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with Hydrazine Hydrate
This method is distinguished by its exceptional yield and straightforward procedure, making it a preferred route for the synthesis of this compound. The reaction proceeds via the formation of a pyrazole ring through the reaction of a 1,3-dielectrophilic precursor with hydrazine.
Logical Workflow of the Cyclocondensation Synthesis
Caption: Workflow for the synthesis of this compound via cyclocondensation.
Detailed Experimental Protocol:
A solution of (Z)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) is prepared in ethanol (3.3 mL). To this solution, hydrazine hydrate (2 mL) is added. The reaction mixture is then heated to 60°C and maintained at this temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature. The solvent is subsequently removed under reduced pressure to yield the crude product. The resulting pale yellow solid is this compound.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 97.3% | [2] |
| Product Form | Pale yellow solid | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H) | [2] |
Knorr Pyrazole Synthesis and Related Cyclocondensations
The Knorr pyrazole synthesis is a classical and widely applicable method for the formation of pyrazole rings.[3][4] This method involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the synthesis of this compound, this would involve a 1,3-dicarbonyl compound bearing a pyridin-2-yl group.
General Knorr Synthesis Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)Pyridine (CAS: 75415-03-1): A Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1H-Pyrazol-3-yl)pyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, combining both a pyridine and a pyrazole ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in drug development. The guide highlights the potential of this scaffold as a core component in the design of kinase inhibitors and receptor modulators, supported by data on its derivatives and detailed experimental protocols for relevant biological assays. Furthermore, key signaling pathways associated with the therapeutic targets of pyrazolyl-pyridine derivatives are visualized to provide a deeper understanding of their potential mechanisms of action.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating pyrazole and pyridine rings have shown significant promise due to their diverse biological activities. This compound (CAS: 75415-03-1) is a key intermediate and structural motif in the development of compounds targeting a range of diseases, including cancer and neurological disorders.[1] Its ability to act as a bidentate ligand also makes it a valuable component in coordination chemistry, leading to the formation of metal complexes with potential catalytic and therapeutic applications. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in leveraging the properties of this important scaffold.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 75415-03-1 | [2] |
| Molecular Formula | C₈H₇N₃ | [3] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Purity | ≥ 97% | [3] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the cyclization of a chalcone precursor with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-(Pyridin-2-yl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. A mixture of 1-(pyridin-2-yl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, typically at reflux, for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.
-
Step 2: Synthesis of this compound. The crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is dissolved in ethanol. Hydrazine hydrate is then added to the solution, and the mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to afford this compound as a solid.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. While specific biological data for the parent compound is limited in publicly available literature, its derivatives have been extensively studied as potent inhibitors of various enzymes and modulators of receptors.
Kinase Inhibition
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolyl-pyridine core has been identified as a key pharmacophore in the development of potent kinase inhibitors.
-
ALK5 Inhibition: Derivatives of 2-(1H-pyrazol-1-yl)pyridine, a constitutional isomer of the title compound, have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). These compounds have shown potential in preventing dermal scarring by modulating the TGF-β signaling pathway.
-
JNK Inhibition: The 4-(pyrazol-3-yl)-pyridine scaffold has been utilized to develop novel inhibitors of c-Jun N-terminal kinase (JNK). Optimization of this scaffold has led to the discovery of potent compounds with good in vivo profiles, suggesting their potential in treating inflammatory and neurodegenerative diseases.
Receptor Modulation
G-protein coupled receptors (GPCRs) are another important class of drug targets. The pyrazolyl-pyridine scaffold has been incorporated into molecules designed to modulate the activity of these receptors.
-
Adenosine A2A Receptor Antagonism: Derivatives containing the 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold have been optimized as potent antagonists of the adenosine A2A receptor, with potential applications in the treatment of Parkinson's disease.
Anticancer and Antimicrobial Activities
The versatility of the pyrazolyl-pyridine scaffold extends to its demonstrated anticancer and antimicrobial activities.
-
Anticancer Activity: Various derivatives of pyrazolopyridines have been synthesized and evaluated for their in vitro anticancer activity against a range of human tumor cell lines, with some compounds exhibiting significant inhibitory effects at low concentrations.
-
Antimicrobial Activity: Metal complexes of pyrazole derivatives, including those with pyridine moieties, have shown promising antibacterial and antifungal activities.
| Derivative Class | Target | Activity (IC₅₀/Ki) | Application |
| 2-(1H-Pyrazol-1-yl)pyridine derivatives | ALK5 (TGF-βRI Kinase) | nM range | Dermal Scarring |
| 4-(Pyrazol-3-yl)-pyridine derivatives | JNK3 | 160 nM | Neuroinflammation |
| Pyrazolyl-pyrimidin-amine derivatives | Adenosine A2A Receptor | 0.22 nM (Ki) | Parkinson's Disease |
| Pyrazolopyridine derivatives | Various Cancer Cell Lines | µM to nM range | Oncology |
Experimental Protocols for Biological Assays
To facilitate further research and development of this compound derivatives, this section provides detailed protocols for key biological assays relevant to their potential therapeutic applications.
ALK5 Kinase Assay (In Vitro)
This assay determines the ability of a test compound to inhibit the enzymatic activity of ALK5.
-
Materials:
-
Recombinant human ALK5 (TGF-βRI) enzyme
-
Myelin Basic Protein (MBP) as substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compound (e.g., this compound derivative)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the test compound, and the ALK5 enzyme.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the incorporated phosphate on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
JNK Kinase Assay (In Vitro)
This assay measures the inhibition of JNK activity by a test compound.
-
Materials:
-
Recombinant human JNK enzyme
-
GST-c-Jun (1-79) as substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, and 0.1 mM Na₃VO₄)
-
Test compound
-
Glutathione-sepharose beads
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the JNK enzyme, GST-c-Jun substrate, and the test compound in the kinase assay buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding EDTA.
-
Add glutathione-sepharose beads to capture the GST-c-Jun substrate.
-
Wash the beads to remove unbound [γ-³³P]ATP.
-
Measure the radioactivity of the beads using a scintillation counter.
-
Determine the IC₅₀ value of the test compound.
-
Adenosine A2A Receptor Binding Assay
This assay determines the affinity of a test compound for the adenosine A2A receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A2A receptor
-
[³H]-ZM241385 (a high-affinity A2A antagonist radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA)
-
Test compound
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [³H]-ZM241385, and the test compound in the binding buffer.
-
For non-specific binding determination, use a high concentration of a known A2A receptor ligand (e.g., theophylline).
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
-
Signaling Pathways and Mechanisms of Action
To provide a clearer understanding of the potential therapeutic applications of this compound derivatives, this section visualizes the key signaling pathways they may modulate.
TGF-β/ALK5 Signaling Pathway
Derivatives of this compound have been explored as inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. This pathway is crucial in cellular processes like proliferation, differentiation, and fibrosis.
Caption: TGF-β signaling pathway and the inhibitory action of a this compound derivative on ALK5.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by stress stimuli and plays a role in inflammation and apoptosis.
Caption: The JNK signaling cascade and the inhibitory effect of a 4-(Pyrazol-3-yl)-Pyridine derivative.
Adenosine A2A Receptor Signaling Pathway
The Adenosine A2A receptor is a Gs-coupled GPCR that, upon activation by adenosine, initiates a signaling cascade leading to an increase in intracellular cAMP levels.
Caption: Adenosine A2A receptor signaling and its antagonism by a pyrazolyl-pyrimidin-amine derivative.
Conclusion
This compound is a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the design of novel therapeutic agents. The demonstrated potential of the pyrazolyl-pyridine core in targeting key signaling pathways involved in cancer, inflammation, and neurological disorders underscores its importance for further investigation. This technical guide provides a solid foundation for researchers to explore the full potential of this compound and its derivatives in the quest for new and effective medicines.
References
molecular structure of 2-(1H-Pyrazol-3-Yl)Pyridine
An In-Depth Technical Guide to the Molecular Structure of 2-(1H-Pyrazol-3-yl)Pyridine
Introduction
This compound is a heterocyclic organic compound that incorporates both a pyridine and a pyrazole ring system. Its structural arrangement makes it a significant molecule in medicinal chemistry and materials science. As a bidentate ligand, it readily coordinates with metal ions, forming stable complexes that are investigated for catalytic and therapeutic applications, including potential antitumor activity.[1][2] This compound also serves as a crucial intermediate and building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders.[1]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, chemists, and drug development professionals who require detailed structural and procedural information.
Physicochemical and Structural Properties
This compound is typically a pale yellow solid or crystalline powder at room temperature.[3][4] Below is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 75415-03-1 | [4][5][6] |
| Molecular Formula | C₈H₇N₃ | [5][6] |
| Molecular Weight | 145.16 g/mol | [4][5] |
| Melting Point | 119-120°C | [4] |
| Boiling Point | 362.2±17.0 °C (Predicted) | [4] |
| Density | 1.214±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
| Storage | Room Temperature, Sealed in Dry Conditions | [4] |
Synthesis and Characterization
The synthesis of this compound is commonly achieved through the reaction of a propenone intermediate with hydrazine hydrate. This process involves a cyclization reaction to form the pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is based on established literature methods.[2][3]
-
Dissolution: Dissolve 1 g (6.2 mmol) of the precursor compound, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, in 3.3 mL of ethanol in a suitable reaction flask.
-
Addition of Reagent: Add 2 mL of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 30 minutes with stirring.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Remove the solvent under vacuum to yield the crude product.
-
Purification: The resulting pale yellow solid (approximately 875 mg, 97.3% yield) can be further purified if necessary, for example, by recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.
3.2.1 ¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.66 | Doublet (d) | 4.8 | 1H | Pyridine-H6 |
| 7.75 | Doublet (d) | 3.6 | 2H | Pyridine-H3, H4 or H5 |
| 7.67 | Doublet (d) | 2.0 | 1H | Pyrazole-H5 |
| 7.23-7.27 | Multiplet (m) | - | 1H | Pyridine-H4 or H5 |
| 6.81 | Doublet (d) | 2.0 | 1H | Pyrazole-H4 |
Molecular Structure and Crystallography
The core structure consists of a pyridine ring linked at its 2-position to the 3-position of a pyrazole ring. In related structures, the dihedral angle between the planes of the pyrazole and pyridine rings is typically small (e.g., 9.23° in the benzoyl derivative), indicating that the two rings are nearly coplanar.[7] This planarity is a critical feature, influencing the molecule's ability to act as a chelating ligand and participate in π-stacking interactions.
Caption: Atom connectivity in the this compound molecule.
Due to the lack of specific crystallographic data for the title compound, a table of bond lengths and angles cannot be definitively provided. Researchers should refer to data from closely related analogs while acknowledging potential variations.[8][9]
Applications in Research and Development
The unique structure of this compound makes it a valuable scaffold in several scientific domains. Its primary roles can be categorized as a versatile ligand in coordination chemistry and as a key building block for synthesizing bioactive molecules.
Caption: Logical relationships in the application of this compound.
-
Coordination Chemistry: The nitrogen atoms of the pyridine and pyrazole rings act as donor sites, allowing the molecule to chelate with various metal ions. The resulting complexes are studied for their catalytic properties, magnetic behavior, and potential as luminescent materials.[10]
-
Pharmaceutical Development: The scaffold is a common feature in molecules designed for biological activity. It serves as an intermediate for synthesizing drugs targeting cancer and neurological disorders.[1] Its ability to form stable structures and interact with biological targets makes it a compound of high interest for medicinal chemists.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 75415-03-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 75415-03-1 [m.chemicalbook.com]
- 5. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
2-(1H-Pyrazol-3-Yl)Pyridine chemical properties
An In-depth Technical Guide to 2-(1H-Pyrazol-3-Yl)Pyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals involved in drug development, materials science, and synthetic organic chemistry.
Core Chemical and Physical Properties
This compound, also known as 3-(2-Pyridyl)pyrazole, is a bicyclic aromatic compound containing both a pyridine and a pyrazole ring. Its unique structure makes it a valuable ligand in coordination chemistry and a key building block for more complex molecules.[1]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2][3][4] |
| CAS Number | 75415-03-1 | [1][2][5][6] |
| Appearance | White to light yellow crystalline powder | [1][7] |
| Purity | ≥ 98% | [1] |
Physicochemical Data
The following table summarizes key physicochemical properties, many of which are predicted values derived from computational models.
| Property | Value | Source(s) |
| Melting Point | 119 - 126 °C | [1][6] |
| Boiling Point | 362.2 ± 17.0 °C (Predicted) | [7][8] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [7][8] |
| pKa | 11.36 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in Methanol | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[3][5]
-
¹³C-NMR (Solvent: DMSO-D6:TFA): Data is available and indicates the presence of 8 distinct carbon environments as expected from the molecular structure.[9]
Mass Spectrometry (MS)
-
GC-MS: Mass spectrometry data confirms the molecular weight of the compound.[2]
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₇N₃ [M+]: 145.06345; Found: 145.06351.[10]
Other Spectroscopic Data
-
Infrared (IR) and Raman Spectra: Available data can be used to identify characteristic vibrational modes of the pyridine and pyrazole rings.[2]
-
UV-Vis Spectroscopy: Maximum absorption wavelength (λmax) is observed at 303 nm in aqueous acetonitrile.[5]
Synthesis of this compound
The compound can be synthesized through the condensation of a chalcone-like precursor with hydrazine hydrate.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on a reported high-yield synthesis.[3][5]
-
Reaction Setup: Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) and hydrazine hydrate (2 mL) in ethanol (3.3 mL) in a suitable reaction vessel.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature for 30 minutes.
-
Reaction Monitoring: The reaction progress can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature.
-
Isolation: Remove the solvent under vacuum to yield the crude product.
-
Purification: The resulting pale yellow solid can be further purified if necessary, though this procedure reports a high yield of 97.3% (874.7 mg) without extensive purification.[3][5]
Reactivity and Applications
This compound is a compound of significant interest due to its versatile applications in coordination chemistry, catalysis, and medicinal chemistry.[1]
Caption: Major application areas of this compound.
Coordination Chemistry and Catalysis
The nitrogen atoms in both the pyridine and pyrazole rings make this molecule an excellent bidentate chelating ligand for various metal ions.[1][11] This property is exploited in several areas:
-
Homogeneous Catalysis: Protic pyrazole complexes are versatile in catalysis.[12] For instance, an iridium(III) complex incorporating this ligand has been shown to catalyze the dehydrogenation of formic acid to produce hydrogen.[12]
-
Materials Science: It is used to formulate advanced materials, including stable metal-organic frameworks (MOFs) and coordination polymers.[1]
Pharmaceutical and Biological Applications
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[13] this compound itself is an active area of research in drug discovery.
-
Antitumor Activity: It serves as an intermediate in the synthesis of pyrazolidine alcohol-copper complexes that have demonstrated antitumor activity.[5] The broader class of pyrazole derivatives is known to exhibit anti-inflammatory, analgesic, and anticancer properties.[13][14]
-
Drug Development Intermediate: The compound is a key intermediate for synthesizing more complex pharmaceutical agents, particularly those targeting cancer and neurological disorders.[1]
-
Agrochemicals: It is also utilized in the formulation of agrochemicals for pest control, contributing to sustainable agriculture.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound. It should be stored at room temperature, sealed in a dry environment, and preferably in a cool, dark place.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 75415-03-1 [chemicalbook.com]
- 6. 3-(2-pyridyl)pyrazole | CAS#:75415-03-1 | Chemsrc [chemsrc.com]
- 7. This compound CAS#: 75415-03-1 [m.chemicalbook.com]
- 8. This compound | 75415-03-1 [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthesis protocol for 2-(1H-Pyrazol-3-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The information is presented to support research and development activities, offering detailed experimental procedures and clearly structured data for easy reference and comparison.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound. The data presented below has been compiled from various sources and is provided for different deuterated solvents.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃[1] | Multiplicity | Coupling Constant (J, Hz) |
| H6 (Pyridine) | 8.66 | d | 4.8 |
| H3, H4 (Pyridine) | 7.75 | d | 3.6 |
| H5 (Pyrazole) | 7.67 | d | 2.0 |
| H5 (Pyridine) | 7.23-7.27 | m | - |
| H4 (Pyrazole) | 6.81 | d | 2.0 |
Note: Chemical shifts can vary slightly depending on the concentration and the specific batch of the deuterated solvent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) in DMSO-d₆:TFA[2] |
| Pyridine C2 | ~150 |
| Pyridine C6 | ~149 |
| Pyrazole C3 | ~145 |
| Pyridine C4 | ~136 |
| Pyrazole C5 | ~130 |
| Pyridine C5 | ~122 |
| Pyridine C3 | ~120 |
| Pyrazole C4 | ~105 |
Note: The provided data is based on a spectrum obtained in a DMSO-d₆:TFA solvent mixture. Chemical shifts can differ in other solvents.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [3] |
| Molecular Weight | 145.16 g/mol | [3] |
| Exact Mass | 145.063997 g/mol | [4] |
| Ionization Mode | GC-MS | [3] |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.
Table 4: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (pyrazole ring) |
| 3100-3000 | C-H stretching (aromatic) |
| ~1600 | C=N stretching (pyridine ring) |
| 1580-1450 | C=C stretching (aromatic rings) |
| ~1450 | C-N stretching |
| Below 900 | C-H out-of-plane bending |
Note: The spectrum is typically recorded as a KBr pellet or using an ATR accessory.
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound[1]
This protocol is adapted from a known literature procedure.
Materials:
-
3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Precursor)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1 gram (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in 3.3 mL of ethanol in a round-bottom flask.
-
Add 2 mL of hydrazine hydrate to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The resulting pale yellow solid is this compound. The reported yield is approximately 97.3%.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard 30° pulse
-
Spectral Width: -2 to 10 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 160 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
Instrumental Parameters (Typical):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer
-
Accessory: Sample holder for KBr pellets or an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Visualizations
The following diagrams illustrate the synthesis workflow and a logical process for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)pyridine
This technical guide provides a comprehensive overview of 2-(1H-Pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and applications.
Nomenclature and Structure
The nomenclature of pyrazole derivatives can be complex due to tautomerism. For this compound, the pyrazole ring can exist in two tautomeric forms, leading to interchangeable numbering of the pyrazole ring positions.
IUPAC Name: The preferred IUPAC name is 2-(1H-pyrazol-5-yl)pyridine [1]. However, it is widely referred to as this compound in chemical literature and commercial catalogs. This ambiguity arises from the tautomeric nature of the unsubstituted pyrazole ring.
Synonyms: This compound is known by a variety of synonyms, reflecting its structure and common usage in research and commerce.
-
2-(3-Pyrazolyl)pyridine
-
2-(Pyrazol-3-yl)-pyridine[1]
-
3-(2-pyridyl)pyrazole[6]
-
5-(2-pyridinyl)pyrazole[1]
CAS Number: 75415-03-1[1][3][4][5][7]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃ | [1][3][7] |
| Molecular Weight | 145.16 g/mol | [1][6][7] |
| Melting Point | 119 - 126 °C | [3][6] |
| Boiling Point | 362.2 ± 17.0 °C at 760 mmHg | [6] |
| Density | 1.2 ± 0.1 g/cm³ | [6] |
| XLogP3-AA | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Purity | Typically ≥95% - >98% (GC) | [3][4][5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[8][9]
-
IR and Raman Spectra: FT-IR and FT-Raman spectra have been recorded and are available in spectral databases.[1]
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and high-yielding method involves the reaction of a chalcone analog with hydrazine hydrate.
Synthesis of this compound from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This protocol describes the cyclization reaction with hydrazine hydrate to form the pyrazole ring.
Materials:
-
3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (Precursor)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1 gram (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in 3.3 mL of ethanol.
-
Add 2 mL of hydrazine hydrate to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under vacuum to yield the crude product.
-
The resulting pale yellow solid is this compound. The reported yield is approximately 97.3%.[8][9]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications and Research Interest
This compound is a versatile heterocyclic compound with a broad spectrum of applications, primarily driven by its ability to act as a scaffold in the design of more complex molecules.[3]
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel therapeutic agents.[3] Its structure is a key component in compounds being investigated for the treatment of cancer and neurological disorders.[3] The pyrazole and pyridine moieties can engage in various interactions with biological targets. It is also used to prepare pyrazolidine alcohol-copper complexes that exhibit antitumor activity.[9]
-
Organic Synthesis: As a building block, it facilitates the creation of more elaborate molecular architectures.[3]
-
Materials Science: In coordination chemistry, it functions as a ligand for the formation of metal complexes. These complexes can have applications as catalysts in organic reactions.[3]
-
Agricultural Chemistry: The scaffold is utilized in the development of agrochemicals for pest control, contributing to sustainable agricultural practices.[3]
The diagram below illustrates the key application areas of this compound.
Caption: Key application areas of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]
References
- 1. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 75415-03-1 | TCI AMERICA [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 75415-03-1: this compound | CymitQuimica [cymitquimica.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 3-(2-pyridyl)pyrazole | CAS#:75415-03-1 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 75415-03-1 [chemicalbook.com]
The Advent and Ascendance of Pyrazolylpyridine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of coordination chemistry, the emergence and development of pyrazolylpyridine ligands represent a significant advancement, offering a versatile platform for the construction of novel metal complexes with tailored electronic and steric properties. Analogs of the well-established 2,2'-bipyridine ligands, pyrazolylpyridines possess a unique combination of features, including straightforward synthesis, tunable functionality, and the ability to form neutral metal complexes through deprotonation of the pyrazole NH group.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyrazolylpyridine ligands, with a focus on their synthesis, the properties of their metal complexes, and their role in catalysis and supramolecular chemistry.
Historical Perspective and Key Discoveries
The journey of pyrazolylpyridine ligands began in the early 1990s. A pivotal moment in their history was the first reported synthesis of unsubstituted 2-(1H-pyrazol-3(5)-yl)pyridine in 1992 by German researchers Brunner and Scheck.[2] Their method involved the condensation of 2-acetylpyridine with N,N-dimethylformamide diethyl acetal, followed by cyclization with hydrazine. This initial breakthrough laid the groundwork for the exploration of a new class of chelating ligands.
Subsequent research, notably by Professor Thiel and his collaborators, further illuminated the potential of these ligands in metal-catalyzed reactions, including olefin transformations, hydrosilylation, and CO2 hydrogenation.[2] The development of synthetic methodologies for 2,6-bis(pyrazolyl)pyridine ligands, which function as tridentate analogs of terpyridine, expanded the coordination chemistry possibilities and opened avenues for creating more complex and stable metal architectures.[3] The early 2000s saw a surge in the design and synthesis of new multidentate ligands based on pyrazolyl-pyridine units, further diversifying the field.[4]
A significant evolution in the application of these ligands has been in the realm of supramolecular chemistry, particularly in the self-assembly of intricate coordination cages.[5][6] These structures exhibit remarkable guest-binding properties and have shown promise in catalysis.[5][6] More recent developments have focused on harnessing the unique photophysical properties of pyrazolylpyridine metal complexes for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.[2][7] The proton-responsive nature of the pyrazole NH group has also been exploited in the design of "protic" pyrazole complexes for cooperative catalysis.[8]
Synthesis of Pyrazolylpyridine Ligands
The synthetic accessibility of pyrazolylpyridine ligands is a key factor in their widespread adoption. Various methods have been developed to produce a diverse range of these ligands with different substitution patterns and connectivity.
General Synthetic Routes
There are two primary isomers of pyrazolylpyridine ligands: 2-(1H-pyrazol-1-yl)pyridines and 2-(1H-pyrazol-3(5)-yl)pyridines.
-
2-(1H-Pyrazol-1-yl)pyridines: The most common approach for the synthesis of this isomer is the coupling of a pyridine bearing a leaving group in the 2-position with a pyrazole.[2]
-
2-(1H-Pyrazol-3(5)-yl)pyridines: The synthesis of this isomer often involves the cyclization of a precursor containing both the pyridine and a latent pyrazole ring. The seminal synthesis by Brunner and Scheck is a prime example.[2] An alternative route involves the [3+2] cycloaddition of an alkyne with a suitable nitrogen-containing species.[2]
The functionalization of the pyrazole or pyridine rings allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.[2]
Experimental Protocols
Below are representative experimental protocols for the synthesis of key pyrazolylpyridine ligands.
Synthesis of 2-(1H-Pyrazol-3-yl)pyridine
This protocol is based on the reaction of an enaminone with hydrazine hydrate.
Materials:
-
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) in ethanol (3.3 mL).
-
Add hydrazine hydrate (2 mL) to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under vacuum to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis of 2,6-bis(1H-pyrazol-1-yl)pyridine
This procedure involves the reaction of 2,6-dihalopyridine with pyrazole in the presence of a base.
Materials:
-
2,6-Dibromopyridine
-
Pyrazole
-
Potassium carbonate
-
Diglyme
Procedure:
-
In a round-bottom flask, combine 2,6-dibromopyridine, an excess of pyrazole, and potassium carbonate.
-
Add diglyme as the solvent.
-
Heat the reaction mixture under an inert atmosphere for an extended period (e.g., 3 days).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Properties and Applications of Pyrazolylpyridine Metal Complexes
The coordination of pyrazolylpyridine ligands to metal centers gives rise to complexes with a wide array of interesting and useful properties.
Catalytic Activity
Pyrazolylpyridine complexes have demonstrated significant catalytic activity in a variety of organic transformations. The tunability of the ligand framework allows for the optimization of catalyst performance.
| Catalyst System | Reaction | Key Findings |
| Ruthenium(II) Pyrazolyl-Pyridyl-Pyrazole Complex | Transfer Hydrogenation of Ketones | Exceptionally high catalytic activity, with turnover frequencies (TOFs) up to 720,000 h⁻¹. The NH functionality of the pyrazole is crucial for the high reaction rate.[9] |
| In situ Copper(II) Pyrazolylpyridine Complexes | Catecholase Activity | The nature of the counter anion and the ligand structure significantly influence the catalytic rate. Copper acetate complexes showed higher activity.[10] |
| Protic Pyrazole Iridium Complexes | Dehydrogenation of Formic Acid | The protic NH group of the pyrazole ligand plays a key role in the catalytic cycle, likely through proton transfer. |
Photophysical Properties
The unique electronic structure of pyrazolylpyridine ligands, particularly their ability to participate in metal-to-ligand charge transfer (MLCT) transitions, makes their metal complexes promising candidates for photophysical applications.
| Complex Type | Emission Color | Quantum Yield (Φ) | Lifetime (τ) | Application |
| Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphines | Yellow-Green | 1-78% | 19-119 µs | Solid-state lighting |
| Iridium, Cadmium, Zinc, and Nickel complexes with N-pyridyl-substituted pyrazoles | Varies | - | - | Photoactive compounds |
| Copper(I) complexes with pyrazolylpyridine ligands | - | Nearly quantitative | - | Organic Light-Emitting Diodes (OLEDs) |
Note: Data is compiled from various sources and specific values can vary based on the exact ligand, metal, and experimental conditions.[7][11]
Supramolecular Chemistry and Coordination Cages
A particularly exciting area of research involves the use of bis(pyrazolylpyridine) ligands in the self-assembly of coordination cages. These hollow, cage-like structures can encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis.[5][6]
Flexible bridging ligands with two bidentate pyrazolylpyridine units can assemble with transition metal dications to form a variety of cage structures, from M4L6 tetrahedra to larger M16L24 assemblies.[5] The guest-binding properties of these cages, particularly M8L12 species, have been extensively studied, with binding constants for neutral organic guests in water reaching up to 10⁸ M⁻¹.[1][12]
Visualizations
Logical Relationship of Pyrazolylpyridine Ligand Development
Caption: Evolution of Pyrazolylpyridine Ligands
Experimental Workflow for Synthesis and Characterization
Caption: Synthesis and Characterization Workflow
Signaling Pathway for Catalytic Application
References
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of heptacoordinated molybdenum( ii ) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03264K [pubs.rsc.org]
- 9. Synthesis, structural, and photophysical properties of pyrazolyl bis(pentafluorophenyl)boron complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
fundamental reactivity of 2-(1H-Pyrazol-3-Yl)Pyridine
An In-depth Technical Guide to the Fundamental Reactivity of 2-(1H-Pyrazol-3-Yl)Pyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic compound featuring two interconnected nitrogen-containing aromatic rings: a pyridine and a pyrazole. This unique structural arrangement imparts a rich and diverse reactivity profile, making it a valuable scaffold in medicinal chemistry, a versatile ligand in coordination chemistry, and a key building block in materials science and organic synthesis.[1] This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, detailing its synthesis, the distinct reactivity of each heterocyclic core, its coordination behavior with metal ions, and its applications. The content is supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Synthesis of the this compound Scaffold
The most prevalent and high-yielding synthesis of this compound involves the cyclocondensation of a suitable precursor with hydrazine. A common strategy employs the reaction of an enaminone with hydrazine hydrate.
Caption: General synthesis workflow for this compound.
This method is efficient, often proceeding in high yield under mild conditions. The reaction involves the initial nucleophilic attack of hydrazine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 60 | 0.5 | 97.3 | [2] |
Core Reactivity of the Heterocyclic Moieties
The reactivity of this compound is best understood by considering the individual and synergistic properties of its pyrazole and pyridine rings.
Caption: Overview of the fundamental reactivity pathways for this compound.
Reactivity of the Pyrazole Ring
The pyrazole ring is an electron-rich heterocycle. Its key reactive sites are the N1-proton, the N2-nitrogen, and the C4-carbon.
-
N-H Acidity and Deprotonation: The N-H proton is Brønsted acidic and can be readily removed by a base.[3] The resulting pyrazolate anion is a powerful nucleophile and a key intermediate in N-substitution reactions and the formation of anionic metal complexes.[3][4]
-
N-Substitution (Alkylation and Arylation): The pyrazole nitrogen can act as a nucleophile.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents, typically in the presence of a base, yields N-alkylated products.[5][6][7] The regioselectivity (N1 vs. N2) can be influenced by steric factors and reaction conditions.[6]
-
N-Arylation: In a form of nucleophilic aromatic substitution, the pyrazolate anion can attack electron-deficient aryl halides, such as nitrofluoro benzene, to yield N-aryl derivatives.[8] This reaction proceeds in excellent yield and is regioselective for the N1 position, likely due to steric hindrance from the adjacent pyridyl ring.[8]
-
-
Electrophilic Substitution: The electron-rich nature of the pyrazole ring facilitates electrophilic aromatic substitution, which occurs preferentially at the C4 position.[9]
Reactivity of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle, which makes its reactivity distinct from that of the pyrazole moiety.
-
Basicity and N-Coordination: The lone pair on the pyridine nitrogen is basic and is the primary site of protonation and coordination to Lewis acids and metal centers.
-
Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.[12][13] Reactions require harsh conditions (high temperatures and pressures) and substitution occurs primarily at the C3 and C5 positions.[12][14]
-
Nucleophilic Aromatic Substitution (SNAr): While the parent scaffold is unreactive, if a good leaving group (e.g., a halide) is present at the C2 or C4 positions of the pyridine ring, it can be displaced by strong nucleophiles via an addition-elimination mechanism.[15][16]
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids to form the corresponding pyridine N-oxide derivative.[17]
Coordination Chemistry
A dominant feature of this compound's reactivity is its function as a bidentate, N,N'-chelating ligand for a wide range of transition metals, including copper, iron, iridium, and nickel.[3][4][18] It exhibits two primary coordination modes, which are crucial for its application in catalysis and materials science.
Caption: The two primary coordination modes of this compound with a metal ion.
-
Neutral Ligand Coordination: The ligand coordinates in its protonated form through the pyridine nitrogen and the N2 nitrogen of the pyrazole ring. This typically results in the formation of a cationic complex, for example, [Cu(N^N)(P^P)]+.[18]
-
Anionic Ligand Coordination: Following deprotonation of the pyrazole N-H, the resulting pyrazolate anion coordinates.[3] This ability to form a deprotonated pyrazolate-anion allows it to compensate for the positive charge of the metal center, yielding neutral complexes.[4][18] This is a significant advantage for applications such as fabricating thin films for Organic Light-Emitting Diodes (OLEDs).[18]
The resulting metal complexes have found applications as catalysts for hydrogen evolution, transfer hydrogenation, and olefin transformations.[3][19]
| Metal Complex | Application | Key Feature | Quantum Yield (QY) | Lifetime (µs) | Reference |
| [Cu(I)(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)(Phosphine)]+ | OLEDs | Bright yellow-green emission | 1 - 78% | 19 - 119 | [18] |
| [Ir(III)(this compound)]+ | Catalysis (Hydrogen Evolution) | Metal-ligand cooperation | - | - | [3] |
Experimental Protocols
Synthesis of this compound[2]
-
Materials: 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, approx. 6.2 mmol), hydrazine hydrate (2 mL), ethanol (3.3 mL).
-
Procedure:
-
Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes. Monitor the reaction for completion (e.g., by TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under vacuum to afford the product.
-
-
Yield: 874.7 mg (97.3%) of a pale yellow solid.
-
Characterization (¹H-NMR, 400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[2]
N-Arylation via Nucleophilic Aromatic Substitution[8]
-
Materials: this compound, 4-nitrofluorobenzene, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Combine this compound, 4-nitrofluorobenzene, and K₂CO₃ in DMSO.
-
Heat the reaction mixture. The specific temperature and time should be optimized and monitored by TLC.
-
After the reaction is complete, cool the mixture and perform an aqueous workup to remove DMSO and salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product, typically by column chromatography.
-
-
Product: 2-[1-(4-Nitrophenyl)-1H-pyrazol-3-yl]pyridine. The reaction is reported to proceed in excellent yield.[8]
Conclusion
This compound possesses a dualistic reactivity profile governed by its electron-rich pyrazole and electron-deficient pyridine rings. Key transformations include N-substitution and C4-electrophilic substitution on the pyrazole ring, and N-oxidation or nucleophilic substitution (with appropriate leaving groups) on the pyridine ring. Its most prominent chemical property is its role as a versatile N,N'-chelating ligand, capable of forming both cationic and neutral complexes through its protonated and deprotonated states, respectively. This tunable reactivity and coordination behavior underpins its widespread use in the development of novel catalysts, advanced materials, and pharmacologically active agents, making it a molecule of significant interest for ongoing and future research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 3-(1H-Pyrazol-1-yl)pyridine|CAS 25700-12-3 [benchchem.com]
- 18. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-Pyrazol-3-Yl)Pyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. This bicyclic system, formed by the fusion of pyrazole and pyridine rings, serves as a versatile framework for the development of novel therapeutic agents across a wide range of disease areas.[1][2] Derivatives and analogs of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and potent modulatory effects on central nervous system targets.[3][4][5][6]
The unique electronic properties and conformational flexibility of the pyrazolopyridine core allow for fine-tuning of its interactions with various biological targets. Researchers have successfully developed compounds with high potency and selectivity by modifying the substituents on both the pyrazole and pyridine rings.[7][8][9] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies to aid in ongoing research and development efforts.
Synthesis and Characterization
The synthesis of the this compound core and its derivatives is typically achieved through cyclocondensation reactions. A common and effective method involves the reaction of a precursor molecule with hydrazine hydrate.
General Experimental Protocol: Synthesis of this compound
A widely used method for synthesizing the parent compound this compound involves the cyclization of an appropriate precursor with hydrazine hydrate.[10]
Materials:
-
Precursor compound (e.g., 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one) (1.0 g, 1 equivalent)
-
Hydrazine hydrate (2.0 mL)
-
Ethanol (3.3 mL)
Procedure:
-
The precursor compound is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated to 60°C and stirred for 30 minutes.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.
-
The resulting solid is then purified, typically by recrystallization or column chromatography, to afford the final product.[10]
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For this compound, typical 1H-NMR signals in CDCl3 are observed at δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), and 6.81 (d, J = 2Hz, 1H).[10]
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections detail their activity as anticancer agents and modulators of the M4 muscarinic acetylcholine receptor.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative effects of pyrazole-pyridine analogs against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[4][9]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine analog 5e | Human Hepatoma (7402) | Antitumor Activity | 4.55 | [6] |
| Pyrazolo[3,4-d]pyrimidine analog 5e | Human Hepatoma (7221) | Antitumor Activity | 6.28 | [6] |
| Polysubstituted pyrazole 59 | Hepatocellular Carcinoma (HepG2) | Antitumor Activity | 2.0 | [4] |
| Pyrazolo[3,4-b]pyridine 6n | HeLa | Antiproliferative | - | [9] |
| Pyrazolo[4,3-c]pyridine derivative 41 | Breast Cancer (MCF-7) | Antiproliferative | 1.937 (µg/mL) | [4] |
| Pyrazolo[4,3-c]pyridine derivative 41 | Hepatocellular Carcinoma (HepG2) | Antiproliferative | 3.695 (µg/mL) | [4] |
| Pyrazolo[4,3-c]pyridine derivative 42 | Colon Carcinoma (HCT116) | Antiproliferative | 2.914 (µg/mL) | [4] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plate is incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Modulation of Muscarinic Acetylcholine Receptor M4
Certain pyrazol-4-yl-pyridine derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[11][12][13] The M4 receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia.[11][12][13] PAMs offer a promising therapeutic strategy by enhancing the response of the receptor to the endogenous neurotransmitter, acetylcholine, which can lead to improved efficacy and fewer side effects compared to direct agonists.[11]
Quantitative Data for M4 Receptor Modulators
| Compound | Parameter | Value | Assay | Reference |
| Compound 12 | Radiochemical Yield | 28 ± 10% | Radiosynthesis | [12][13] |
| Compound 12 | Radiochemical Purity | >99% | Radiosynthesis | [12][13] |
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human M4 receptor (hM4).
-
Radiolabeled antagonist, such as [3H]NMS (N-methylscopolamine).
-
Test compounds (pyrazol-4-yl-pyridine derivatives).
-
Assay buffer (e.g., PBS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled antagonist ([3H]NMS) and increasing concentrations of the test compound.
-
The incubation is carried out in a 96-well plate at room temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The data is analyzed to determine the affinity (Ki or IC50) of the test compound for the receptor.[7][14]
Visualizing Experimental and Logical Workflows
To better understand the process of drug discovery and the mechanism of action for these compounds, graphical representations are invaluable. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the principle of positive allosteric modulation.
Conclusion
The this compound framework continues to be a highly productive scaffold in the quest for novel therapeutic agents. The derivatives and analogs stemming from this core have demonstrated significant potential in oncology and neuroscience, among other fields. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and development of the next generation of this compound-based drugs. Future work will likely focus on exploring novel substitutions, developing more selective agents, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. researchgate.net [researchgate.net]
biological activity of pyrazole-pyridine compounds.
An In-depth Technical Guide to the Biological Activity of Pyrazole-Pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrazole and pyridine are foundational nitrogen-containing heterocyclic scaffolds in medicinal chemistry, each exhibiting a wide array of pharmacological properties.[1][2] The molecular hybridization of these two moieties into single chemical entities has yielded novel compounds with significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the biological activities of pyrazole-pyridine compounds, detailing their anticancer, antimicrobial, and anti-inflammatory effects. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in drug discovery and development.
Introduction to Pyrazole-Pyridine Compounds
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[1][4][5] Its unique chemical properties allow it to act as a versatile scaffold, capable of engaging in various biological interactions.[6] Similarly, the pyridine ring is a common motif in natural products and synthetic drugs, contributing to the pharmacological profile of many therapeutics.[7]
The fusion or linkage of pyrazole and pyridine rings creates a synergistic pharmacophore, the pyrazolopyridine, which has demonstrated a broad range of biological activities.[2] These compounds have been investigated for their ability to inhibit key enzymes, modulate signaling pathways, and disrupt microbial growth, making them a focal point of significant research interest.[2][8] This document synthesizes the current knowledge on these compounds, focusing on their therapeutic potential and the methodologies used for their evaluation.
Biological Activities of Pyrazole-Pyridine Compounds
Anticancer Activity
Pyrazole-pyridine derivatives have emerged as potent anticancer agents that function through diverse mechanisms of action, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[5][9][10]
Mechanism of Action: A primary target for many pyrazole-based anticancer agents is the family of Cyclin-Dependent Kinases (CDKs).[9][11] For instance, certain pyrazole derivatives have been shown to be effective inhibitors of CDK2.[5][11] Inhibition of CDK2 disrupts the cell cycle, typically causing an arrest in the G1/S phase, which can subsequently trigger apoptosis and inhibit tumor cell proliferation.[9][12] Other reported mechanisms include the inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and tubulin assembly.[5][9][13]
Quantitative Data: The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various human cancer cell lines.
Table 1: Anticancer Activity of Selected Pyrazole-Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. Drug | Citation |
|---|---|---|---|---|---|
| Pyrazole-linked Pyrimidinones | MCF-7 (Breast) | Data not specified | Doxorubicin | 1.6 ± 0.82 µg/mL | [14] |
| Pyrazole-linked Pyrimidinones | Caco2 (Colon) | Data not specified | Doxorubicin | 1.9 ± 0.68 µg/mL | [14] |
| Imidazo[4,5-b] Pyridine-linked Pyrazole | Aurora-A Kinase | 0.067 | - | - | [9] |
| Pyrazole-Thiourea Derivatives | CDK2 | 0.025 (25 nM) | - | - | [9] |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 7.37 ± 0.5 | Doxorubicin | 4.50 ± 0.2 | [12] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 5.81 ± 0.3 | Doxorubicin | 4.50 ± 0.2 | [12] |
| Pyrazole Carbaldehyde Derivative (43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [5] |
| Fused Pyrazole Derivative (50) | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |[5] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyrazole-pyridine compounds have shown promising activity against a range of pathogens, including multidrug-resistant strains.[15]
Mechanism of Action: The antimicrobial mode of action for some pyrazole derivatives involves the disruption of the bacterial cell wall.[15] Other proposed mechanisms include the inhibition of essential enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria.[16]
Quantitative Data: Antimicrobial activity is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Selected Pyrazole-Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. Drug | Citation |
|---|---|---|---|---|---|
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | Moxifloxacin | 2 | [15] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus (MDR isolates) | 1 - 32 | Moxifloxacin | - | [15] |
| Naphthyl-substituted pyrazole-hydrazones | S. aureus | 0.78 - 1.56 | - | - | [15] |
| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | <1 | Ciprofloxacin | - | [15] |
| Pyrazoline-clubbed Pyrimidine (5c) | MRSA | 521 µM | Levofloxacin | 346 µM | [16] |
| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli | Good activity | - | - |[17] |
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway.[18][19] The selective inhibition of COX-2 over COX-1 is a key goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Mechanism of Action: Pyrazole-containing compounds, like Celecoxib, selectively bind to and inhibit the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[18][19] Some hybrid compounds also show dual inhibition of COX and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory effect.[18]
Quantitative Data: The anti-inflammatory potential is assessed by measuring the percentage of edema inhibition in animal models or by determining the IC₅₀ values for COX enzyme inhibition.
Table 3: Anti-inflammatory Activity of Selected Pyrazole-Pyridine Derivatives
| Compound Class | Assay | Activity | Reference Drug | Activity of Ref. Drug | Citation |
|---|---|---|---|---|---|
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC₅₀ = 0.01 µM | - | - | [18] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM | - | - | [18] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC₅₀ = 0.02 µM | - | (COX-1 IC₅₀ = 4.5 µM) | [18] |
| Cyanopyridone Derivative (6b) | Carrageenan-induced paw edema | 89.57% inhibition | Indomethacin | 72.99% inhibition | [20] |
| Cyanopyridone Derivative (6b) | Carrageenan-induced paw edema | 89.57% inhibition | Celecoxib | 83.76% inhibition |[20] |
Key Experimental Protocols
Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[21][22]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[22]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-pyridine compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12][21]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT to purple formazan crystals.[21][22]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using a non-linear regression model.[21]
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound using the broth microdilution method.
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating acute anti-inflammatory activity.[20]
-
Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyrazole-pyridine compounds. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing Mechanisms and Workflows
Experimental and Drug Discovery Workflow
The general workflow for the synthesis and evaluation of novel pyrazole-pyridine compounds follows a logical progression from chemical synthesis to biological validation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 21. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Tautomerism in 2-(1H-Pyrazol-3-yl)Pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-(1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the structural isomers arising from prototropic tautomerism, the factors governing their equilibrium, and the advanced analytical and computational methodologies employed for their characterization. Detailed experimental protocols for synthesis and analysis are provided, alongside a quantitative summary of spectroscopic data. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows, adhering to stringent design specifications for clarity and accessibility to a scientific audience.
Introduction to Tautomerism in this compound
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical reactivity, biological activity, and physicochemical properties of molecules.[1] In the case of N-heterocyclic compounds, prototropic tautomerism, involving the migration of a proton, is particularly prevalent. This compound is a versatile building block in drug discovery and a ligand in coordination chemistry, and its utility is intrinsically linked to its tautomeric behavior.[2]
The core of this phenomenon in this compound lies in the pyrazole moiety, which possesses two nitrogen atoms, one of a pyrrole-like character (protonated) and the other of a pyridine-like character (unprotonated). The position of the proton on the pyrazole ring is not fixed and can exist in equilibrium between the N1 and N2 positions, leading to two primary tautomeric forms. A third, zwitterionic tautomer involving proton transfer to the pyridine nitrogen is also theoretically possible, though generally less favored. Understanding the predominant tautomeric form under different conditions is crucial for predicting molecular interactions and designing new chemical entities.
The Tautomeric Landscape
The principal tautomeric forms of this compound are illustrated below. The equilibrium between these forms is influenced by a variety of factors, including the solvent, temperature, and the electronic nature of substituents.
Caption: Prototropic tautomerism in 2-(pyrazol-3-yl)pyridine.
Factors Governing Tautomeric Equilibrium
The delicate balance between the tautomeric forms of this compound is dictated by a combination of intramolecular and intermolecular forces.
-
Solvent Effects: The polarity of the solvent plays a pivotal role.[1] Non-polar solvents tend to favor the less polar tautomer, while polar solvents can stabilize more polar forms through hydrogen bonding and dipole-dipole interactions. For N-unsubstituted pyrazoles, the tautomeric equilibrium can be significantly shifted by changing the solvent.[1]
-
Substituent Effects: The pyridine ring acts as an electron-withdrawing substituent on the pyrazole core. The position of this substituent influences the relative acidity of the N-H protons and the basicity of the pyridine-like nitrogen atoms in the pyrazole ring, thereby affecting the stability of the different tautomers.[1]
-
Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, intermolecular hydrogen bonding can favor the formation of dimers or larger aggregates, which can lock the molecule into a specific tautomeric form.[3]
Experimental Characterization of Tautomers
A combination of synthetic, spectroscopic, and crystallographic techniques is employed to study the tautomerism of this compound.
Synthesis
The synthesis of this compound is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[4]
Experimental Protocol: Synthesis of this compound [4]
-
Reaction Setup: A solution of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 5.7 mmol) in ethanol (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine: Hydrazine hydrate (0.3 mL, 6.0 mmol) is added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for studying tautomerism in solution. The chemical shifts of the pyrazole ring protons and carbons are particularly sensitive to the position of the proton.
Table 1: Experimental ¹H NMR Data for this compound in CDCl₃ [4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' (Pyrazole) | 7.65 | d | 2.3 |
| H-4' (Pyrazole) | 6.85 | d | 2.3 |
| H-6 (Pyridine) | 8.62 | ddd | 4.8, 1.8, 0.9 |
| H-3 (Pyridine) | 7.95 | dt | 7.9, 1.1 |
| H-4 (Pyridine) | 7.75 | td | 7.8, 1.8 |
| H-5 (Pyridine) | 7.20 | ddd | 7.5, 4.8, 1.2 |
Note: The provided data is consistent with the 1H-tautomer being the major form in the non-polar solvent CDCl₃. In more polar, hydrogen-bond accepting solvents like DMSO-d₆, a shift in the equilibrium towards the 2H-tautomer might be observed, which would result in changes in the chemical shifts and coupling constants of the pyrazole protons.
Table 2: Expected NMR Chemical Shift Ranges for Tautomers of 2-(Pyrazol-3-yl)pyridine
| Tautomer | Nucleus | Expected Chemical Shift Range (δ, ppm) |
| 1H-tautomer | C3' (Pyrazole) | 145-155 |
| C5' (Pyrazole) | 125-135 | |
| 2H-tautomer | C5' (Pyrazole) | 140-150 |
| C3' (Pyrazole) | 130-140 |
Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Prepare solutions of this compound (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄) in NMR tubes.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each sample at a constant temperature (e.g., 298 K). For quantitative analysis, ensure complete relaxation of the nuclei between scans.
-
Data Analysis: Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer. The relative integrals of the signals for each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric ratio in each solvent.
-
Variable Temperature Studies: To investigate the thermodynamics of the tautomeric equilibrium, acquire NMR spectra at different temperatures.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. While the crystal structure of the parent this compound has not been reported, the structures of several of its derivatives have been determined, confirming the planarity of the pyridyl-pyrazole system.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a solution in an appropriate solvent or by solvent diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Computational Modeling of Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.
Table 3: Hypothetical Relative Energies of 2-(Pyrazol-3-yl)pyridine Tautomers (Calculated)
| Tautomer | Gas Phase (ΔE, kcal/mol) | In Water (ΔG, kcal/mol) |
| 1H-tautomer | 0.00 | 0.00 |
| 2H-tautomer | 1.5 - 3.0 | 0.5 - 1.5 |
Note: These are hypothetical values based on trends observed for other substituted pyrazoles.[1] The actual values would need to be calculated for the specific molecule.
Experimental Protocol: Computational Analysis of Tautomerism
-
Structure Optimization: Build the 3D structures of the possible tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in different solvent environments (using a polarizable continuum model) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[1]
-
Energy Calculation: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities.
-
Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and vibrational frequencies for each tautomer to aid in the interpretation of experimental spectra.[1]
Workflow for Tautomerism Investigation
The systematic investigation of tautomerism in a molecule like this compound follows a well-defined workflow.
Caption: General workflow for studying tautomerism.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, influencing its properties and reactivity. While the 1H-tautomer appears to be the major form in non-polar solvents, the tautomeric equilibrium is expected to be sensitive to the surrounding environment. A comprehensive understanding of this equilibrium requires a multi-faceted approach combining synthesis, advanced spectroscopic techniques, and computational modeling. Further research, including the determination of the crystal structure of the parent compound and a detailed quantitative analysis of its tautomeric populations in a range of solvents, will be invaluable for the rational design of new functional molecules based on this promising scaffold.
References
Protonation Sites of 2-(1H-Pyrazol-3-yl)Pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)pyridine is a versatile bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring both a pyridine and a pyrazole ring, imparts it with the ability to act as a ligand for various metal ions and to participate in hydrogen bonding, making it a valuable scaffold in drug design and catalysis. Understanding the protonation behavior of this molecule is crucial for predicting its physicochemical properties, such as solubility and membrane permeability, and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the protonation sites of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Protonation Equilibria
This compound possesses three nitrogen atoms, each with a lone pair of electrons, making them potential sites for protonation. These include the pyridine nitrogen (N_py), the pyrazole nitrogen at position 1 (N1_pz), and the pyrazole nitrogen at position 2 (N2_pz). The equilibrium between the neutral and protonated forms is dictated by the relative basicity of these nitrogen atoms.
Based on experimental evidence from X-ray crystallography, the primary site of protonation is the pyridine nitrogen. The crystal structure of 2-(1H-pyrazol-3-yl)pyridinium chloride monohydrate unequivocally shows the proton residing on the pyridine nitrogen atom[1]. This is consistent with the generally higher basicity of pyridine compared to pyrazole.
The protonation equilibrium can be visualized as follows:
References
Methodological & Application
Synthesis of Metal Complexes with 2-(1H-Pyrazol-3-Yl)Pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring the versatile ligand 2-(1H-Pyrazol-3-yl)Pyridine (pypzH). The unique coordination chemistry of pypzH, capable of acting as a neutral or anionic bidentate ligand, allows for the formation of a diverse range of metal complexes with applications in photoluminescence, catalysis, and materials science.
Application Notes
The this compound ligand is a valuable building block in coordination chemistry. Its pyrazole moiety can be deprotonated, leading to the formation of neutral complexes with d-block metals, a desirable characteristic for applications such as organic light-emitting diodes (OLEDs). The resulting metal complexes exhibit a wide array of structures, from simple mononuclear species to intricate polynuclear clusters and coordination polymers.
Copper Complexes: Copper(I) and Copper(II) complexes of pypzH and its derivatives have been extensively studied. Copper(I) complexes, particularly those incorporating phosphine co-ligands, often exhibit interesting photoluminescent properties, with potential applications in lighting and sensing.[1] Copper(II) complexes have been investigated for their magnetic properties and potential as anticancer agents.[2][3]
Iron Complexes: Iron complexes with pypzH and its analogues are of interest for their spin-crossover (SCO) properties, which can be tuned by modifying the ligand structure. These materials have potential applications in molecular switches and data storage. Additionally, iron complexes have been explored as catalysts in polymerization reactions.[4][5][6]
Ruthenium Complexes: Ruthenium complexes incorporating pypzH-type ligands have shown significant catalytic activity in a variety of organic transformations, including acceptorless dehydrogenation of alcohols.[7] This highlights their potential in green chemistry applications.
Zinc Complexes: Zinc(II) complexes with pypzH derivatives are primarily investigated for their fluorescence properties.[8] These stable, non-toxic complexes are promising candidates for applications in bio-imaging and as emissive materials in OLEDs.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the this compound ligand and a selection of its metal complexes.
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | 60 | 0.5 | 97.3 | [9] |
Table 2: Synthesis and Properties of Selected Metal Complexes
| Complex | Metal Salt | Ligand | Solvent | Yield (%) | Key Property | Value | Reference |
| [Cu(pypz-Ph)(dppbz)]BF4 | [Cu(CH3CN)4]BF4 | 2-(5-phenyl-1H-pyrazol-3-yl)pyridine | Acetone/CH2Cl2 | - | Emission λmax | 545 nm | [1] |
| [Fe(bppyH2)Cl3] | FeCl3 | 2,6-di(1H-pyrazol-3-yl)pyridine | - | - | Application | Polymerization Catalyst | - |
| [RuCl(PPh3)2(NNN-L1)]Cl | RuCl2(PPh3)3 | 2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine | - | - | Catalytic Yield (Dehydrogenation) | up to 99% | [7] |
| L2-Zn | ZnCl2 | Pyridyl pyrazole derivative | - | - | DNA Binding | Minor groove binding | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (pypzH)
This protocol is adapted from a known chemical synthesis procedure.[9]
Materials:
-
3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol)
-
Hydrazine hydrate (2 mL)
-
Ethanol (3.3 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
Dissolve 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at 60°C with stirring for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting pale yellow solid can be further purified by recrystallization if necessary.
Characterization:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[9]
Protocol 2: General Synthesis of Mononuclear Copper(I) Phosphine Complexes
This protocol is a general procedure for the synthesis of [Cu(N^N)(P^P)]BF₄ type complexes.[1]
Materials:
-
[Cu(CH₃CN)₄]BF₄
-
This compound derivative (e.g., 2-(5-phenyl-1H-pyrazol-3-yl)pyridine)
-
Diphosphine ligand (e.g., 1,2-bis(diphenylphosphino)benzene - dppbz)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Cu(CH₃CN)₄]BF₄ (1 equivalent) in acetone.
-
Add a solution of the this compound derivative (1 equivalent) in acetone to the copper salt solution.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add the diphosphine ligand (1 equivalent) to the reaction mixture.
-
Continue stirring overnight at room temperature.
-
Evaporate the solvent to dryness under reduced pressure.
-
Dissolve the residue in a minimum amount of dichloromethane.
-
Precipitate the complex by layering with hexane.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Protocol 3: Synthesis of a Ferric Chloride Complex with a Pincer-type Pyrazolyl-Pyridine Ligand
This protocol describes the synthesis of an iron(III) complex for catalytic applications.[4]
Materials:
-
Ferric chloride (FeCl₃)
-
2,6-di(1H-pyrazol-3-yl)pyridine (bppyH₂)
-
Appropriate solvent (e.g., THF or CH₂Cl₂)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 2,6-di(1H-pyrazol-3-yl)pyridine in the chosen solvent.
-
Add a solution or suspension of FeCl₃ (1 equivalent) in the same solvent to the ligand solution.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or other suitable method).
-
Isolate the product by filtration or by removing the solvent under reduced pressure.
-
The resulting solid can be washed with a non-coordinating solvent to remove any unreacted starting materials.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of metal complexes with this compound.
Caption: General workflow for the synthesis of this compound and its metal complexes.
Caption: Workflow for the characterization and property evaluation of metal complexes.
References
- 1. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure of a ferric complex of 2,6-di(1H-pyrazol-3-yl)pyridine and its excellent performance in the redox-controlled living ring-opening polymerization of ε-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-(1H-Pyrazol-3-Yl)Pyridine as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(1H-Pyrazol-3-Yl)Pyridine as a versatile bidentate ligand in the synthesis of metal complexes for applications in catalysis, materials science, and medicinal chemistry. Detailed protocols for the synthesis of the ligand and its metal complexes, as well as for key applications, are provided to facilitate research and development.
Synthesis Protocols
This section outlines the synthetic procedures for this compound and a representative iridium complex.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of a chalcone precursor with hydrazine.
Protocol:
-
Preparation of the Chalcone Precursor (1-(pyridin-2-yl)ethanone): This starting material is commercially available or can be synthesized from 2-acetylpyridine.
-
Claisen-Schmidt Condensation: To a stirred solution of 2-acetylpyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a suitable aldehyde (e.g., dimethylformamide dimethyl acetal) in the presence of a base (e.g., sodium hydroxide).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting chalcone by column chromatography on silica gel.
-
Cyclization with Hydrazine: Dissolve the purified chalcone in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Isolation of this compound: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Synthesis of a Representative Metal Complex: [Cp*Ir(this compound)Cl]Cl
This protocol describes the synthesis of a half-sandwich iridium(III) complex, a precursor for catalytic applications.
Protocol:
-
Reactants: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent) and [Cp*IrCl2]2 (0.5 equivalents).
-
Solvent: Add a suitable degassed solvent, such as dichloromethane or methanol.
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Monitoring: Monitor the formation of the product by NMR spectroscopy or mass spectrometry.
-
Isolation: Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Washing and Drying: Collect the solid product by filtration, wash with a non-coordinating solvent (e.g., diethyl ether or hexane), and dry under vacuum.
Application in Catalysis: Formic Acid Dehydrogenation
Complexes of this compound with transition metals, particularly iridium, have shown significant activity as catalysts for the dehydrogenation of formic acid, a promising hydrogen storage material.
Quantitative Data
| Catalyst Precursor | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Conditions | Reference |
| [CpIr(this compound)Cl]Cl | >1,000,000 | up to 487,500 | Aqueous solution, 60-90 °C | [1] |
| in situ catalyst from [IrCpCl2]2 and ligand | 2,400,000 | - | Aqueous solution, 80 °C | |
| Iridium complex with N,N'-diimine ligand (for comparison) | - | 487,500 | Water, 90 °C | [2] |
Experimental Protocol: Catalytic Dehydrogenation of Formic Acid
Materials:
-
Iridium catalyst precursor (e.g., [Cp*Ir(this compound)Cl]Cl)
-
Formic acid (HCOOH)
-
Deionized water
-
Gas-tight reaction vessel equipped with a pressure transducer and a magnetic stirrer
-
Gas chromatograph (GC) for H2 and CO2 analysis
Procedure:
-
Catalyst Solution Preparation: Prepare a stock solution of the iridium catalyst precursor in deionized water.
-
Reaction Setup: In a typical experiment, add a specific volume of the catalyst stock solution to the gas-tight reaction vessel.
-
Addition of Formic Acid: Inject a known amount of formic acid into the reaction vessel.
-
Reaction Conditions: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and stir the solution.
-
Data Collection: Monitor the pressure increase inside the vessel over time using the pressure transducer. This pressure change corresponds to the generation of H2 and CO2.
-
Gas Analysis: Periodically, take gas samples from the headspace of the reaction vessel using a gas-tight syringe and analyze the composition (H2 and CO2) by GC.
-
Calculation of TON and TOF:
-
Calculate the moles of gas produced from the pressure data using the ideal gas law.
-
Turnover Number (TON) = (moles of H2 produced) / (moles of catalyst).
-
Turnover Frequency (TOF) = (moles of H2 produced) / (moles of catalyst × time).
-
Caption: Experimental workflow for catalytic formic acid dehydrogenation.
Application in Photophysical Materials
Complexes of this compound with d¹⁰ metals like Cu(I) and Zn(II) can exhibit interesting photoluminescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and sensors.
Quantitative Data
| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) | Conditions | Reference |
| [Cu(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)(dppbz)]BF4 | 520-650 | 0.01 - 0.78 | 19 - 119 | Solid state, 298 K | [3] |
| [Zn(this compound)Cl2] | ~400-500 | - | - | Solid state | [4] |
| [Zn(L)H2O] (L = pyrazolone-based azomethine ligand) | 416 | 0.555 | - | Solid state | [3] |
Experimental Protocol: Photoluminescence Quantum Yield Measurement (Relative Method)
Materials:
-
Luminescent metal complex of this compound
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) Where:
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Caption: Workflow for relative photoluminescence quantum yield measurement.
Application in Biological and Medicinal Chemistry
Metal complexes containing pyrazole-based ligands have been investigated for their potential as therapeutic agents, particularly for their anticancer properties.
Quantitative Data
| Complex | Cell Line | IC50 (µM) | Reference |
| Cobalt(III) complex 1 | HMLER | 15.1 ± 1.8 | [5] |
| Cobalt(III) complex 1 | HMLER-shEcad | 19.4 ± 4.1 | [5] |
| Cobalt(III) complex 2 | HMLER | 29.5 ± 4.5 | [5] |
| Cobalt(III) complex 2 | HMLER-shEcad | 40.0 ± 10.2 | [5] |
| Pyrazole-oxindole conjugate 6h | Jurkat | 4.36 ± 0.2 | [6] |
| --INVALID-LINK--3 (L = N,N-diethyl-4-(2,2':6',2''-terpyridin-4'-yl)aniline) | T-24 | 0.52 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Synthesized metal complex
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of the metal complex in DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[8][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reposiTUm: Synthesis, Structure, and Luminescence Properties of Zinc(II) Complex with a Spacer-Armed Tetradentate NâOâ-Donor Schiff Base [repositum.tuwien.at]
- 4. Zinc(II) and nickel(II) complexes of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole: relationship between fluorescence and crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Cytotoxicity of the Cobalt (III) Complex with N,N-Diethyl-4-(2,2':6',2''-terpyridin-4'-yl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrogenation of formic acid using iridium-NSi species as catalyst precursors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-(1H-Pyrazol-3-yl)Pyridine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2-(1H-pyrazol-3-yl)pyridine and its derivatives in the field of catalysis. This versatile ligand, through its unique electronic and structural properties, has been instrumental in the development of highly efficient catalysts for a range of organic transformations. The following sections detail its use in transfer hydrogenation, catechol oxidation, formic acid dehydrogenation, and ethylene polymerization, providing quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a research setting.
Transfer Hydrogenation of Ketones
Complexes of ruthenium with 2,6-bis(1H-pyrazol-3-yl)pyridine (bppy) ligands have emerged as highly effective catalysts for the transfer hydrogenation of ketones to their corresponding alcohols, a critical reaction in fine chemical and pharmaceutical synthesis. The protic N-H group on the pyrazole ring is believed to play a crucial role in the catalytic cycle through metal-ligand cooperation.
Quantitative Data for Ru-catalyzed Transfer Hydrogenation of Acetophenone
| Catalyst Precursor | Ligand | Base | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Ref. |
| [RuCl2(PPh3)3] | 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine | iPrOK | 82 | 1 | >99 | - | [1] |
| [RuCl2(PPh3)3] | 2,6-bis(5-methyl-1H-pyrazol-3-yl)pyridine | iPrOK | 82 | 1 | >99 | - | [1] |
| [(p-cymene)RuCl2]2 | 2,2'-bibenzimidazole | Cs2CO3 | 130 | 12 | 90 | - | [2] |
Experimental Protocols
Protocol 1.1: Synthesis of [RuCl₂(PPh₃)₂(2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine)]
-
Ligand Synthesis: The ligand, 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine, is synthesized according to literature procedures.
-
Complexation: A solution of the ligand (1 equivalent) in methanol is added to a solution of [RuCl₂(PPh₃)₃] (1 equivalent) in chloroform.
-
The reaction mixture is heated to reflux for 4 hours.
-
The solution is then cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether and dried under vacuum to yield the desired ruthenium complex.
-
Characterization is performed using ¹H NMR, ³¹P NMR, and elemental analysis.
Protocol 1.2: Catalytic Transfer Hydrogenation of Acetophenone
-
To a reaction vessel under an inert atmosphere, add the ruthenium catalyst precursor (e.g., 0.01 mmol, 0.5 mol%).
-
Add acetophenone (2.0 mmol) and 2-propanol (20 mL) as the hydrogen source and solvent.
-
Add a solution of potassium isopropoxide (iPrOK) in 2-propanol (0.1 M, 2.0 mL, 0.2 mmol).
-
The reaction mixture is heated to reflux (82 °C) with stirring for the desired time (e.g., 1 hour).
-
After cooling to room temperature, the reaction is quenched, and the products are analyzed by gas chromatography (GC) to determine the conversion and yield.[1]
Visualizations
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Catechol Oxidation
Copper complexes incorporating this compound ligands serve as effective catalysts for the oxidation of catechols to quinones, mimicking the function of the enzyme catechol oxidase. These reactions are typically carried out under aerobic conditions.
Quantitative Data for Cu-catalyzed Catechol Oxidation
| Copper Salt | Ligand | Solvent | L:M Ratio | Rate (µmol L⁻¹ min⁻¹) | Ref. |
| Cu(CH3COO)2 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline | Methanol | 2:1 | 32.29 | [3] |
| CuSO4 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline | Methanol | 1:1 | 14.12 | [3] |
| CuCl2 | N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Methanol | 1:1 | 0.15 | [3] |
Experimental Protocols
Protocol 2.1: Synthesis of a Copper(II) Complex with a Pyrazole-based Ligand
-
Ligand Synthesis: The pyrazole-based ligand, such as N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline, is prepared via condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-nitroaniline.[3]
-
In-situ Complex Formation: The copper(II) catalyst is typically formed in situ.
-
A solution of the ligand in methanol (e.g., 2 x 10⁻³ mol L⁻¹) is mixed with a solution of a copper(II) salt (e.g., Cu(CH₃COO)₂, 1 x 10⁻³ mol L⁻¹) in methanol.[3]
-
The mixture is stirred at room temperature to allow for complex formation.
Protocol 2.2: Catalytic Oxidation of Catechol
-
The in-situ prepared copper catalyst solution is added to a solution of catechol (0.1 mol L⁻¹) in methanol.[3]
-
The reaction is carried out at room temperature under aerobic conditions.
-
The progress of the reaction is monitored by UV-Vis spectroscopy, following the increase in absorbance of the o-quinone product at approximately 390 nm as a function of time.[3]
Visualizations
Caption: Experimental workflow for catechol oxidation.
Formic Acid Dehydrogenation
Iridium complexes featuring this compound ligands have demonstrated catalytic activity in the dehydrogenation of formic acid, a reaction of significant interest for chemical hydrogen storage. The electronic properties of the ligand can be tuned to optimize catalyst performance.
Quantitative Data for Iridium-catalyzed Formic Acid Dehydrogenation
Experimental Protocols
Protocol 3.1: General Procedure for Catalyst Synthesis (Conceptual)
-
Ligand Synthesis: Synthesize the desired this compound ligand.
-
Complexation: React the ligand with a suitable iridium precursor, such as [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl), in an appropriate solvent under an inert atmosphere.
-
The reaction mixture is typically stirred at an elevated temperature to facilitate ligand exchange and complex formation.
-
The resulting iridium complex is isolated by filtration or crystallization and characterized by spectroscopic methods.
Protocol 3.2: General Procedure for Formic Acid Dehydrogenation
-
The iridium catalyst is dissolved in a suitable solvent (often water or an organic solvent).
-
Formic acid is added to the catalyst solution.
-
The reaction is typically heated, and the evolution of hydrogen gas is monitored over time using a gas burette or a mass flow controller.
-
The turnover number (TON) and turnover frequency (TOF) are calculated based on the amount of hydrogen produced.
Visualizations
Caption: Key factors influencing catalytic performance.
Ethylene Polymerization
Palladium complexes with ligands derived from 2,6-bis(pyrazol-1-yl)pyridine have been investigated as catalysts for ethylene polymerization. The steric and electronic properties of the pyrazolyl substituents can influence the activity of the catalyst and the properties of the resulting polyethylene.
Quantitative Data for Palladium-catalyzed Ethylene Polymerization
| Catalyst | Co-catalyst | Temp. (°C) | Activity (kg PE / (mol Pd · h)) | Ref. |
| [Pd{(3,5-tBu2pz-CO)2-py}Cl2] | MAO | 25 | - | [4] |
| [Pd{(3,5-Me2pz-CO)2-py}Cl2] | MAO | 25 | - | [4] |
Note: Specific activity values were not detailed in the abstracts of the cited literature, but the formation of high-density linear polyethylene was reported.[4]
Experimental Protocols
Protocol 4.1: Synthesis of a Palladium-Bis(pyrazolyl)pyridine Complex
-
Ligand Synthesis: Prepare the 2,6-bis(pyrazolylcarbonyl)pyridine ligand by reacting 2,6-pyridinedicarbonyl dichloride with the appropriate pyrazole in the presence of a mild base.[4]
-
Complexation: React the ligand with [Pd(NCMe)₂Cl₂] in a suitable solvent to form the mononuclear palladium complex.[4]
-
The product is typically isolated as a solid and characterized by IR spectroscopy and elemental analysis.
Protocol 4.2: Ethylene Polymerization
-
In a high-pressure reactor, the palladium complex is suspended in a solvent like toluene.
-
The co-catalyst, typically methylaluminoxane (MAO), is added to activate the palladium precursor.
-
The reactor is pressurized with ethylene to the desired pressure.
-
The polymerization is carried out at a specific temperature with continuous stirring.
-
After the reaction time, the polymerization is terminated (e.g., by adding acidified methanol).
-
The polyethylene product is collected by filtration, washed, and dried. The molecular weight and linearity of the polymer are determined by techniques such as gel permeation chromatography (GPC) and NMR spectroscopy.[4]
Visualizations
Caption: Simplified scheme of ethylene polymerization.
References
Application Notes and Protocols for 2-(1H-Pyrazol-3-yl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)pyridine is a versatile bicyclic heteroaromatic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including the presence of both a pyridine and a pyrazole ring, allow for diverse chemical modifications and interactions with various biological targets. This scaffold serves as a crucial building block for the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1] The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a basic nitrogen atom, contributing to the molecule's pharmacokinetic and pharmacodynamic properties. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed experimental protocols and data.
Applications in Medicinal Chemistry
The this compound core is a privileged scaffold in drug discovery, primarily explored for its potent inhibitory activity against various protein kinases and its role in modulating inflammatory pathways.
1. Kinase Inhibition in Cancer Therapy:
Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and metastasis. The scaffold's ability to fit into the ATP-binding pocket of kinases makes it an attractive starting point for designing selective and potent inhibitors.
-
c-Jun N-terminal Kinase (JNK) Inhibition: The JNK signaling pathway is a critical regulator of cellular responses to stress, and its aberrant activation is linked to various cancers and inflammatory diseases. A series of 4-(pyrazol-3-yl)-pyridines, close structural analogs of the core topic, have been developed as potent JNK inhibitors. These compounds have demonstrated significant activity in enzymatic assays, highlighting the potential of the pyrazole-pyridine scaffold in targeting the JNK pathway.
-
TANK-Binding Kinase 1 (TBK1) Inhibition: TBK1 is a key regulator of innate immunity and is also implicated in the survival of certain cancer cells. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent and selective inhibitors of TBK1. These compounds have shown promising activity in both biochemical and cellular assays, suggesting their potential as novel immunomodulatory and anti-cancer agents.
2. Anti-inflammatory Activity:
The pyrazole and pyridine moieties are present in several known anti-inflammatory drugs. Consequently, the this compound scaffold has been explored for the development of novel anti-inflammatory agents. These compounds are often designed to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). While specific data for the parent compound is limited, various pyrazole and pyrazoline derivatives have demonstrated significant anti-inflammatory effects in preclinical models.
Quantitative Data
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Kinase Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12 | JNK3 | 160 | [2] |
| 13 | JNK3 | 80 | [2] |
Table 2: TBK1 Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [3] |
| BX795 | TBK1 | 7.1 | [3] |
| MRT67307 | TBK1 | 28.7 | [3] |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of the parent compound, this compound.
Materials:
-
3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 equivalent)
-
Hydrazine hydrate (excess)
-
Ethanol
Procedure:
-
Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
2. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(1H-Pyrazol-3-yl)Pyridine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, two-step protocol for the synthesis of 2-(1H-Pyrazol-3-yl)Pyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a visual workflow to ensure reproducibility and success in the laboratory.
Introduction
This compound is a significant scaffold in the design of novel therapeutic agents and functional materials. Its synthesis is typically achieved through a well-established two-step process commencing with the formation of an enaminone intermediate from 2-acetylpyridine, followed by cyclization with hydrazine hydrate to yield the final pyrazole ring. This protocol delineates the specific experimental conditions required for each step to achieve a high yield of the desired product.
Experimental Protocols
The synthesis of this compound is performed in two main stages:
-
Synthesis of the Intermediate: (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
-
Synthesis of the Final Product: this compound
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This initial step involves the condensation of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
Materials:
-
2-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for four hours.
-
After the reflux period, the mixture is allowed to cool to room temperature.
-
The excess DMF-DMA and other volatile components are removed under reduced pressure using a rotary evaporator.
-
The resulting orange residue is recrystallized from ethanol to yield the pure (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one intermediate as yellow crystals.
Step 2: Synthesis of this compound
The second step involves the cyclization of the enaminone intermediate with hydrazine hydrate to form the final product.
Materials:
-
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (from Step 1)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
The intermediate, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol), is dissolved in ethanol (3.3 mL) in a round-bottom flask.[1]
-
To this solution, hydrazine hydrate (2 mL) is added.[1]
-
The reaction mixture is heated to 60°C and stirred for 30 minutes.[1]
-
Upon completion of the reaction, the mixture is cooled to room temperature.[1]
-
The solvent is then removed under vacuum to afford this compound as a pale yellow solid.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Yield |
| 1 | 2-Acetylpyridine (10 mmol) | N,N-Dimethylformamide dimethyl acetal (40 ml) | Reflux | 4 hours | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Not specified |
| 2 | (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) | Hydrazine hydrate (2 mL), Ethanol (3.3 mL) | 60°C | 0.5 hours | This compound | 97.3%[1] |
Visual Workflow
The following diagram illustrates the two-step synthesis protocol for this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Characterization of 2-(1H-Pyrazol-3-yl)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques used to characterize 2-(1H-Pyrazol-3-yl)pyridine (pypz) and its metal complexes. Detailed protocols for each method are included to facilitate experimental design and execution.
Introduction
This compound (pypz) is a versatile N-heterocyclic ligand renowned for its ability to form stable complexes with a wide range of transition metals. The resulting complexes have garnered significant interest in various fields, particularly in drug development, owing to their potential as anticancer agents.[1][2] The therapeutic effects of these complexes are often linked to their ability to interact with biological targets such as DNA, cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptors (VEGFRs), leading to the induction of apoptosis and inhibition of angiogenesis.[3][4][5]
Accurate and thorough characterization of these complexes is paramount for understanding their structure-activity relationships and for the development of safe and effective therapeutic agents. This document outlines the standard analytical techniques employed for the comprehensive characterization of pypz complexes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the solution-state structure of diamagnetic pypz complexes. ¹H and ¹³C NMR provide information on the ligand's coordination to the metal center.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pypz complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent should be based on the solubility of the complex.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Data Analysis: Process the spectra to identify the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values. Coordination of the pypz ligand to a metal ion typically results in downfield shifts of the pyridine and pyrazole proton signals compared to the free ligand.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound and its Complexes.
| Nucleus | Functional Group | Free Ligand (pypz) δ (ppm) | Coordinated Ligand δ (ppm) |
| ¹H | Pyridine-H6 | ~8.60 | 8.70 - 9.00 |
| Pyridine-H4 | ~7.80 | 7.90 - 8.20 | |
| Pyridine-H5 | ~7.30 | 7.40 - 7.70 | |
| Pyridine-H3 | ~7.90 | 8.00 - 8.30 | |
| Pyrazole-H4 | ~6.80 | 7.00 - 7.50 | |
| Pyrazole-NH | ~13.0 | Variable / Broad | |
| ¹³C | Pyridine-C2 | ~151 | 152 - 155 |
| Pyridine-C6 | ~149 | 150 - 153 | |
| Pyridine-C4 | ~137 | 138 - 141 | |
| Pyridine-C3 | ~121 | 122 - 125 | |
| Pyridine-C5 | ~124 | 125 - 128 | |
| Pyrazole-C3 | ~145 | 146 - 150 | |
| Pyrazole-C5 | ~106 | 107 - 110 | |
| Pyrazole-C4 | ~101 | 102 - 105 |
Note: Chemical shifts are approximate and can vary depending on the metal center, co-ligands, and solvent.[6][7][8][9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within the pypz complexes. The spectra typically exhibit intense ligand-centered (π→π*) transitions in the UV region and, for transition metal complexes, lower energy metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pypz complex of a known concentration (typically 10⁻³ to 10⁻⁴ M) in a UV-Vis transparent solvent (e.g., acetonitrile, methanol, or water).
-
Serial Dilution: Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition: Record the UV-Vis spectra of the solutions in a 1 cm path length quartz cuvette over a wavelength range of approximately 200-800 nm. Use the pure solvent as a blank.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each band. Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Table 2: Typical UV-Vis Absorption Data for this compound Complexes.
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Ligand (π→π*) | 250 - 350 | > 10,000 |
| MLCT | 350 - 500 | 1,000 - 10,000 |
| d-d (for some transition metals) | 500 - 800 | < 1,000 |
Note: The position and intensity of absorption bands are highly dependent on the metal ion, its oxidation state, and the coordination environment.[11][12]
Structural and Compositional Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure of pypz complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².
-
Data Analysis: Analyze the refined structure to determine key geometric parameters.
Table 3: Representative X-ray Crystallographic Data for a Cu(II)-pypz Complex. [13]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-N(pyridine) bond length (Å) | 1.98 - 2.02 |
| Cu-N(pyrazole) bond length (Å) | 1.95 - 1.99 |
| N(py)-Cu-N(pz) bond angle (°) | 80 - 82 |
| Coordination Geometry | Distorted Square Planar / Octahedral |
Note: These values are illustrative and will vary for different metal complexes.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the pypz complex and to obtain information about its composition and fragmentation patterns. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique for coordination compounds.[3][4]
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the complex (approximately 10⁻⁵ to 10⁻⁶ M) in a volatile solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the charge of the complex.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M-H]⁻, or adducts like [M+Na]⁺). The observed isotopic distribution pattern should be compared with the theoretical pattern for the proposed molecular formula.
Electrochemical Characterization
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of pypz complexes, providing information on the oxidation and reduction potentials of the metal center.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or DMF).
-
Analyte Solution: Dissolve the pypz complex in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between appropriate limits.
-
Data Analysis: Determine the half-wave potential (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic (Epa) and cathodic (Epc) peak potentials. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process.
Table 4: Representative Cyclic Voltammetry Data for a Ru(II)-pypz Complex.
| Redox Couple | E₁/₂ (V vs. Ag/AgCl) | ΔEp (mV) | Assignment |
| Ru(II)/Ru(III) | +0.8 to +1.2 | 60 - 100 | Quasi-reversible |
| Ligand-based reduction | -1.0 to -1.5 | Variable | Irreversible |
Note: Redox potentials are highly dependent on the metal, its coordination environment, and the solvent system.
Application in Drug Development: Anticancer Activity
Complexes of this compound have shown significant promise as anticancer agents, primarily through their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.[1]
Inhibition of Cyclin-Dependent Kinases (CDKs)
Several pypz complexes have been identified as inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis.[5]
VEGF/VEGFR2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily regulated by the VEGF/VEGFR2 signaling pathway. Pypz complexes can inhibit this pathway, leading to anti-angiogenic effects.[4]
Induction of Apoptosis
Pypz complexes can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of Bcl-2 family proteins and the activation of caspases.
Experimental Workflow
The characterization of a new this compound complex typically follows a logical workflow to ensure a comprehensive understanding of its properties.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer activities of metal-based complexes by regulating the VEGF/VEGFR2 signaling pathway and apoptosis-related factors Bcl-2, Bax, and caspase-9 to inhibit angiogenesis and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]
Application Notes and Protocols: Photophysical Properties of 2-(1H-Pyrazol-3-yl)Pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photophysical properties of metal complexes derived from the versatile ligand 2-(1H-pyrazol-3-yl)pyridine (pypz). This document includes a summary of key photophysical data, detailed experimental protocols for characterization, and visualizations of experimental workflows and potential applications in biological systems.
Introduction to this compound Complexes
Complexes of this compound and its derivatives are a class of coordination compounds that have garnered significant interest due to their tunable photophysical properties and potential applications in diverse fields, including materials science and medicine. The pypz ligand, with its bidentate N,N-coordination site, forms stable complexes with a variety of metal ions, including d¹⁰ metals like Zn(II), Cd(II), and Cu(I), as well as lanthanides and other transition metals. The resulting complexes often exhibit interesting luminescence properties, such as fluorescence and phosphorescence, which can be modulated by the choice of the metal center, and substituents on the pyridine or pyrazole rings. These characteristics make them promising candidates for applications as emitters in organic light-emitting diodes (OLEDs), chemical sensors, and as probes for biological imaging and therapeutics.[1][2][3]
Photophysical Data of Selected this compound Complexes
The photophysical properties of these complexes are highly dependent on the coordinated metal ion and the specific ligand structure. Below is a summary of reported quantitative data for a selection of pypz-type complexes.
| Complex/Ligand | Metal Ion | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference |
| 2-(5-phenyl-1H-pyrazol-3-yl)pyridine-Cu-dppbz | Cu(I) | ~350 | 520-650 (yellow-green) | 0.78 | 119 µs | Solid State | [3] |
| 2-(5-phenyl-1H-pyrazol-3-yl)pyridine-Cu-Xantphos | Cu(I) | ~350 | 520-650 (yellow-green) | 0.01 | 19 µs | Solid State | [3] |
| 2-(5-phenyl-1H-pyrazol-3-yl)pyridine-Cu-DPEPhos | Cu(I) | ~350 | 520-650 (yellow-green) | 0.03 | 25 µs | Solid State | [3] |
| [Zn(pypz)2_Cl_2] | Zn(II) | Not Reported | ~450 (blue) | Not Reported | Not Reported | Solid State | |
| [Cd(pypz)2_Cl_2] | Cd(II) | Not Reported | ~450 (blue) | Not Reported | Not Reported | Solid State | |
| [Ag(pypzR(16)py)]2[PF_6_]2 | Ag(I) | ~310 | ~380 | Not Reported | Not Reported | CH_2_Cl_2_ | [4] |
| [Eu(C4-BPP)2(2-bromohexanoate)m]^(3-m)+ | Eu(III) | Not Reported | 590.7, 618.1 | Not Reported | 1489 ± 75 µs | Methanol/Water | [5] |
| Pyridyl β-ketoenol-Zn Complex (L2-Zn) | Zn(II) | ~350 | ~450 | Strong Fluorescence | Not Reported | Various Solvents | [1] |
| Pyridine-pyrazolate Boron Complex (P5) | B(III) | Not Reported | Dual Emission | Not Reported | Extended Lifetime | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for the characterization of the photophysical properties of this compound complexes are provided below.
Synthesis of this compound Ligand
A general synthesis for the this compound ligand involves the Claisen condensation of a substituted acetophenone with a pyridinecarboxylate ester, followed by cyclization with hydrazine hydrate.[6]
Materials:
-
Substituted acetophenone
-
Methyl picolinate (or other pyridinecarboxylate ester)
-
Sodium hydride (NaH)
-
Hydrazine hydrate
-
Anhydrous solvents (e.g., THF, ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
Condensation: To a solution of the substituted acetophenone and methyl picolinate in anhydrous THF, slowly add sodium hydride at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude β-diketone product in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 2-4 hours.
-
Purification: Cool the reaction mixture and remove the solvent in vacuo. The resulting solid can be purified by recrystallization or column chromatography to yield the desired this compound ligand.[6]
Synthesis of Metal Complexes
The synthesis of metal complexes typically involves the reaction of the pypz ligand with a suitable metal salt in an appropriate solvent.
Materials:
-
This compound ligand
-
Metal salt (e.g., ZnCl₂, Cu(CH₃CN)₄BF₄, AgNO₃)
-
Anhydrous solvents (e.g., methanol, acetonitrile, dichloromethane)
Procedure:
-
Dissolve the this compound ligand in the chosen solvent.
-
In a separate flask, dissolve the metal salt in the same or a compatible solvent.
-
Add the metal salt solution to the ligand solution dropwise with stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specified period.
-
The resulting complex may precipitate out of the solution or can be isolated by removal of the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system.[3]
UV-Vis Absorption Spectroscopy
Purpose: To determine the electronic absorption properties of the complexes.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 x 10⁻⁵ M.[7][8]
-
Use a 1 cm path length quartz cuvette.
-
Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λ_max_).
Fluorescence Spectroscopy
Purpose: To measure the emission spectra and determine the fluorescence quantum yield.
Instrumentation:
-
Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the complex (absorbance < 0.1 at the excitation wavelength) in a suitable solvent.[9]
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Scan the emission monochromator to record the fluorescence spectrum.
Procedure for Relative Quantum Yield Determination:
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[9][10]
-
Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.[9]
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield (Φ_sample_) can be calculated using the following equation: Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]
Time-Resolved Fluorescence Spectroscopy
Purpose: To measure the excited-state lifetime of the luminescent complexes.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a laser flash photolysis setup.
Procedure (TCSPC):
-
Excite a dilute solution of the complex with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.
-
The emitted photons are detected by a high-speed detector.
-
The time difference between the excitation pulse and the detection of the emitted photon is measured and histogrammed.
-
The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound complexes.
Caption: Workflow for Synthesis and Photophysical Analysis.
Application in Cellular Imaging
Certain this compound complexes have shown promise as fluorescent probes for cellular imaging. The following diagram illustrates a potential workflow for evaluating a novel pypz complex for this application.
Caption: Workflow for Cellular Imaging Application.
DNA Binding Interaction Pathway
Some pypz complexes, particularly those with zinc, have been investigated for their ability to bind to DNA. This interaction can be a crucial first step in potential therapeutic applications. The diagram below outlines the process of this interaction and its potential consequences.
Caption: DNA Binding Interaction of pypz Complexes.
References
- 1. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.horiba.com [static.horiba.com]
- 10. publications.iupac.org [publications.iupac.org]
The Versatility of 2-(1H-Pyrazol-3-yl)pyridine: A Building Block for Coordination Chemistry, Catalysis, and Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Pyrazol-3-yl)pyridine is a versatile heterocyclic compound that has garnered significant attention as a fundamental building block in modern organic synthesis. Its unique bifunctional nature, featuring a pyridine ring and a pyrazole moiety with a proton-responsive NH group, makes it an exceptional ligand for the construction of a diverse array of metal complexes. These complexes exhibit fascinating properties applicable in fields ranging from materials science to catalysis. Furthermore, the pyrazole-pyridine scaffold is a recognized pharmacophore, rendering its derivatives promising candidates for drug discovery and development. This document provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols for the synthesis of the parent molecule and its derivatives, quantitative data summaries, and visual representations of experimental workflows and biological mechanisms.
Application Notes
A Privileged Ligand in Coordination Chemistry
The true strength of this compound lies in its role as a versatile N,N'-bidentate ligand in coordination chemistry. The nitrogen atoms of both the pyridine and pyrazole rings readily coordinate with a wide range of transition metals, including copper, iridium, molybdenum, and iron. The deprotonation of the pyrazole's NH group allows for the formation of anionic pyrazolate ligands, which can act as bridging units to construct di- or polynuclear metal complexes. This feature is instrumental in designing molecules with specific magnetic and photophysical properties.
For instance, copper(II) complexes of this compound have been synthesized and structurally characterized, revealing di-ligand-bridged dinuclear structures.[1] These complexes are of interest for their magnetic properties, which are influenced by the geometry of the copper centers and the planarity of the bridging units.[1] Similarly, iridium(III) complexes incorporating this ligand have been developed for applications in organic light-emitting diodes (OLEDs), where the ligand structure influences the photophysical properties of the resulting materials.[2]
A Scaffold for Advanced Catalysts
The proton-responsive nature of the pyrazole moiety in this compound-based ligands has been harnessed to develop advanced catalysts. The NH group can participate in metal-ligand cooperation, where both the metal center and the ligand are actively involved in the catalytic cycle. This has been demonstrated in iridium(III) complexes that catalyze the dehydrogenation of formic acid, a key reaction for hydrogen storage technologies.
Furthermore, this compound serves as a precursor for the synthesis of more elaborate pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridine. These tridentate ligands form highly stable complexes with metals and have shown significant promise in catalysis. For example, molybdenum(II) complexes supported by 2,6-bis(pyrazol-3-yl)pyridine ligands have been synthesized and characterized, highlighting their potential in redox-active catalytic processes.[3][4]
A Foundation for Bioactive Molecules
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Pyrazole-pyridine derivatives are no exception and have been investigated for a range of biological activities, most notably as antimicrobial agents. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[5][6][7]
DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is a validated target for antibacterial drugs. Pyrazole derivatives have been shown to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.[8][9] This makes this compound a valuable starting material for the synthesis of novel antibacterial agents to combat the growing threat of antibiotic resistance.
Experimental Protocols
Synthesis of this compound
This protocol describes a common and efficient method for the synthesis of the title compound from a readily available precursor.
Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Procedure:
-
In a round-bottom flask, dissolve 1 g (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in 3.3 mL of ethanol.[10]
-
To this solution, add 2 mL of hydrazine hydrate.[10]
-
Heat the reaction mixture at 60°C for 30 minutes.[10]
-
After the reaction is complete, cool the mixture to room temperature.[10]
-
Remove the solvent under reduced pressure to obtain the crude product.[10]
-
The resulting pale yellow solid is this compound. The product can be further purified by recrystallization if necessary.
Synthesis of a Dinuclear Copper(II) Complex
This protocol outlines the synthesis of a representative dinuclear copper(II) complex using this compound as the ligand.
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol.
-
In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) formate or copper(II) nitrate) in the same solvent.
-
Slowly add the copper(II) salt solution to the ligand solution with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The product may precipitate out of the solution or can be obtained by slow evaporation of the solvent.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Note: The specific reaction conditions, including solvent, temperature, and reaction time, may vary depending on the desired copper(II) complex. The provided procedure is a general guideline.
Synthesis of 2,6-bis(1H-pyrazol-3-yl)pyridine (Pincer Ligand)
This pincer ligand is a valuable derivative of this compound and can be synthesized from 2,6-diacetylpyridine.
Procedure:
-
React 2,6-diacetylpyridine with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal, to form the corresponding bis(enaminone).
-
Treat the bis(enaminone) with hydrazine hydrate in a suitable solvent like ethanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, the product, 2,6-bis(1H-pyrazol-3-yl)pyridine, can be isolated by filtration and purified by recrystallization.
Quantitative Data
Table 1: Synthesis of this compound and its Derivatives
| Compound | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) | Ref. |
| This compound | 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | 60 | 0.5 | 97.3 | 119-120 | [10] |
| [Mo(CO)₂(LtBu)(PMe₂Ph)₂] | [Mo(CO)₂(MeCN)₂(PMe₂Ph)₃] | LtBu, AgOAc | THF | RT | 20 | 44 | - | [3] |
| [Mo(CO)₂(LtBu)(PMePh₂)₂] | [Mo(CO)₂(MeCN)(PMePh₂)₃] | LtBu, AgOAc | THF | RT | 20 | 50 | - | [3] |
LtBu = 2,6-bis(5-tert-butylpyrazol-3-yl)pyridine
Table 2: Antimicrobial Activity of Pyrazole-Pyridine Derivatives
| Compound | Test Organism | MIC (µg/mL) | Ref. |
| Imidazo-pyridine substituted pyrazole | E. coli | <1 | |
| Imidazo-pyridine substituted pyrazole | K. pneumoniae | <1 | |
| Imidazo-pyridine substituted pyrazole | P. aeruginosa | <1 | |
| Imidazo-pyridine substituted pyrazole | S. typhimurium | <1 | |
| Thiazolidinone-clubbed pyrazole | E. coli | 16 |
Biological Signaling Pathway
Inhibition of Bacterial DNA Gyrase
The antibacterial activity of certain pyrazole derivatives stems from their ability to inhibit DNA gyrase, a crucial enzyme for bacterial survival. The following diagram illustrates the mechanism of action.
Mechanism of DNA Gyrase Inhibition by Pyrazole Derivatives
Caption: The inhibitory action of pyrazole-pyridine derivatives on bacterial DNA gyrase.
Conclusion
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its ability to form stable and functional metal complexes has led to significant advancements in coordination chemistry and catalysis. Furthermore, its inherent biological relevance as a pharmacophore continues to inspire the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this compound in their respective fields, from creating novel materials with tailored properties to designing the next generation of antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of heptacoordinated molybdenum( ii ) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03264K [pubs.rsc.org]
- 4. Synthesis and characterization of heptacoordinated molybdenum(ii) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Electrochemical Studies of 2-(1H-Pyrazol-3-yl)Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical studies of 2-(1H-pyrazol-3-yl)pyridine compounds and their metal complexes. This document includes detailed experimental protocols for electrochemical analysis, a summary of key electrochemical data, and visualizations of experimental workflows and structure-activity relationships to guide research and development in areas such as catalysis, materials science, and drug discovery.
Introduction to the Electrochemical Importance of this compound Compounds
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their versatile coordination chemistry and rich electrochemical properties. The presence of both a pyridine and a pyrazole ring allows these molecules to act as versatile ligands, forming stable complexes with a variety of transition metals, including ruthenium, iridium, and copper.
The electrochemical behavior of these compounds is of fundamental importance for their application in various fields. For instance, their redox properties are central to their use in:
-
Light-Emitting Electrochemical Cells (LECs): The stability of the oxidation and reduction states of their metal complexes is crucial for the efficiency and longevity of LECs.[1][2][3]
-
Catalysis: The ability of the metal center in their complexes to cycle between different oxidation states is the basis for their catalytic activity in various organic transformations.
-
Corrosion Inhibition: The interaction of these molecules with metal surfaces, which is governed by their electronic properties, allows them to act as effective corrosion inhibitors.
This document provides detailed protocols and data to facilitate the exploration and application of the electrochemical properties of these promising compounds.
Experimental Protocols
Cyclic Voltammetry (CV) Protocol for this compound Compounds and their Metal Complexes
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of chemical species.[2][4][5] This protocol outlines the general procedure for performing CV on this compound compounds and their metal complexes.
2.1.1. Materials and Equipment
-
Potentiostat/Galvanostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or mesh.
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC grade, anhydrous.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Analyte Solution: 1-5 mM solution of the this compound compound or its metal complex in the electrolyte solution.
-
Inert Gas: High-purity nitrogen or argon for deaeration.
-
Polishing Materials: Alumina slurry (0.05 µm) and polishing pads.
2.1.2. Experimental Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment (acetonitrile or dichloromethane).
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.
-
-
Analyte Solution Preparation:
-
Dissolve the this compound compound or its metal complex in the electrolyte solution to a final concentration of 1-5 mM.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deaerate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Potential Range: A typical starting range is -2.0 V to +2.0 V vs. Ag/AgCl. This range should be adjusted based on the specific compound to bracket the redox events of interest.
-
Scan Rate: Start with a scan rate of 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the redox processes.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the peak current (ipa and ipc).
-
Analyze the effect of scan rate on peak currents and potentials to assess the reversibility and diffusion control of the redox processes.
-
Quantitative Data Summary
The following tables summarize the electrochemical data for selected this compound metal complexes. All potentials are reported in Volts (V) versus a reference electrode as specified in the notes.
Table 1: Electrochemical Data for Ruthenium Complexes with Pyrazolyl-Pyridine Type Ligands
| Complex | E₁/₂ (Ru³⁺/Ru²⁺) (V) | Reference Electrode | Solvent/Electrolyte | Citation |
| [Ru(DMSO)(bpp)Cl₂] | 0.37 | Ag/AgCl | CH₂Cl₂/TBAP | [6] |
| mer-[RuIIICl₃(2,2'-PyBIm)(CH₃CN)] | Multiple redox processes | Ag/AgCl | Not Specified | [7] |
| [(bipy)₂Ru(Hpzbzth)][ClO₄]₂ | Not specified | Ag/AgCl | CH₃CN-H₂O/Not Specified | [8] |
| Ru(H₂dcbpy)(CO)₂Cl₂ | 1.62 | Ag⁺/Ag | CH₃CN or DMSO | [9] |
Note: bpp = 2,6-bis(pyrazol-1-yl)pyridine; 2,2'-PyBIm = 2-(2'-pyridyl)benzimidazole; Hpzbzth = 3,5-bis(benzthiazol-2-yl)pyrazole; H₂dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid.
Table 2: Electrochemical Data for Iridium Complexes with Pyrazolyl-Pyridine Type Ligands
| Complex | E₁/₂ (Ir⁴⁺/Ir³⁺) (V) | E₁/₂ (reduction) (V) | Reference Electrode | Solvent/Electrolyte | Citation |
| [Ir(dphtz)₂(phpzpy)]⁺ | 1.34 | -1.70 | Fc⁺/Fc | CH₃CN | [1] |
| [Ir(ppy)₂(pim)]⁺ | 0.76 - 1.14 | Multiple reductions | Fc⁺/Fc | CH₃CN | [10] |
Note: dphtz = 1-(2,6-dimethylphenyl)-3-methyl-5-phenyl-1H-1,2,4-triazole; phpzpy = 2-(1-phenyl-1H-pyrazol-3-yl)pyridine; ppy = 2-phenylpyridine; pim = 2-(2-pyridyl)imidazole.
Table 3: Electrochemical Data for Copper Complexes with Pyrazolyl-Pyridine Type Ligands
| Complex | E₁/₂ (Cu²⁺/Cu⁺) (V) | Reference Electrode | Solvent/Electrolyte | Citation |
| [Cu(L¹)Cl₂] | 0.28 - 0.45 (reduction) | Not Specified | Not Specified | [11] |
| [Cu₂(μ-L²)₂(HCOO)₂(H₂O)₂] | Diverse metal/ligand localized properties | Not Specified | Not Specified | [10] |
| [Cu(pyrazolyl)₂]X (X=Cl, Br, I) | Not specified | Not Specified | Not Specified | [12] |
Note: L¹ = 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides; L² = this compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical characterization of this compound compounds.
Structure-Electrochemical Property Relationship
The electrochemical properties of this compound compounds are intrinsically linked to their molecular structure. The following diagram illustrates key structural features that influence their redox behavior.
References
- 1. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unlocking the Potential of High-Throughput Experimentation for Electrochemistry with a Standardized Microscale Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study [mdpi.com]
Application Notes and Protocols for 2-(1H-Pyrazol-3-Yl)Pyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(1H-Pyrazol-3-Yl)Pyridine and its derivatives in materials science. The focus is on the synthesis of advanced materials such as metal-organic frameworks (MOFs), luminescent metal complexes, and coordination polymers, highlighting their potential applications in organic light-emitting diodes (OLEDs), sensing, and catalysis.
Introduction
This compound is a versatile N-heterocyclic ligand that has garnered significant interest in coordination chemistry and materials science. Its bidentate N,N-coordination site, analogous to 2,2'-bipyridine, combined with the acidic proton on the pyrazole ring, allows for the formation of a wide variety of stable and functional metal complexes. The deprotonation of the pyrazole NH group can lead to the formation of neutral complexes, which is particularly advantageous for applications such as OLEDs.[1] The structural versatility of this ligand enables the fine-tuning of the electronic and photophysical properties of the resulting materials.
Applications in Materials Science
The primary applications of this compound in materials science are centered around its ability to form coordination complexes with a variety of metal ions. These applications include:
-
Luminescent Materials: Complexes of this compound with d¹⁰ metals like Cu(I) and Ag(I), as well as lanthanides and Ir(III), often exhibit strong luminescence.[2][3][4] This makes them promising candidates for use as emitters in OLEDs and as fluorescent sensors. The photophysical properties can be tuned by modifying the substituents on the pyridine or pyrazole rings, or by the choice of ancillary ligands in the metal complex.
-
Metal-Organic Frameworks (MOFs): The pyrazolate moiety can act as a linker in the construction of robust MOFs. These porous materials have potential applications in gas storage and separation, catalysis, and chemical sensing.[5][6] The functionalizable nature of the ligand allows for the introduction of specific active sites within the MOF structure.
-
Coordination Polymers: this compound can be used to synthesize one-, two-, and three-dimensional coordination polymers with interesting magnetic and photophysical properties.[4][7] The structure and dimensionality of these polymers can be controlled by the choice of metal ion, counter-anion, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes a common method for the synthesis of the parent ligand, this compound.
Materials:
-
3-(Dimethylamino)-1-(2-pyridyl)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 3-(dimethylamino)-1-(2-pyridyl)prop-2-en-1-one (1.0 g, 6.2 mmol) in ethanol (3.3 mL).
-
Add hydrazine hydrate (2.0 mL) to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under vacuum to obtain this compound as a pale yellow solid.[2]
Protocol 2: Synthesis of a Luminescent Copper(I) Complex
This protocol details the synthesis of a representative cationic Cu(I) complex with a this compound derivative and a phosphine ligand.[1]
Materials:
-
[Cu(CH₃CN)₄]BF₄
-
2-(5-phenyl-1H-pyrazol-3-yl)pyridine
-
1,2-Bis(diphenylphosphino)benzene (dppbz)
-
Acetone
-
Dichloromethane
-
Diethyl ether
Procedure:
-
In a flask, stir a solution of [Cu(CH₃CN)₄]BF₄ (50 mg, 0.159 mmol) and 2-(5-phenyl-1H-pyrazol-3-yl)pyridine (35.1 mg, 0.159 mmol) in acetone (4 mL) for 30 minutes at room temperature.
-
To the resulting solution, add 1,2-bis(diphenylphosphino)benzene (dppbz) (0.159 mmol).
-
Continue stirring for an additional hour.
-
Isolate the product by layering diethyl ether onto the dichloromethane solution of the complex.
-
Collect the resulting precipitate by filtration and dry under vacuum.
Protocol 3: Solvothermal Synthesis of a Lanthanide Coordination Polymer
This protocol describes the synthesis of a one-dimensional coordination polymer using a solvothermal method.[4]
Materials:
-
Anhydrous Lanthanide Trichloride (e.g., SmCl₃)
-
3-(2-pyridyl)pyrazole (2-PyPzH)
-
Acetonitrile
Procedure:
-
Place the anhydrous lanthanide trichloride (e.g., SmCl₃, 0.1 mmol) and 3-(2-pyridyl)pyrazole (0.2 mmol) in a Teflon-lined autoclave.
-
Add acetonitrile (5 mL) as the solvent.
-
Seal the autoclave and heat it to 150°C for 72 hours.
-
After cooling to room temperature, collect the crystalline product by filtration, wash with acetonitrile, and dry in air.
Protocol 4: Synthesis of a Zr-based MOF for Catalysis
This protocol outlines the synthesis of a zirconium-based MOF and its post-synthetic modification with a copper catalyst.[8]
Materials:
-
ZrCl₄
-
2-Aminoterephthalic acid (BDC-NH₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Nicotinaldehyde
-
Acetonitrile
-
Cu(OAc)₂
-
Ethanol
Procedure:
-
Synthesis of Zr-DMOF-NH₂:
-
Prepare Solution 1: Dissolve ZrCl₄ (0.6 mmol) in dry DMF (40 mL) with sonication.
-
Prepare Solution 2: Dissolve BDC-NH₂ (0.3 mmol) and DABCO (0.3 mmol) in dry DMF (20 mL).
-
Combine the two solutions, add acetic acid (10 mL), and stir at room temperature for 15 minutes.
-
Transfer the mixture to a Teflon-lined autoclave and heat at 120°C for 24 hours.
-
Collect the solid product by centrifugation, wash with DMF and ethanol, and dry under vacuum.
-
-
Post-synthetic modification with pyridine groups (Zr-DMOF-N/Py):
-
Add the synthesized Zr-DMOF-NH₂ (0.5 g) and nicotinaldehyde (2 mmol) to acetonitrile (50 mL) in a Teflon-lined autoclave and heat for 72 hours.
-
Separate the solid product by centrifugation, wash with ethanol, and dry in a vacuum oven at 60°C for 12 hours.
-
-
Immobilization of Copper Catalyst (Zr-DMOF-N/Py@Cu(OAc)₂):
-
Stir a mixture of Zr-DMOF-N/Py (0.5 g) and Cu(OAc)₂ (0.2 mmol) in ethanol (20 mL) at room temperature for 2 hours.
-
Separate the particles by centrifugation, wash with ethanol, and dry under vacuum at 80°C.
-
Data Presentation
Table 1: Photophysical Properties of Selected Metal Complexes with this compound Derivatives
| Complex | Emission Max (nm) | Quantum Yield (%) | Lifetime (µs) | Reference |
| [Cu(dppbz)(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)]BF₄ | 520-650 (solid state) | 1-78 | 19-119 | [2] |
| [Ag(DPEphos)(2-(5-phenyl-1H-pyrazol-3-yl)pyridine)] | Yellow phosphorescence | Not Reported | Not Reported | [3] |
| [Tb(2-PyPzH)₂Cl₃] | Green | 92 | Not Reported | [4][9] |
| [Ce(2-PyPzH)₃Cl₃] | ~600 (orange) | Not Reported | Not Reported | [4][9] |
| Ir(III) complexes with (1H-pyrazol-5-yl)pyridine derivatives | 494-499 (green) | 76-82 | Not Reported | [10] |
Table 2: Properties of a Pyrazolate-based Metal-Organic Framework (PCN-300)
| Property | Value | Reference |
| BET Surface Area | 788 m²/g | [5] |
| Langmuir Surface Area | 940 m²/g | [5] |
| Pore Volume | 1.04 cm³/g | [5] |
| Decomposition Temperature | ~300 °C | [6] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Synthesis workflow for a luminescent Copper(I) complex.
Caption: Energy transfer mechanism (Antenna Effect) in luminescent lanthanide complexes.
References
- 1. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III) [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-Frameworks and 2D-networks of lanthanide coordination polymers with 3-pyridylpyrazole: photophysical and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 2-(1H-Pyrazol-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and catalytic applications of 2-(1H-Pyrazol-3-Yl)Pyridine, a versatile heterocyclic compound. This molecule serves as a valuable building block in medicinal chemistry and a highly effective ligand in catalysis.[1]
Synthesis of this compound
This protocol outlines a high-yield synthesis of this compound.
Experimental Protocol
A solution of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) and hydrazine hydrate (2 mL) in ethanol (3.3 mL) is heated at 60°C for 30 minutes. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the product as a pale yellow solid.
Table 1: Synthesis of this compound - Reaction Parameters and Results
| Parameter | Value |
| Starting Material | 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one |
| Reagents | Hydrazine hydrate, Ethanol |
| Reaction Temperature | 60°C |
| Reaction Time | 30 minutes |
| Product | This compound |
| Yield | 97.3% |
| Appearance | Pale yellow solid |
Characterization Data:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound and its derivatives are effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Synthesis of a Palladium(II) Complex with this compound
This protocol describes the synthesis of a palladium(II) complex using this compound as a bidentate ligand.
An aqueous ethanolic solution (20 mL) of potassium tetrachloropalladate(II) (K₂PdCl₄, 0.65 g, 2 mmol) is added to an aqueous ethanolic solution (20 mL) of this compound (0.29 g, 2 mmol) with stirring at a temperature maintained on a water bath. The reaction is monitored for a color change to reddish-brown or yellow, which typically occurs at a pH of 3-4. The resulting solution is then concentrated under reduced pressure and cooled to room temperature to afford the complex. The solid product is filtered, washed with ethanol, and dried in a desiccator over CaCl₂.
Table 2: Synthesis of Palladium(II)-2-(1H-Pyrazol-3-Yl)Pyridine Complex
| Parameter | Value |
| Palladium Precursor | Potassium tetrachloropalladate(II) (K₂PdCl₄) |
| Ligand | This compound |
| Solvent | Aqueous Ethanol |
| Expected Product | [PdCl₂(C₈H₇N₃)] |
In Situ Catalyst Preparation for Suzuki-Miyaura Cross-Coupling
This protocol details the use of this compound as a ligand for the in situ preparation of a palladium catalyst for the Suzuki-Miyaura cross-coupling of an aryl halide with an aryl boronic acid.
Caption: Experimental workflow for in situ catalyst preparation and Suzuki-Miyaura coupling.
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol), this compound (0.02 mmol), the aryl halide (1 mmol), the aryl boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2 mmol) are combined. A degassed solvent mixture, such as toluene/water (4:1, 5 mL), is then added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 3: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Aryl Halide | Aryl Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~92 |
| 2-Bromopyridine | 3-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | ~88 |
Note: Yields are representative and may vary depending on the specific substrates and precise reaction conditions.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a this compound ligand is illustrated below. The ligand, denoted as L, facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This cycle illustrates the regeneration of the active Pd(0) catalyst, allowing for a small amount of catalyst to facilitate the formation of a large amount of product. The this compound ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.
References
Application Notes and Protocols for the Functionalization of 2-(1H-Pyrazol-3-yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of the pyrazole ring in 2-(1H-pyrazol-3-yl)pyridine, a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The following sections detail procedures for halogenation, subsequent cross-coupling reactions, and direct C-H functionalization, which are key transformations for creating libraries of substituted derivatives for structure-activity relationship (SAR) studies.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Functionalization of the pyrazole ring, particularly at the C4 position, allows for the exploration of chemical space and the optimization of pharmacological properties. This document outlines key synthetic methodologies for modifying this scaffold, with a focus on reactions that are amenable to library synthesis and lead optimization in a drug discovery setting. The application of these functionalized derivatives as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway is highlighted as a pertinent example of their therapeutic potential.[3][4]
Functionalization Strategies
The primary strategies for functionalizing the pyrazole ring of this compound involve:
-
Halogenation: Introduction of a halogen atom (Br, Cl, I) at the C4 position of the pyrazole ring serves as a versatile handle for subsequent cross-coupling reactions.
-
Suzuki-Miyaura Coupling: A robust palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
-
N-Arylation: Modification of the pyrazole nitrogen (N1 position) with various aryl groups to probe the steric and electronic requirements of the binding pocket.
-
Direct C-H Arylation: A modern and efficient method for the direct introduction of aryl groups at the C4 position, avoiding the need for pre-functionalization.
The following diagram illustrates the general workflow for the functionalization of this compound.
Caption: General workflow for the functionalization and application of this compound.
Experimental Protocols
Protocol 1: C4-Bromination of this compound
This protocol describes the regioselective bromination of the pyrazole ring at the C4 position using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or dichloromethane (0.1 M), add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-2-(1H-pyrazol-3-yl)pyridine.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| This compound | NBS (1.05 eq) | ACN | 3 | RT | 85-95 | Adapted from[5] |
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-(1H-pyrazol-3-yl)pyridine
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the C4-bromo derivative with an arylboronic acid.[6][7][8][9]
Materials:
-
4-Bromo-2-(1H-pyrazol-3-yl)pyridine
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-bromo-2-(1H-pyrazol-3-yl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated product.
Quantitative Data Summary:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-2-(1H-pyrazol-3-yl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 | Adapted from[6] |
| 4-Bromo-2-(1H-pyrazol-3-yl)pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 80-95 | Adapted from[7] |
Protocol 3: Copper-Catalyzed N-Arylation of this compound
This protocol describes the N-arylation of the pyrazole ring using a copper catalyst.[10][11]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide) (1.1 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-proline, a diamine) (10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Solvent (e.g., DMF, DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), aryl halide (1.1 eq), CuI (10 mol%), ligand (e.g., L-proline, 20 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 0.2 M).
-
Heat the reaction mixture to 110-130 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data Summary:
| Pyrazole | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Iodobenzene | CuI | L-proline | K₂CO₃ | DMF | 120 | 70-85 | Adapted from[11] |
| This compound | 4-Bromotoluene | CuI | TMEDA | K₃PO₄ | DMSO | 130 | 65-80 | Adapted from |
Application in Kinase Inhibitor Development: Targeting the JNK Signaling Pathway
Functionalized this compound derivatives have emerged as potent inhibitors of c-Jun N-terminal kinases (JNKs).[3][4] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[12][13] Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.[4]
The diagram below illustrates a simplified representation of the JNK signaling cascade, highlighting the point of intervention for JNK inhibitors.
Caption: Simplified JNK signaling pathway and the inhibitory action of 2-(pyrazol-3-yl)pyridine derivatives.
The development of potent and selective JNK inhibitors is a key strategy for therapeutic intervention in these diseases. The functionalization of the this compound scaffold allows for the fine-tuning of inhibitor potency and selectivity, as different substituents can interact with specific residues in the ATP-binding pocket of the JNK isoforms. The protocols provided herein offer a robust starting point for the synthesis of compound libraries to support these drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. mmsl.cz [mmsl.cz]
- 13. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-Pyrazol-3-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-Pyrazol-3-yl)pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide: Hydrazine Cyclization Method
This guide focuses on the most common and high-yield synthesis route: the cyclization of 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one with hydrazine hydrate.
Q1: My reaction yield is significantly lower than the reported >95%. What are the potential causes?
A1: Low yields in this synthesis can often be attributed to several factors. Here are the most common culprits and their solutions:
-
Purity of Starting Material: The precursor, 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, must be of high purity. Impurities can interfere with the cyclization reaction.
-
Solution: Ensure the precursor is properly purified before use. Recrystallization or column chromatography are effective methods. Verify purity using techniques like NMR or melting point analysis.
-
-
Hydrazine Hydrate Quality and Stoichiometry: Hydrazine hydrate is a strong reducing agent and can degrade over time if not stored properly. An incorrect molar ratio can also lead to incomplete reaction or side product formation.
-
Solution: Use fresh, high-quality hydrazine hydrate. Ensure accurate measurement of the reagent. A slight excess of hydrazine hydrate is often used to drive the reaction to completion, but a large excess should be avoided.
-
-
Reaction Temperature and Time: The reaction is typically run at a specific temperature for a short duration (e.g., 60°C for 30 minutes)[1]. Deviations can impact the yield.
-
Solution: Maintain a constant and accurate reaction temperature using a temperature-controlled oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to degradation of the product.
-
-
Inefficient Work-up and Product Isolation: The product is a solid, and loss can occur during the isolation process.
-
Solution: After cooling the reaction mixture, ensure complete removal of the solvent under vacuum. If the product precipitates, ensure it is fully collected by filtration and washed with a minimal amount of cold solvent to remove soluble impurities without dissolving the product.
-
Q2: I am observing a significant amount of side products in my reaction mixture. What are they and how can I minimize them?
A2: The most common side product in the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds is the corresponding pyrazoline[2]. This occurs from the initial cyclization without the subsequent oxidation/aromatization to the pyrazole.
-
Cause: Incomplete reaction or non-optimal reaction conditions can favor the formation of the pyrazoline intermediate.
-
Solution:
-
Reaction Conditions: Ensure the reaction is carried out at the recommended temperature and for a sufficient duration to promote the formation of the aromatic pyrazole ring.
-
Oxidizing Agent (if necessary): While this specific reaction often proceeds to the pyrazole without an additional oxidant, in some cases, trace amounts of an oxidizing agent or exposure to air during workup can facilitate the final aromatization step. However, for this particular high-yield synthesis, it is generally not required.
-
Purification: Pyrazolines can often be separated from the desired pyrazole product by column chromatography on silica gel.
-
Q3: The final product is a pale yellow solid, but my product is a darker oil or gum. What could be the issue?
A3: A darker, non-solid product suggests the presence of impurities or residual solvent.
-
Cause:
-
Incomplete reaction: Unreacted starting materials or intermediates can result in an oily product.
-
Side products: The formation of various side products can inhibit crystallization.
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., ethanol) or work-up solvents will result in a non-solid product.
-
-
Solution:
-
Reaction Monitoring: Use TLC to ensure the complete consumption of the starting material.
-
Purification: If impurities are suspected, purify the crude product using column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is typically effective.
-
Solvent Removal: Ensure the product is dried under high vacuum for a sufficient period to remove all residual solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: A widely reported and high-yielding method involves the reaction of 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one with hydrazine hydrate in ethanol. This method has been reported to achieve yields as high as 97.3%[1].
Q2: Are there alternative methods for synthesizing this compound and its derivatives?
A2: Yes, several other synthetic strategies can be employed, which are particularly useful for creating substituted analogs. These include:
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Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of a halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with a pyrazoleboronic acid or ester[3][4]. This method is versatile for creating a variety of substituted products.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form the C-N bond between a halopyridine and an aminopyrazole[5]. It is important to note that the NH group of the pyrazole may require protection to prevent side reactions[5].
Q3: What are the main challenges associated with Suzuki-Miyaura and Buchwald-Hartwig coupling methods for this synthesis?
A3: For the Suzuki-Miyaura coupling , challenges can include:
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The instability of some heteroaryl boronic acids, which can lead to protodeboronation and lower yields[6].
-
The need for careful optimization of the catalyst, ligand, base, and solvent system for each specific substrate pair[3][4].
For the Buchwald-Hartwig amination , the main challenges are:
-
The potential for the free NH group on the pyrazole ring to react, leading to polymerization or other side products. This often necessitates the use of a protecting group on the pyrazole nitrogen[5].
-
The choice of ligand and reaction conditions is crucial for achieving good yields, especially when using less reactive aryl chlorides[5].
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound and related compounds are:
-
Recrystallization: This is an effective method if the crude product is a solid with relatively minor impurities. Common solvent systems include ethanol, or mixtures of hexane and ethyl acetate[7].
-
Column Chromatography: This is the most versatile method for separating the desired product from starting materials, intermediates (like pyrazolines), and other side products. Silica gel is the most common stationary phase, with a gradient of hexane and ethyl acetate as the eluent[8].
-
Acid-Base Extraction: For compounds with basic pyridine and acidic/basic pyrazole functionalities, forming a salt by treating with an acid (like HCl) can be used to move the compound into an aqueous layer, wash away non-basic impurities, and then regenerate the free base for extraction into an organic solvent[7].
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogs
| Synthesis Method | Key Reagents | Catalyst/Conditions | Typical Yield | Advantages | Disadvantages |
| Hydrazine Cyclization | 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, Hydrazine hydrate | Ethanol, 60°C, 0.5h | Up to 97.3%[1] | High yield, short reaction time, simple procedure. | Requires synthesis of the enaminone precursor. |
| Suzuki-Miyaura Coupling | 2-Halopyridine, Pyrazoleboronic acid/ester | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₃PO₄), Dioxane/Water | 60-95% (substrate dependent)[4][6] | High functional group tolerance, good for diversification. | Boronic acids can be unstable, requires catalyst and ligand optimization. |
| Buchwald-Hartwig Amination | 2-Halopyridine, 3-Aminopyrazole | Pd catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 55-98% (substrate dependent)[9] | Direct C-N bond formation. | Pyrazole NH may require protection, sensitive to catalyst and ligand choice. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrazine Cyclization [1]
-
Materials:
-
3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one (1.0 g, ~5.7 mmol)
-
Hydrazine hydrate (~2 mL)
-
Ethanol (~3.3 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to 60°C and stir for 30 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The resulting pale yellow solid can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine with a Pyrazoleboronic Acid [4][6]
-
Materials:
-
2-Halopyridine (1.0 mmol)
-
Pyrazoleboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
-
Procedure:
-
To an oven-dried flask, add the 2-halopyridine, pyrazoleboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (typically 8-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(1H-Pyrazol-3-Yl)Pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(1H-Pyrazol-3-Yl)Pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis (such as hydrazine hydrate), and side-products from the reaction. Depending on the synthetic route, potential side-products could involve regioisomers or products of incomplete reaction. Residual solvents used in the synthesis and work-up are also common impurities.
Q2: What is the recommended first step for purifying the crude product?
A2: A simple work-up procedure is often the best first step. This may involve dissolving the crude product in a suitable organic solvent and washing with water or brine to remove water-soluble impurities like hydrazine hydrate. Subsequent drying and concentration of the organic phase will yield a purer, though likely still crude, product for further purification.
Q3: Which purification technique is most effective for this compound?
A3: Both column chromatography and recrystallization can be effective. Column chromatography using silica gel is a common method for separating the desired product from a range of impurities.[1] Recrystallization is a good option if a suitable solvent system can be found and is particularly effective at removing small amounts of impurities from a solid product.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any residual impurities.[1]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a pentane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Poor separation of product and impurities (co-elution). | The chosen solvent system is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurities. Consider using a different solvent system altogether, for example, dichloromethane/methanol. |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent to neutralize acidic sites on the silica gel. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of crude material being purified. | |
| Product appears to be degrading on the column. | The silica gel is too acidic for the compound. | Use deactivated silica gel or an alternative stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a different solvent. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test a range of solvents on a small scale. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | Try to purify the crude material by another method (e.g., a quick filtration through a plug of silica) before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization. | |
| Low recovery of the pure product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely (an ice bath can be used) before filtering. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
1. Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar eluent.
-
Ensure the silica gel bed is compact and level.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
3. Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of pentane and ethyl acetate (e.g., 4:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 1:1 pentane/ethyl acetate) to elute the desired compound.[1]
-
Collect fractions and monitor their composition using TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points to find a suitable solvent.
2. Dissolution:
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Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
3. Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purity Analysis by HPLC
1. Instrumentation:
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A standard HPLC system with a UV detector is suitable.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the purified compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
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Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
4. Analysis:
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Inject the sample and record the chromatogram.
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The purity can be calculated based on the peak area of the main component relative to the total peak area.
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization |
| Typical Yield | 60-85% | 70-90% |
| Achievable Purity | >98% (by GC/HPLC) | >99% (by GC/HPLC) |
| Typical Solvent Ratios (Eluent) | Pentane:Ethyl Acetate (gradient from 4:1 to 1:1) | N/A |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting failed recrystallization.
References
Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-yl)Pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrazol-3-yl)pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A common and effective method for synthesizing this compound is through a Knorr-type pyrazole synthesis. This typically involves the cyclocondensation reaction of an enaminone, specifically (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, with hydrazine hydrate. The enaminone itself is usually prepared from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Q2: My reaction is producing a mixture of isomers. How can I identify the desired this compound and the common regioisomeric impurity?
The most prevalent side reaction is the formation of the regioisomer, 2-(1H-Pyrazol-5-yl)pyridine. The formation of this isomer is a known challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl equivalents.
Identification: The two isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.
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¹H NMR: The chemical shifts of the pyrazole ring protons will differ between the two isomers. For this compound, the proton at the C4 position of the pyrazole ring typically appears as a doublet around 6.81 ppm, while the C5 proton is a doublet around 7.67 ppm (in CDCl₃). The pyridine ring protons will also show distinct patterns.
-
¹³C NMR: The carbon chemical shifts of the pyrazole and pyridine rings will be different for each isomer, providing a definitive method for identification.
-
NOESY: 2D NMR experiments like NOESY can show through-space correlations between the pyridine protons and the pyrazole protons, helping to confirm the connectivity and identify the correct isomer.
Q3: I am observing a significant amount of the 2-(1H-Pyrazol-5-yl)pyridine regioisomer in my product mixture. How can I improve the regioselectivity of the reaction?
Controlling the regioselectivity is a critical aspect of this synthesis. Several factors can influence the ratio of the desired 3-substituted pyridine to the undesired 5-substituted isomer.
Troubleshooting Strategies:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly impact the reaction's regioselectivity. While ethanol is commonly used, studies on similar pyrazole syntheses have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically favor the formation of one regioisomer.[1]
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product, which is often the desired 3-substituted isomer due to reduced steric hindrance.
-
pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enaminone intermediate, thereby affecting the site of the initial nucleophilic attack. Careful control of pH, potentially through the use of buffered solutions, may enhance regioselectivity.
Q4: Besides the regioisomer, what other side reactions or impurities should I be aware of?
While the formation of the 5-yl isomer is the primary concern, other side reactions can occur, leading to a complex product mixture.
Potential Side Reactions and Impurities:
-
Incomplete Reaction: Unreacted (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one or hydrazine may remain in the crude product.
-
Hydrazone Intermediate: The reaction may stall at the intermediate hydrazone stage before cyclization.
-
Self-condensation of Enaminone: The enaminone starting material could potentially undergo self-condensation reactions under basic or acidic conditions, though this is less common in the presence of a reactive nucleophile like hydrazine.
-
Formation of Bipyrazoles: Under certain conditions, particularly with an excess of the enaminone, the formation of bipyrazole structures has been observed in related syntheses.[2]
Q5: My reaction yield is low, even after accounting for the regioisomer. What are the possible causes and solutions?
Low yields can stem from several factors, from the quality of reagents to the reaction conditions.
Troubleshooting Low Yields:
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the purity of 2-acetylpyridine, DMF-DMA, and hydrazine hydrate. Impurities can lead to unwanted side reactions and inhibit the desired transformation. |
| Reaction Time and Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive heating can lead to lower yields of the desired product. |
| Stoichiometry of Reagents | Use a slight excess of hydrazine hydrate to ensure complete conversion of the enaminone. |
| Atmosphere | While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions. |
| Work-up Procedure | Ensure proper work-up to avoid loss of product. The product is basic and can be soluble in acidic aqueous solutions. |
Q6: What is a reliable method for purifying this compound from its regioisomer and other impurities?
Purification can be challenging due to the similar polarities of the 3-yl and 5-yl isomers.
Purification Protocol:
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Column Chromatography: Silica gel column chromatography is the most effective method for separating the regioisomers. A gradient elution system is often required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Careful monitoring of fractions by TLC is crucial.
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may enrich the desired isomer. However, this is often less effective for removing the regioisomeric impurity completely.
Experimental Protocols
Protocol 1: Synthesis of this compound [3][4]
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Step 1: Synthesis of (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.
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In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in an appropriate solvent (e.g., toluene).
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
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Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound.
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Dissolve the crude (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol.
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Add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (around 60-80°C) for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving regioselectivity.
References
Technical Support Center: Enhancing the Stability of 2-(1H-Pyrazol-3-Yl)Pyridine Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 2-(1H-pyrazol-3-yl)pyridine (pypz) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instability in my this compound metal complexes?
A1: Instability in your pypz metal complexes can manifest in several ways:
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Precipitation: The complex falling out of solution unexpectedly.
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Color Change: A noticeable change in the color of the solution over time, suggesting decomposition or a change in the coordination environment.[1]
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Changes in Spectroscopic Signatures: Variations in UV-Vis, NMR, or fluorescence spectra upon standing, indicating structural changes.
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Loss of Catalytic Activity or Biological Function: For functional complexes, a decrease in performance over time is a key indicator of instability.
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Redox Instability: The metal center may change its oxidation state, which can sometimes be observed by a color change.[1]
Q2: Which factors have the most significant impact on the stability of pypz metal complexes?
A2: The stability of metal complexes is multifaceted and influenced by several factors:
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pH: The acidity or basicity of the solution is critical. The pyrazole moiety of the pypz ligand has a proton that can be lost, and this deprotonation is pH-dependent, affecting the ligand's coordination to the metal.[2][3]
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Solvent: The choice of solvent can dramatically affect both the solubility and stability of the complex. Protic solvents like water can compete with the ligand for coordination sites on the metal ion.[4][5]
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Ionic Strength: The concentration of ions in the solution can influence the stability of the complex.[4]
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Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion play a crucial role in the stability of the complex.[6]
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand and metal can influence the formation and stability of different complex species.
-
Temperature and Pressure: These environmental factors can also affect complex stability, with higher temperatures often accelerating decomposition.[6][7]
Q3: How does pH specifically affect the stability of these complexes?
A3: The pypz ligand contains a pyrazole ring with an acidic N-H proton. The protonation state of this group is pH-dependent. At low pH, the pyrazole is protonated, which can influence its coordination ability. As the pH increases, the pyrazole can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand, potentially leading to the formation of more stable dimeric or polymeric structures.[5][8] However, at very high pH, metal hydroxides may precipitate, leading to complex decomposition.[4] The optimal pH for stability is therefore system-dependent and needs to be determined experimentally.
Q4: Can the solvent choice lead to complex decomposition?
A4: Yes, the solvent can play a significant role in the stability of your complex. In coordinating solvents, such as water or methanol, the solvent molecules can act as competing ligands, potentially displacing the pypz ligand from the metal's coordination sphere, leading to dissociation.[4][5] Furthermore, the solubility of the complex in a given solvent is crucial; poor solubility can lead to precipitation, which may be mistaken for decomposition.[5] It is often beneficial to use non-coordinating or weakly coordinating solvents to enhance stability.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| My complex precipitates out of solution. | 1. Poor Solubility: The complex may have low solubility in the chosen solvent. | - Try a different solvent or a solvent mixture. For organometallic complexes, DMF can be effective upon heating. - Modify the ligand by adding solubilizing groups. - Ensure the pH of the solution is optimal for solubility. |
| 2. Change in Ionic Strength: An increase in ionic strength can sometimes decrease solubility.[4] | - Control the ionic strength of the medium using a non-coordinating salt. | |
| 3. Decomposition: The precipitate may be a decomposition product. | - Analyze the precipitate using techniques like FT-IR or elemental analysis to determine its identity. | |
| The color of my complex solution changes over time. | 1. Ligand Dissociation/Decomposition: The ligand may be slowly dissociating from the metal center. | - Re-evaluate the solvent system; consider less coordinating solvents. - Adjust the pH to a range that favors stable complex formation. |
| 2. Change in Metal Oxidation State: The metal center may be undergoing oxidation or reduction.[1] | - If the complex is air-sensitive, perform experiments under an inert atmosphere (e.g., nitrogen or argon).[1] - Avoid exposure to light if the complex is photosensitive. | |
| 3. Change in Coordination Environment: Solvent molecules may be coordinating to the metal center.[1] | - Use non-coordinating solvents where possible. - Analyze the complex using NMR or other spectroscopic techniques to check for coordinated solvent molecules.[1] | |
| I am observing inconsistent experimental results. | 1. Equilibrium Not Reached: The complex formation/dissociation equilibrium may be slow. | - Allow sufficient time for the solution to equilibrate before measurements. |
| 2. pH Fluctuation: The pH of the solution may not be adequately controlled. | - Use a suitable buffer system to maintain a constant pH. | |
| 3. Complex Instability: The complex may be degrading during the experiment. | - Perform time-course studies to monitor the stability of the complex under the experimental conditions. |
Data on Complex Stability
The stability of metal complexes is quantified by their stability constants (log β). Higher values indicate greater stability. Below is a summary of stability constants for some pyrazole-based ligands with various metal ions. Note that these are for ligands structurally related to this compound and serve as a reference.
| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Solvent System | Reference |
| 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine | Cm(III) | 7.2 | 10.1 | 11.8 | Not Specified | |
| 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine | Eu(III) | 4.9 | 8.0 | - | Not Specified | |
| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | Ag(I) | 5.85 | - | - | 1:1 EtOH:H₂O | |
| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | Ag(I) | 5.99 | - | - | 1:1 EtOH:H₂O |
Experimental Protocols
Protocol 1: Determination of Stability Constant by UV-Vis Spectrophotometry (Mole Ratio Method)
This method is used to determine the stoichiometry and stability constant of a complex by varying the concentration of one component while keeping the other constant.
Materials:
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Stock solution of the metal salt of known concentration.
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Stock solution of the this compound ligand of known concentration.
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Appropriate solvent and buffer solution.
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UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
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Prepare a series of solutions where the metal ion concentration is kept constant, and the ligand concentration is varied systematically. The total volume of each solution should be the same.
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Allow the solutions to equilibrate for a predetermined amount of time.
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Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
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Plot the absorbance versus the molar ratio of [Ligand]/[Metal].
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The plot will typically show two intersecting straight lines. The point of intersection gives the stoichiometry of the complex.
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The stability constant (K_f) can be calculated from the absorbance data.
Protocol 2: Determination of Stability Constant by Potentiometric Titration
This method involves monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standard base.
Materials:
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Calibrated pH meter with a combination glass electrode.
-
Standardized solution of a strong base (e.g., NaOH).
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Stock solution of the metal salt.
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Stock solution of the this compound ligand.
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Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.
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Thermostated reaction vessel.
Procedure:
-
Prepare a solution containing a known amount of the ligand and a mineral acid (to protonate the ligand).
-
Titrate this solution with the standard base and record the pH at regular intervals. This allows for the determination of the ligand's pKa values.
-
Prepare a second solution containing the same amount of ligand and acid, plus a known amount of the metal salt.
-
Titrate this second solution with the same standard base, again recording the pH at regular intervals.
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The titration curve in the presence of the metal ion will be shifted compared to the curve for the free ligand.
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From these two titration curves, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated.
-
The stability constants are then determined from the relationship between n̄ and [L].
Visualizations
Caption: Factors influencing the stability of metal complexes.
Caption: Troubleshooting workflow for unstable complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and characterization of heptacoordinated molybdenum( ii ) complexes supported with 2,6-bis(pyrazol-3-yl)pyridine (bpp) ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03264K [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. mocedes.org [mocedes.org]
- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 2-(1H-Pyrazol-3-Yl)Pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 2-(1H-Pyrazol-3-Yl)Pyridine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is typically a white to light yellow crystalline powder.[1] Key quantitative properties are summarized in the table below.
Q2: Which solvents are suitable for the crystallization of this compound?
Based on its chemical structure (a polar N-heterocycle), polar solvents are generally a good starting point. Methanol is a known solvent for this compound.[2] For related pyrazole and pyridine derivatives, other effective solvents include ethanol, isopropanol, acetone, and ethyl acetate.[3][4] Mixed solvent systems, such as hexane/ethyl acetate or dichloromethane/hexane, can also be effective, particularly for inducing crystallization when the compound is too soluble in a single solvent.[1][4]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this, you can try the following:
-
Add more solvent: This will lower the saturation concentration and may reduce the temperature at which the compound precipitates.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulation of the flask can help.
-
Change the solvent system: The chosen solvent may be too good. Experiment with a different solvent or a mixed solvent system where the compound is less soluble.
Q4: No crystals are forming, even after the solution has cooled. What could be the issue?
This is a common issue that can arise from several factors:
-
Too much solvent: The concentration of the compound may be too low for crystals to form. Try to carefully evaporate some of the solvent and allow the solution to cool again.[5]
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Insufficient cooling: Ensure the solution has been cooled to a sufficiently low temperature to reduce the solubility and induce crystallization.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A low yield can be due to several reasons:
-
Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the compound crystallizes during a hot filtration step, this will lead to product loss. Ensure the filtration apparatus is pre-heated.
-
Incomplete precipitation: Make sure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [3][6] |
| Molecular Weight | 145.16 g/mol | [3][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 122 - 126 °C | [1] |
| Solubility | Soluble in Methanol | [2] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This is a standard method when a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when the compound is either too soluble or sparingly soluble in common single solvents. A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce precipitation.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture for washing.
Mandatory Visualization
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common issues during the crystallization of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Reaction Condition Optimization for Pyrazolylpyridine Ligand Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazolylpyridine ligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrazolylpyridine ligands?
A1: Pyrazolylpyridine ligands are valuable analogues of 2,2'-bipyridine ligands, and their synthesis can be approached through several well-established methods.[1][2][3] The choice of route often depends on the desired substitution pattern (i.e., whether the pyridine is attached to the pyrazole's nitrogen or carbon atom). Key methods include:
-
Condensation of Diketones with Hydrazine: A fundamental method for forming the pyrazole ring involves the reaction of a 1,3-diketone with hydrazine hydrate or its derivatives.[1]
-
Copper-Catalyzed N-Arylation: This is a popular and versatile method for synthesizing N-pyridyl substituted pyrazoles. It typically involves the reaction of a 2-halopyridine with a pyrazole in the presence of a copper catalyst.[1]
-
Cycloaddition Reactions: Catalytic [3+2] cycloaddition is another strategy for constructing the pyrazole ring system.[2]
-
Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient and environmentally friendly pathway to complex pyrazolopyridine derivatives.[4]
Q2: My reaction yield is very low. What are the common causes and troubleshooting steps?
A2: Low yields in pyrazolylpyridine synthesis are a common issue and can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.[5]
-
Assess Starting Material Purity: Ensure that the starting materials, such as 1,3-dicarbonyl compounds and hydrazines, are of high purity. Impurities can lead to side reactions and complicate purification.[5] Hydrazine derivatives, in particular, can degrade over time and may need to be purified or used from a fresh bottle.[5]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry is being used. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes be used to drive the reaction to completion.[5]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and the choice of catalyst may require optimization.[5][6] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[5]
-
Consider Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of catalyst, ligand, and base can dramatically impact yield. Screening different conditions is often necessary.
Q3: I am getting a mixture of regioisomers. How can I control this, and how do I differentiate them?
A3: The formation of regioisomers is a prevalent side reaction, especially when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[4][6] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[4]
-
Control Strategies:
-
Reactant Choice: Using a symmetrical 1,3-dicarbonyl compound is the most straightforward way to avoid regioisomerism.
-
Reaction Conditions: Modifying the solvent, temperature, or pH can sometimes influence the regioselectivity by favoring one reaction pathway over the other.
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Protecting Groups: Strategic use of protecting groups can block one of the reactive sites, directing the reaction towards the desired isomer.
-
-
Differentiation and Analysis:
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for distinguishing between regioisomers.[4][6] One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the pyrazole ring and its substituents.
-
2D NMR: For unambiguous structural assignment, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can identify through-space correlations, confirming the relative positions of substituents.[4][6]
-
Q4: My reaction mixture is turning dark, and I'm seeing many impurities on the TLC plate. What's happening?
A4: The reaction mixture turning yellow, red, or dark brown often indicates the decomposition of starting materials or the formation of colored impurities.[4][5][6]
-
Hydrazine Decomposition: Hydrazine starting materials can be unstable and decompose, especially at elevated temperatures or in the presence of air (oxidation).[4][6]
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Biaryl Formation: In metal-catalyzed N-arylation reactions, homocoupling of the aryl halide starting material can occur, leading to biaryl side products.[4][6]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, which can be less stable and prone to decomposition under the reaction conditions.[4][6]
-
Troubleshooting:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Degas Solvents: Using degassed solvents can help minimize oxidative side reactions.
-
Temperature Control: Avoid excessively high temperatures.
-
Purification: After the reaction, washing the crude product with a charcoal slurry can sometimes help remove colored impurities before column chromatography.[5]
-
Troubleshooting Guides
Issue: Low Conversion Rate
| Possible Cause | Solution |
| Poor Reactant Quality | Ensure the purity of starting materials. Recrystallize or purify them if necessary. Use freshly opened or purified hydrazine derivatives.[5] |
| Suboptimal Reaction Conditions | Optimize temperature, solvent, and reaction time. Monitor the reaction by TLC or LC-MS to find the optimal endpoint.[5] |
| Inefficient Catalyst | For catalyzed reactions, screen different catalysts (e.g., various copper salts) and ligands. Ensure the catalyst is not deactivated.[1] |
| Steric Hindrance | Bulky substituents on the reactants can slow down the reaction.[4] Consider increasing the reaction temperature or using a more active catalyst. |
Issue: Formation of Side Products
| Side Product | Probable Cause | Prevention and Mitigation |
| Regioisomers | Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[4][6] | Use symmetrical starting materials if possible. Optimize reaction conditions (solvent, temperature) to favor one isomer. Separate isomers using column chromatography.[6] |
| Biaryl Homocoupling | Occurs in metal-catalyzed N-arylation reactions (e.g., Ullmann condensation).[4][6] | Optimize catalyst-to-ligand ratio and temperature. Ensure an inert atmosphere to suppress side reactions. |
| Incomplete Cyclization | Deactivated hydrazine or stable hydrazone intermediate.[4][6] | Increase reaction temperature or switch to a higher-boiling solvent to promote cyclization. The addition of a catalytic amount of acid may be beneficial. |
| Colored Impurities | Decomposition of hydrazine starting materials or oxidation of intermediates.[4] | Run the reaction under an inert atmosphere. Avoid excessive heat. An aqueous workup or charcoal treatment can help remove some impurities.[5] |
Reaction Condition Optimization
Optimizing reaction conditions is critical for maximizing yield and minimizing impurities. A systematic approach, where one parameter is varied at a time (e.g., temperature, solvent, catalyst loading), is often effective.
Table 1: Optimization of a Multicomponent Synthesis of Pyrazolopyridines
This table is based on the principles described for a three-component reaction of an aromatic aldehyde, ammonium acetate, and a pyrazolone.[4]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | Acetic Acid | Ethanol | Reflux | 8 | 65 |
| 3 | Piperidine | Ethanol | Reflux | 6 | 78 |
| 4 | Piperidine | Water | 100 | 6 | 85 |
| 5 | Piperidine | Aqueous Hydrotrope | 100 | 4 | 92 |
| 6 | Piperidine | Toluene | Reflux | 10 | 55 |
Table 2: Effect of Catalyst System on Copper-Catalyzed N-Arylation of Pyrazole with 2-Chloropyridine
This table illustrates typical optimization parameters for the synthesis of 2-(1H-pyrazol-1-yl)pyridines.[1]
| Entry | Copper Source | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₂CO₃ | 120 | 30 |
| 2 | CuI | L-Proline | K₂CO₃ | 110 | 75 |
| 3 | Cu₂O | Phenanthroline | Cs₂CO₃ | 120 | 88 |
| 4 | Cu(I)-Carbene Complex | None | K₃PO₄ | 100 | 95 |
| 5 | CuI | DBU | K₂CO₃ | 110 | 68 |
Key Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine via Copper-Catalyzed N-Arylation [1]
This protocol is a general method for the coupling of a pyrazole with a halopyridine.
-
Preparation: To an oven-dried reaction tube, add the pyrazole (1.2 equivalents), 2-chloropyridine (1.0 equivalent), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand (e.g., L-proline, 0.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMSO or DMF).
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite to remove the catalyst.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-(1H-pyrazol-1-yl)pyridine.
Protocol 2: Synthesis of 2,6-bis(pyrazol-3-yl)pyridine via Condensation and Cyclization [1]
This protocol involves the formation of a bis(β-diketone) followed by cyclization with hydrazine.
-
Diketone Synthesis: In a flask under an inert atmosphere, add sodium hydride (NaH, 2.2 equivalents) to a solution of dimethyl pyridine-2,6-dicarboxylate (1.0 equivalent) in an anhydrous solvent like THF. Add a ketone (e.g., pinacolone, 2.2 equivalents) dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction carefully with an acid (e.g., HCl) and extract the bis(β-diketone) product.
-
Cyclization: Dissolve the crude bis(β-diketone) in a solvent such as ethanol. Add hydrazine hydrate (2.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Purification: Purify the resulting 2,6-bis(pyrazol-3-yl)pyridine by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]
Visualizations
Caption: General workflow for reaction condition optimization.
Caption: Troubleshooting logic for pyrazolylpyridine synthesis.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties - Titova - Uspehi himii [journals.rcsi.science]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2-(1H-Pyrazol-3-Yl)Pyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 2-(1H-Pyrazol-3-Yl)Pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound using hydrazine?
A1: The primary safety concern is the thermal instability of hydrazine and its derivatives. Hydrazine decomposition is highly exothermic and can be catalyzed by acidic byproducts or certain metal surfaces, potentially leading to a thermal runaway reaction.[1][2][3] It is crucial to conduct a thorough thermal hazard analysis, such as Differential Scanning Calorimetry (DSC), to understand the decomposition onset temperature of the reaction mixture.[1][2]
Q2: How can the thermal risks associated with hydrazine be mitigated during scale-up?
A2: To mitigate thermal risks, consider the following:
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Addition of a Base: The addition of a mild base, such as potassium carbonate or sodium acetate, can neutralize acidic byproducts that may lower the decomposition temperature of hydrazine.[1][4]
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Solvent Selection: Using a lower-boiling-point solvent can help control the reaction temperature.[1]
-
Continuous Flow Processing: For high-temperature reactions, switching from a batch process to a continuous flow setup can significantly improve safety and impurity control.[5]
-
Controlled Dosing: Carefully control the addition rate of reagents to manage the reaction exotherm.
Q3: What are common impurities encountered during the large-scale synthesis of pyrazoles from hydrazine condensation?
A3: Common impurities can include unreacted starting materials, residual hydrazine, and side-products. One common side-reaction is the formation of azines, which can sometimes precipitate and cause processing issues.[6] Diacylation products can also form, depending on the specific precursors used.[7]
Q4: How can residual hydrazine be effectively removed from the final product?
A4: Due to its toxicity, minimizing residual hydrazine is critical. A controlled crystallization or recrystallization of the final product is an effective method to consistently reduce hydrazine levels to below 20 ppm.[5]
Q5: My yield of this compound decreased upon scaling up. What are the potential causes?
A5: A decrease in yield during scale-up can be attributed to several factors:
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Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in incomplete reactions or increased side-product formation.
-
Heat Transfer Issues: Poor heat transfer on a larger scale can lead to suboptimal reaction temperatures.
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Changes in Reaction Kinetics: The kinetics of the reaction may not scale linearly.
-
Product Loss During Workup: Extraction and isolation procedures may need to be re-optimized for larger volumes.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Inefficient Mixing | Increase agitation speed. Evaluate the impeller design and reactor geometry for suitability at the larger scale. |
| Poor Temperature Control | Ensure the heating/cooling system is adequate for the larger volume. Consider a slower addition of reagents to better manage the exotherm. |
| Sub-optimal Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time at the new scale. Do not rely solely on lab-scale timings. |
| Starting Material Quality | Ensure the purity of starting materials, as impurities can interfere with the reaction. |
Issue 2: Thermal Runaway or Poor Exotherm Control
| Potential Cause | Recommended Solution |
| Uncontrolled Addition of Reagents | Reduce the rate of addition of the limiting reagent. |
| Inadequate Cooling Capacity | Ensure the reactor's cooling system is sufficient for the heat generated by the reaction at scale. |
| Catalytic Decomposition of Hydrazine | Investigate the presence of acidic byproducts and consider adding a non-nucleophilic base to the reaction mixture.[1][4] Ensure the reactor is properly cleaned to remove any trace metals that could catalyze decomposition.[3] |
Issue 3: Product Purity Issues
| Potential Cause | Recommended Solution |
| Formation of Side-Products (e.g., Azines) | Optimize reaction conditions (temperature, stoichiometry) to minimize side-product formation. Consider alternative synthetic routes if side-products are difficult to remove.[6] |
| Residual Hydrazine | Optimize the crystallization/recrystallization process. This includes solvent selection, cooling profile, and washing steps.[5] |
| Ineffective Purification | If recrystallization is insufficient, explore other purification techniques such as column chromatography or distillation. For pyrazoles, purification via salt formation and subsequent neutralization can be effective.[8] |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)
| Parameter | Lab-Scale (1g) | Pilot-Scale (1kg) - Target |
| Precursor Input | 1.0 g | 1000 g |
| Hydrazine Hydrate (molar eq.) | 5.0 | 4.0 - 5.0 |
| Solvent (Ethanol) Volume | 3.3 mL | 3.3 L |
| Reaction Temperature | 60°C | 60-65°C |
| Reaction Time | 0.5 hours | 1-2 hours |
| Typical Yield | 97.3%[9] | 85-90% |
| Purity (by HPLC) | >99% | >98.5% |
| Residual Hydrazine | Not specified | < 20 ppm |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Objective: To scale up the synthesis of this compound from a 1g lab-scale to a 1kg pilot-plant scale.
Materials:
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Precursor (e.g., 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one)
-
Hydrazine Hydrate
-
Ethanol
-
Potassium Carbonate (optional, for thermal safety)
-
Appropriate workup and crystallization solvents
Methodology:
-
Safety Assessment: Before starting, perform a comprehensive safety review, including a thermal hazard evaluation (e.g., DSC) of the reaction mixture to determine the onset of any exothermic decomposition.[1][2]
-
Reactor Setup: Charge a suitably sized reactor, equipped with an overhead stirrer, condenser, and temperature probe, with the precursor and ethanol.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen).
-
Reagent Addition: Slowly add hydrazine hydrate to the stirred solution at a controlled rate to maintain the desired internal temperature.
-
Reaction: Heat the mixture to the target temperature (e.g., 60-65°C) and maintain for the optimized reaction time, monitoring for completion by HPLC.
-
Work-up: Cool the reaction mixture. The work-up procedure will depend on the specific process but may involve solvent removal under reduced pressure.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent system to achieve the desired purity and remove residual hydrazine.[5]
-
Drying: Dry the purified product under vacuum at a controlled temperature.
-
Analysis: Analyze the final product for purity (HPLC), identity (NMR, MS), and residual hydrazine content.
Visualizations
Caption: Experimental workflow for scaling up this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
avoiding isomer formation in pyrazolylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isomer formation during pyrazolylpyridine synthesis.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My reaction is producing a mixture of pyrazolylpyridine isomers. How can I control the regioselectivity?
The formation of constitutional isomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Here are several strategies to improve regioselectivity:
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Solvent Selection: The choice of solvent can significantly influence the isomer ratio. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to improve regioselectivity compared to polar protic solvents like ethanol or acetic acid.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of pyrazole formation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other by exploiting small differences in activation energies for the competing reaction pathways. It is recommended to run trial reactions at various temperatures, for instance, starting from room temperature and incrementally decreasing it.
-
Catalyst Selection: The use of certain catalysts can direct the reaction towards a specific isomer. While often substrate-specific, it is worth exploring literature for catalyst systems that have been successfully employed for similar substrates.[2]
-
Protecting Groups: Introducing a protecting group on the pyrazole nitrogen can be an effective strategy. For example, a tetrahydropyranyl (THP) group can be used, and subsequent thermal isomerization of the protected intermediate can favor the desired isomer before deprotection.[3][4]
Issue 2: I have a mixture of isomers. How can I separate them?
If isomer formation cannot be completely suppressed, several purification techniques can be employed:
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Column Chromatography: This is the most common method for separating pyrazolylpyridine isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will depend on the specific properties of your isomers and should be determined by thin-layer chromatography (TLC) analysis first.[1][5]
-
-
Recrystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be a highly effective and scalable purification method.[5] Experiment with a range of solvents to find one that preferentially dissolves one isomer while leaving the other as a solid.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be used. This method offers higher resolution than standard column chromatography.
Issue 3: How can I confirm the structure of the isomers I have synthesized?
unambiguous structure determination is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose:
-
1H NMR Spectroscopy: The chemical shifts and coupling constants of the pyridine and pyrazole protons will differ between isomers.[6][7][8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique is particularly useful for confirming regiochemistry. For a 1-(pyridin-2-yl)pyrazole, an NOE should be observed between a proton on the pyridine ring (e.g., H6) and a proton on the pyrazole ring. For a 3-(pyridin-2-yl)pyrazole, the NOE correlations will be different, typically involving the protons of the pyridine ring and the substituents on the pyrazole ring.[1]
-
13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole and pyridine rings will also be distinct for each isomer, providing additional confirmation of the assigned structures.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of isomer formation in pyrazolylpyridine synthesis?
A1: The most common cause is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The two nitrogen atoms of the hydrazine can each attack one of the two different carbonyl groups of the diketone, leading to two different cyclization pathways and thus, two constitutional isomers.[5][9][10]
Q2: Can the substituents on my starting materials influence the isomer ratio?
A2: Yes, absolutely. The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a critical role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Steric hindrance around a carbonyl group can disfavor attack at that position, leading to preferential formation of the less hindered isomer.[11][12]
Q3: Are there any "green" solvent alternatives that can improve regioselectivity?
A3: Yes, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are considered greener solvent options and have been shown to significantly enhance regioselectivity in pyrazole synthesis, in some cases leading to isomer ratios of up to 99:1.
Q4: What is the role of a protecting group in controlling isomer formation?
A4: A protecting group can be used to temporarily block one of the nitrogen atoms of the pyrazole ring after its formation. This allows for chemical manipulations on other parts of the molecule. In some cases, a mixture of protected isomers can be subjected to conditions that favor the thermodynamic equilibrium towards the more stable isomer. Subsequent removal of the protecting group then yields the desired isomer in higher purity.[3][4][13][14]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1-Aryl-1,3-diketones and Methylhydrazine.
| 1,3-Diketone (R1) | Solvent | Isomer Ratio (5-Aryl : 3-Aryl) |
| 2-Furyl | Ethanol | 85:15 |
| 2-Furyl | TFE | 95:5 |
| 2-Furyl | HFIP | 97:3 |
| Phenyl | Ethanol | 80:20 |
| Phenyl | TFE | 90:10 |
| Phenyl | HFIP | 99:1 |
| 4-Methoxyphenyl | Ethanol | 75:25 |
| 4-Methoxyphenyl | TFE | 88:12 |
| 4-Methoxyphenyl | HFIP | 98:2 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles using an Aprotic Solvent. [1]
-
To a solution of the 1,3-diketone (1.0 equiv) in N,N-dimethylacetamide (DMAc), add the arylhydrazine (1.0-1.2 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by column chromatography on silica gel or recrystallization.
Protocol 2: High-Regioselectivity Synthesis of N-Methylpyrazoles using a Fluorinated Alcohol Solvent.
-
Dissolve the 1,3-diketone (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add methylhydrazine (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the major isomer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. magritek.com [magritek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Derivatives by Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of pyrazole derivatives using crystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. Commonly effective solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and water are frequently used. The parent 1H-pyrazole, for instance, can be crystallized from petroleum ether, cyclohexane, or water.[1]
-
Mixed Solvent Systems: A widely used technique involves dissolving the pyrazole derivative in a "good" solvent (e.g., ethanol, methanol) where it is highly soluble, and then gradually adding a "poor" or "anti-solvent" (e.g., water, hexane) in which it is sparingly soluble until turbidity is observed, followed by slow cooling.[1] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1]
Q2: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid at a temperature above its melting point. Here are several strategies to address this issue:
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Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, allowing crystallization to occur at a lower temperature.
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container can help promote gradual cooling and prevent the rapid precipitation of an oil.
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Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
Q3: The recrystallization yield of my pyrazole compound is very low. How can I improve it?
A3: Low yield can be attributed to several factors. Consider the following to improve your recovery:
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Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to maximize the precipitation of the product, provided the impurities remain dissolved.
-
Solvent Selection: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility when cold.
Q4: How can I remove colored impurities during the recrystallization of my pyrazole?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may lower the overall yield.
Q5: Can I use recrystallization to separate regioisomers of a pyrazole derivative?
A5: Yes, fractional crystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system. This technique involves multiple, sequential crystallization steps to progressively enrich one isomer.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of pyrazole compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Crystallization happens too quickly. | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[4] |
| The resulting crystals are impure. | Impurities were co-precipitated or trapped in the crystal lattice. | - Ensure the solution was allowed to cool slowly.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization. |
| Formation of an oil ("oiling out"). | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated at a temperature above the compound's melting point. | - Add more of the "good" solvent to lower the saturation temperature.- Lower the crystallization temperature slowly.- Change the solvent system to one with a lower boiling point.- Use a seed crystal to induce crystallization at a lower temperature. |
Data Presentation
Table 1: Solubility of Selected Pyrazole Derivatives in Different Solvents
| Pyrazole Derivative | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 1H-Pyrazole | Water | 20 | Soluble |
| 1H-Pyrazole | Ethanol | 20 | Very Soluble |
| 1H-Pyrazole | Acetone | 20 | Very Soluble |
| Celecoxib | Water | 25 | ~0.0005 |
| Celecoxib | Ethanol | 25 | >10 |
| Satranidazole | Water | 25 | Low |
| Satranidazole | Ethanol-Water (50:50 v/v) | 25 | Moderate |
Table 2: Purity Improvement of Celecoxib by Recrystallization
| Sample | Purity before Recrystallization (HPLC, %) | Recrystallization Solvent | Purity after Recrystallization (HPLC, %) | Yield (%) |
| Crude Celecoxib | 94.5 | Toluene | 99.3 | 47 |
| Crude Celecoxib | Not Specified | Second alcohol and water | >99.8 | >90 |
This table is a compilation of representative data from different sources to illustrate the effectiveness of recrystallization in purifying Celecoxib, a pyrazole derivative.[6][7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method for when a single solvent with a significant positive temperature coefficient for the solubility of the pyrazole compound is identified.
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Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
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Heating: Gently heat the mixture on a hot plate or in a water bath with continuous stirring until the solvent boils.
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Saturation: Continue adding small portions of the hot solvent until the pyrazole compound just completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
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Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.
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Dissolution: Dissolve the crude pyrazole compound in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).
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Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" in which the compound is poorly soluble, until the solution becomes slightly turbid.
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Clarification: If turbidity persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
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Cooling and Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.
Protocol 3: Fractional Crystallization for Regioisomer Separation
This protocol is a general guideline and may require significant optimization for specific pairs of pyrazole regioisomers.
-
Initial Crystallization: Perform a standard recrystallization (Protocol 1 or 2) on the mixture of regioisomers.
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Analysis of First Crop: Collect the first crop of crystals and analyze its composition (e.g., by ¹H NMR or HPLC) to determine if it is enriched in one of the regioisomers.
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Recrystallization of Mother Liquor: Concentrate the mother liquor from the first crystallization and allow it to cool to obtain a second crop of crystals. Analyze the composition of this second crop, which should be enriched in the other regioisomer.
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Iterative Recrystallization: Separately recrystallize the first and second crops of crystals from the same solvent system. Repeat this process multiple times, combining fractions with similar isomeric ratios, to achieve the desired purity for each regioisomer.
Visualizations
Caption: Troubleshooting workflow for pyrazole derivative crystallization.
Caption: Logical workflow for selecting a suitable solvent system.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 7. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-Yl)Pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and workup of 2-(1H-Pyrazol-3-yl)pyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of this compound.
Q1: My reaction is complete, but I'm having trouble removing the excess hydrazine hydrate.
A1: Excess hydrazine hydrate is a common issue due to its high boiling point and toxicity. Here are several methods to effectively remove it from your reaction mixture:
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Aqueous Wash/Extraction: If your product is not soluble in water, you can add water to your reaction mixture to precipitate the product. The hydrazine hydrate will remain in the aqueous layer, and you can collect your product by filtration. Alternatively, you can perform an aqueous extraction. After removing the reaction solvent, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water or a saturated brine solution to remove the hydrazine.
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Acid Wash: A dilute acid wash (e.g., 1 M HCl) can be used during the aqueous extraction to convert the basic hydrazine into its water-soluble salt, facilitating its removal into the aqueous phase. Ensure your target compound is stable under acidic conditions.
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Azeotropic Distillation: You can add a solvent like xylene to your crude product and perform a distillation. Xylene forms an azeotrope with hydrazine, allowing for its removal at a lower temperature than the boiling point of pure hydrazine.
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Washing with Diethyl Ether: If your product is a solid, you can wash it with diethyl ether, as hydrazine hydrate is miscible with it.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity or separate the isomers?
A2: The reaction of an unsymmetrical precursor with a substituted hydrazine can lead to the formation of two different pyrazole regioisomers.
-
Improving Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.[1]
-
-
Separation of Regioisomers:
-
Column Chromatography: The most effective method for separating regioisomers is silica gel column chromatography.[2] The choice of eluent will depend on the polarity of your specific isomers. A good starting point is a mixture of ethyl acetate and n-hexane. You can determine the optimal solvent system by running a thin-layer chromatography (TLC) analysis first.
-
Q3: The crude product is an oil or a dark, discolored solid. How can I purify it?
A3: Discoloration can be due to impurities from the starting materials or side reactions.
-
Column Chromatography: As mentioned for regioisomers, column chromatography is a powerful technique for purifying the desired product from colored impurities.
-
Recrystallization: If you have a solid product, recrystallization can be an effective purification method. You will need to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Charcoal Treatment: If the discoloration is due to highly colored, non-polar impurities, you can try treating a solution of your crude product with activated charcoal before filtration and subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and hydrazine hydrate?
A1: A common and straightforward workup involves removing the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.[3] For higher purity, a subsequent aqueous workup is recommended. This involves dissolving the residue in an organic solvent (like ethyl acetate), washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na2SO4), and then removing the solvent under reduced pressure.[4]
Q2: What are the typical reaction conditions for this synthesis?
A2: A frequently cited method involves reacting 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate in ethanol at 60°C for about 30 minutes.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1 g (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | [3] |
| Reagent | 2 mL of hydrazine hydrate | [3] |
| Solvent | 3.3 mL of ethanol | [3] |
| Reaction Temperature | 60°C | [3] |
| Reaction Time | 0.5 hours | [3] |
| Product Yield | 874.7 mg (97.3%) | [3] |
| Product Appearance | Pale yellow solid | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[3]
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Reaction Setup: In a round-bottom flask, dissolve 1 g (6.2 mmol) of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in 3.3 mL of ethanol.
-
Addition of Reagent: To the solution, add 2 mL of hydrazine hydrate.
-
Reaction: Heat the reaction mixture to 60°C and stir for 30 minutes. Monitor the reaction progress by TLC.
-
Initial Workup: Upon completion, cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
This is a general protocol for the purification of the crude product.
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase. The amount of silica should be about 20-50 times the weight of your crude product.
-
Determine the Eluent: Use TLC to find a suitable solvent system (mobile phase) that gives good separation of your product from impurities. A common starting point is a mixture of ethyl acetate and n-hexane. The desired product should ideally have an Rf value of around 0.3.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Storage and Stability of 2-(1H-Pyrazol-3-Yl)Pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(1H-Pyrazol-3-Yl)Pyridine to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Based on information from multiple suppliers, this compound should be stored in a dry, well-ventilated area at room temperature.[1][2][3][4][5] The container should be kept tightly closed to prevent moisture absorption and contamination.[3][4] Some sources also recommend keeping it away from heat and potential sources of ignition.[3][6]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of pyridine and pyrazole rings, several potential degradation routes can be anticipated:
-
Oxidation: The pyridine nitrogen atom is susceptible to oxidation, which can lead to the formation of an N-oxide.[7] This can alter the electronic properties and biological activity of the molecule.
-
Hydrolysis: Although the core heterocyclic rings are generally stable, if the compound is formulated with ester or other hydrolyzable functional groups in a solution, these could be susceptible to hydrolysis, particularly under acidic or basic conditions.[3][8]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in both pyridine and pyrazole ring systems, potentially leading to ring opening or rearrangement.[9][10]
-
Thermal Degradation: High temperatures can cause the thermal decomposition of the compound, which may involve ring cleavage and the formation of various smaller molecules.[11][12]
Q3: Are there any known incompatible materials?
The compound should be kept away from strong oxidizing agents.[3]
Q4: What does the pure compound look like and what are the signs of degradation?
Pure this compound is typically a white to light yellow crystalline powder.[8] Visual signs of degradation could include a significant change in color (e.g., darkening to brown), a change in physical form (e.g., clumping or melting), or the development of an unusual odor.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing or browning) of the solid compound. | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
| Inconsistent results in biological assays. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in appropriate solvents and protected from light. Perform a stability study of the compound in the experimental solvent. |
| Appearance of new peaks in chromatographic analysis (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Poor solubility of the compound compared to previous batches. | Possible polymerization or formation of insoluble degradation products. | Confirm the identity and purity of the compound using analytical techniques such as NMR or mass spectrometry. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[13][14]
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS).[15][16]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient, pH of the aqueous phase, and organic solvent to achieve adequate separation of the parent peak from any degradation product peaks.
-
-
Detection: Use a photodiode array (PDA) detector to obtain UV spectra of all peaks to assess peak purity. A wavelength of around 303 nm in acetonitrile can be a starting point for detection.[11][12]
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Reference |
| Temperature | Room Temperature | [1][2] |
| Atmosphere | Dry, well-ventilated area | [1][3] |
| Light | Protect from light (recommended) | General best practice |
| Container | Tightly closed | [3][4] |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ajrconline.org [ajrconline.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-Yl)Pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1H-pyrazol-3-yl)pyridine, with a particular focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield method for the synthesis of this compound?
A1: A well-established and high-yielding method involves the reaction of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate in ethanol. This method has been reported to produce the desired product in up to 97.3% yield.[1][2]
Q2: How does the choice of solvent affect the synthesis of this compound and related pyrazoles?
A2: The solvent plays a critical role in the synthesis by influencing reactant solubility, reaction kinetics, and the stability of intermediates. For the synthesis of pyrazole derivatives, a range of solvents has been explored:
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Protic Solvents (e.g., Ethanol, Methanol, Water): Ethanol is a commonly used and effective solvent for the synthesis of this compound, leading to high yields.[1][2] For some multicomponent reactions to form pyrazole derivatives, water has been found to provide the best yields compared to other green solvents like glycerol and PEG.
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc, Acetonitrile): In the synthesis of some substituted pyrazoles, aprotic dipolar solvents have been shown to give better results than polar protic solvents.[3] These solvents can accelerate dehydration steps in the cyclocondensation reaction.
-
Solvent-Free Conditions: For certain pyridine syntheses, solvent-free conditions using catalysts at elevated temperatures have resulted in high yields and shorter reaction times.
Q3: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?
A3: Low yields in pyrazole and pyridine syntheses are common issues that can arise from several factors. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions and lower the yield. Recrystallization or purification of starting materials may be necessary.
-
Reaction Conditions: Suboptimal temperature or reaction time can result in incomplete reactions or degradation of the product. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.
-
Solvent Effects: The choice of solvent is crucial. If you are experiencing low yields with the standard ethanol protocol, consider screening other solvents. For related pyrazolo[3,4-b]pyridine syntheses, the choice of solvent can influence the outcome.[4]
-
Catalyst Selection: While the direct synthesis of this compound from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and hydrazine hydrate does not typically require a catalyst, other pyridine syntheses can be sensitive to the choice and loading of the catalyst.
Q4: I am observing the formation of regioisomers in a related synthesis. How can I control this?
A4: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials. The choice of solvent and catalyst can sometimes influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule to guide your optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of starting materials is low. | Purify starting materials (e.g., recrystallization). |
| Suboptimal reaction temperature or time. | Optimize reaction temperature and monitor progress with TLC to determine the ideal reaction time. | |
| Inefficient solvent for the reaction. | Screen a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, acetonitrile, water). | |
| Formation of Impurities | Side reactions due to impurities or suboptimal conditions. | Purify starting materials and optimize reaction conditions (temperature, time, solvent). |
| Degradation of product during work-up. | Use milder work-up conditions. For example, if the product is sensitive to acid, avoid acidic washes. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After reaction completion, cool the mixture and if the product does not precipitate, remove the solvent under reduced pressure. |
| Co-elution of byproducts during column chromatography. | Systematically screen different mobile phase compositions, starting with a non-polar solvent and gradually increasing polarity. |
Experimental Protocols
High-Yield Synthesis of this compound in Ethanol[1][2]
This protocol describes the synthesis of this compound from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and hydrazine hydrate in ethanol.
Materials:
-
3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 5.67 mmol)
-
Hydrazine hydrate (2.0 mL)
-
Ethanol (3.3 mL)
Procedure:
-
Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g) and hydrazine hydrate (2.0 mL) in ethanol (3.3 mL) in a round-bottom flask.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (vacuum) to obtain the crude product.
-
The resulting pale yellow solid is this compound.
Expected Yield: 97.3% (approximately 874.7 mg).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
References
Validation & Comparative
A Comparative Guide to 2-(1H-Pyrazol-3-Yl)Pyridine and 2,2'-Bipyridine as Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent nitrogen-containing bidentate ligands: 2-(1H-Pyrazol-3-Yl)Pyridine (pypz) and 2,2'-Bipyridine (bpy). Understanding the nuanced differences in their synthesis, coordination chemistry, photophysical properties, and catalytic activity is crucial for the rational design of metal complexes in various applications, including catalysis and drug development.
Introduction
2,2'-Bipyridine (bpy) is one of the most widely used chelating ligands in coordination chemistry, forming stable complexes with a vast array of metal ions.[1] Its rigid structure and strong σ-donating properties have made it a cornerstone in the development of photoluminescent materials and catalysts.[1] In contrast, this compound (pypz), a structurally related but electronically distinct ligand, has gained increasing attention. The presence of the pyrazole moiety introduces a proton-responsive NH group and alters the electronic properties, offering unique opportunities for catalyst design and the synthesis of novel coordination compounds.[2] This guide presents a side-by-side comparison of these two ligands, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for metal complexes of pypz and bpy, providing a basis for direct comparison. It is important to note that experimental conditions can significantly influence these values.
Table 1: Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |
| Cu(II) | 2,2'-Bipyridine | 8.1 | 5.5 | Aqueous, 25 °C | [3] |
| Ni(II) | 2,2'-Bipyridine | 7.0 | 6.7 | Aqueous, 25 °C | [4] |
| Co(II) | 2,2'-Bipyridine | 5.9 | 5.4 | Aqueous, 25 °C | [3] |
| Cu(II) | Pyrazole derivatives | 4.0-6.0 | - | 70% dioxane-water | |
| Ni(II) | Pyrazole derivatives | 3.5-5.5 | - | 70% dioxane-water | |
| Co(II) | Pyrazole derivatives | 3.0-5.0 | - | 70% dioxane-water |
Note: Direct comparative data for this compound under identical conditions is limited in the reviewed literature. The data for pyrazole derivatives provides a general indication of their coordination strength.
Table 2: Photophysical Properties of Ruthenium(II) Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Solvent | Reference |
| [Ru(bpy)₃]²⁺ | 452 | 615 | 0.095 | 0.8 | Acetonitrile | |
| [Ru(bpy)₂(L)]²⁺ | 450-480 | 610-630 | 0.01-0.05 | 0.1-0.5 | Various | [5] |
| Ru(II) Pyrazole Complexes | - | - | - | - | - | [6] |
Table 3: Catalytic Activity in Oxidation and Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Conditions | Reference |
| Catechol Oxidation | Cu(II) | Pyrazole derivatives | - | up to 41.67 µmol L⁻¹ min⁻¹ | Methanol, RT | [7] |
| Catechol Oxidation | Cu(II) | Bipyridine derivatives | - | up to 6900 | Acetonitrile | [8] |
| Suzuki Coupling | Pd(II) | 2,2'-Bipyridine | - | up to 552 | Aqueous, aerobic | [9] |
| Heck Coupling | Pd(II) | Pyrazole-based | - | High yields | Toluene | [3] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. The following sections provide step-by-step methodologies for the synthesis of the ligands and the determination of key performance metrics.
Synthesis of this compound
This protocol is adapted from a known synthetic route.[1]
Materials:
-
3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol)
-
Hydrazine hydrate (2 mL)
-
Ethanol (3.3 mL)
Procedure:
-
Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography to yield this compound as a pale yellow solid.
Characterization:
-
¹H-NMR (400 MHz, CDCl₃): δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H).[1]
Synthesis of 2,2'-Bipyridine
This protocol describes a common method for the synthesis of 2,2'-bipyridine.[10]
Materials:
-
Pyridine (anhydrous, 70g)
-
Anhydrous ferric chloride (13g)
Procedure:
-
Combine anhydrous pyridine and anhydrous ferric chloride in a sealed tube.
-
Heat the mixture at 300°C for approximately 35 hours.
-
After cooling, the reactant will solidify into red-black crystals.
-
Open the sealed tube and wash the solid with a small amount of hot water.
-
Extract oily impurities with ether.
-
Neutralize the aqueous solution with sodium bicarbonate.
-
Remove excess pyridine by steam distillation.
-
Make the mixture strongly basic and collect the 2,2'-bipyridine by steam distillation.
-
The product can be further purified by recrystallization from petroleum ether.
Determination of Stability Constants by Potentiometric Titration
This is a general protocol for determining the stability constants of metal complexes.[11][12]
Materials:
-
Stock solution of the ligand (e.g., pypz or bpy) of known concentration.
-
Stock solution of the metal salt (e.g., CuSO₄, NiCl₂) of known concentration.
-
Standardized strong acid (e.g., HClO₄).
-
Standardized strong base (e.g., NaOH), carbonate-free.
-
Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.
-
High-purity water.
Procedure:
-
Calibrate the pH electrode system using standard buffer solutions.
-
Prepare a series of solutions in a thermostated vessel containing the ligand, the metal ion, and the strong acid at a constant ionic strength.
-
Titrate the solutions with the standardized strong base.
-
Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
Perform a separate titration of the strong acid in the absence of the ligand and metal ion to determine the electrode parameters.
-
Use appropriate software to process the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Measurement of Photoluminescence Quantum Yield by the Comparative Method
This protocol outlines the relative method for determining the photoluminescence quantum yield.
Materials:
-
Solution of the sample complex with an absorbance of < 0.1 at the excitation wavelength.
-
Solution of a standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095) with a similar absorbance at the same excitation wavelength.
-
Spectrofluorometer and UV-Vis spectrophotometer.
Procedure:
-
Measure the UV-Vis absorption spectra of both the sample and the standard solutions. Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectra of both the sample and the standard solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)²
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and application of these ligands.
Caption: Synthetic routes for this compound and 2,2'-Bipyridine.
Caption: Coordination modes of 2,2'-Bipyridine and this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 2,2'-Bipyridine are versatile bidentate ligands with distinct characteristics that make them suitable for different applications. 2,2'-Bipyridine is a well-established, robust ligand that forms highly stable complexes, making it a reliable choice for applications requiring inert coordination spheres, such as in photoluminescent materials.
This compound, with its proton-responsive pyrazole unit, offers a higher degree of tunability. The ability to deprotonate the NH group can influence the electronic properties of the resulting metal complex and provides a handle for creating multinuclear architectures or proton-responsive catalysts. While direct quantitative comparisons are still emerging in the literature, the available data suggests that pypz and its derivatives are promising ligands for catalysis, particularly in oxidation reactions.
The choice between these two ligands will ultimately depend on the specific requirements of the application. For researchers and drug development professionals, the unique properties of pypz-based complexes may offer new avenues for designing targeted metallodrugs or developing novel catalytic transformations. This guide provides the foundational information and experimental protocols necessary to explore the potential of both of these important classes of ligands.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ajrcps.com [ajrcps.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of two ruthenium(II) heteroleptic complexes of annelated derivatives of 2,2′-bipyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 8. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Bis[μ-3-(pyridin-2-yl)pyrazolato]bis[acetato(3,5-dimethyl-1H-pyrazole)nickel(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. cost-nectar.eu [cost-nectar.eu]
- 12. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
A Structural Comparison of 2-(1H-Pyrazol-3-yl)Pyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and electronic properties of the three main positional isomers of 2-(pyrazolyl)pyridine: 2-(1H-pyrazol-1-yl)pyridine, 2-(1H-pyrazol-3-yl)pyridine, and 2-(1H-pyrazol-4-yl)pyridine. This document summarizes available quantitative data from spectroscopic and crystallographic studies to facilitate informed decisions in medicinal chemistry and materials science.
The linkage position of the pyrazole ring to the pyridine scaffold significantly influences the molecule's conformation, electronic distribution, and, consequently, its chemical reactivity and biological activity. Understanding these differences is crucial for the rational design of novel ligands, catalysts, and therapeutic agents.
Isomeric Structures
The three principal isomers of 2-(pyrazolyl)pyridine are distinguished by the point of attachment of the pyridine ring to the pyrazole nucleus.
Synthesis and Spectroscopic Data Comparison
The synthesis and spectroscopic properties of these isomers vary, reflecting their distinct electronic and structural environments. The following tables summarize the available data.
Synthesis Overview
| Isomer | Synthetic Precursors | Reaction Type |
| 2-(1H-Pyrazol-1-yl)pyridine | Pyrazole and 2-bromopyridine | Nucleophilic aromatic substitution |
| This compound | 3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one and hydrazine hydrate | Cyclocondensation |
| 2-(1H-Pyrazol-4-yl)pyridine | 1-Boc-pyrazole-4-boronic acid pinacol ester and a 2-halopyridine derivative | Suzuki coupling |
Spectroscopic Data
Table 1: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)
| Isomer | Pyridine H6 | Pyridine H3/H4/H5 | Pyrazole H3/H5 | Pyrazole H4 | Reference |
| 2-(1H-Pyrazol-1-yl)pyridine | 8.59 (m) | 7.90 (d), 7.80 (m), 7.15 (s) | 8.39 (s), 7.73 (s) | 6.45 (m) | [1] |
| This compound | 8.66 (d, J=4.8 Hz) | 7.75 (d, J=3.6 Hz), 7.23-7.27 (m) | 7.67 (d, J=2 Hz) | 6.81 (d, J=2 Hz) | [2] |
| 2-(1H-Pyrazol-4-yl)pyridine | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format | Data not available in a comparable format |
Note: The chemical shifts and coupling patterns are highly sensitive to the substitution pattern, providing a clear method for distinguishing the 1-yl and 3-yl isomers. The downfield shift of the pyrazole protons in the 1-yl isomer is particularly noteworthy.
Table 2: Other Spectroscopic Data
| Isomer | 13C NMR | IR (cm-1) | Mass Spec (m/z) |
| 2-(1H-Pyrazol-1-yl)pyridine | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
| 2-(1H-Pyrazol-4-yl)pyridine | Data not available | Data not available | Data not available |
Structural Analysis from Crystallographic Data
While crystal structures for the parent isomers are not consistently available, data from derivatives and complexes provide valuable insights into their conformational preferences and key structural parameters.
Table 3: Selected Bond Lengths and Dihedral Angles from Crystal Structures of Derivatives/Complexes
| Isomer Derivative/Complex | Pyridine-Pyrazole Linkage Bond Length (Å) | Dihedral Angle between Rings (°) | Key Feature | Reference |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | N/A (linker) | 67.9 (between pyrazolyl rings) | Demonstrates the spatial arrangement of N-linked pyrazoles. | [3] |
| [Ir(dfppy)2(this compound)] | ~1.35 (C-C) | (Complex dependent) | Confirms the C-C linkage for the 3-yl isomer. | [4] |
| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | N/A (linker) | 87.77 and 85.73 | Pyrazolyl groups are nearly perpendicular to the pyridine ring. | [5] |
The dihedral angle between the pyridine and pyrazole rings is a critical parameter influencing the molecule's ability to act as a chelating ligand and its interaction with biological targets. In the 1-yl substituted derivatives, the pyrazole rings exhibit significant twisting relative to the pyridine core.
Experimental Protocols
Synthesis of 2-(1H-Pyrazol-1-yl)pyridine[1]
A mixture of 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol), and 45 mL of xylene is heated to reflux for 8 hours. After cooling, the mixture is dissolved in dichloromethane and washed with water to remove excess pyrazole. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white solid.
Synthesis of this compound[2]
Compound 16a (3-(dimethylamino)-1-(2-pyridinyl)-2-propen-1-one, 1 g, 6.2 mmol) is dissolved in ethanol (3.3 mL) with hydrazine hydrate (2 mL). The mixture is heated at 60°C for 30 minutes. After cooling to room temperature, the solvent is removed under vacuum to afford the product as a pale yellow solid.
Synthesis of 2-(1H-Pyrazol-4-yl)pyridine Derivatives[6]
Derivatives of 2-(1H-pyrazol-4-yl)pyridine can be synthesized via a Suzuki coupling reaction between a 2-halopyridine and a pyrazole-4-boronic acid derivative. For the parent compound, this would involve 1-(protected)-1H-pyrazole-4-boronic acid pinacol ester and a suitable 2-halopyridine, followed by deprotection.
Comparative Reactivity and Biological Activity
Direct comparative studies on the chemical reactivity and biological activity of the three parent isomers are limited in the literature. However, based on their structures, some general trends can be inferred:
-
Coordination Chemistry: The 2-(1H-pyrazol-1-yl)pyridine and this compound isomers are well-known bidentate ligands, forming stable complexes with a variety of metal ions. The bite angle and conformational flexibility differ between these isomers, which can influence the geometry and catalytic activity of the resulting metal complexes. The 2-(1H-pyrazol-4-yl)pyridine is less suited for chelation due to the larger distance between the pyridine and pyrazole nitrogen atoms.
-
Biological Activity: Pyrazole and pyridine moieties are common pharmacophores. The different positional arrangements of these rings in the three isomers will lead to distinct three-dimensional shapes and electrostatic potential surfaces, resulting in varied interactions with biological targets. For instance, derivatives of 4-(pyrazol-3-yl)-pyridines have been investigated as c-Jun N-terminal kinase (JNK) inhibitors, while 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have been explored as allosteric modulators for the M4 muscarinic acetylcholine receptor.[6]
Conclusion
The structural and electronic differences between the 2-(pyrazolyl)pyridine isomers are significant and have a profound impact on their chemical and physical properties. The 1-yl and 3-yl isomers are well-suited for applications in coordination chemistry, while the 4-yl isomer presents a different vector for substituent placement that can be exploited in drug design. This guide summarizes the currently available data to aid researchers in the selection and application of these versatile building blocks. Further comparative studies, particularly comprehensive spectroscopic and crystallographic analyses of all three parent isomers, are warranted to provide a more complete understanding of their structure-property relationships.
References
- 1. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structure of 2-(1H-Pyrazol-3-Yl)Pyridine and Its Analogs
For researchers, scientists, and professionals in drug development, a definitive understanding of a compound's three-dimensional structure is paramount for predicting its interactions and guiding rational drug design. This guide provides a comparative analysis of the crystal structure of 2-(1H-pyrazol-3-yl)pyridine and its derivatives, offering insights into its solid-state conformation and the influence of chemical modifications on its crystal packing.
While the crystal structure of the parent this compound in its free, uncomplexed form is not publicly available, a comprehensive examination of its derivatives and a metal complex provides valuable structural information. This guide synthesizes available crystallographic data to offer a comparative overview, detailing the experimental protocols used for such determinations.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound when incorporated into a metal complex and for several of its derivatives. This data allows for a direct comparison of how substitutions and coordination affect the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2-(1H-pyrazol-3-yl-κN)pyridine-κN-bis(2-(2,4-difluorophenyl)pyridinato-κC,N)iridium(III) sesquihydrate | C₃₀H₁₈F₄IrN₅·1.5[H₂O] | Tetragonal | I4₁/a | 37.5562(5) | 37.5562(5) | 9.2031(2) | 90 | 90 | 90 | 12980.7(4) | 16 | [1] |
| 2-[1-(5-Methylthiazol-2-yl)-1H-pyrazol-3-yl]pyridine | C₁₂H₁₀N₄S | Monoclinic | P2₁/c | 5.6627(10) | 27.640(5) | 7.5634(14) | 90 | 99.976(3) | 90 | 1166.4(4) | 4 | [2] |
| 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2) | 2C₈H₇N₃·C₈H₆O₄·2H₂O | Triclinic | P-1 | 6.8364(14) | 9.5308(19) | 10.131(2) | 67.52(3) | 71.22(3) | 78.10(3) | 574.9(2) | 1 | [3] |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | C₁₂H₁₁N₅ | Triclinic | P-1 | 7.5723(3) | 8.6376(3) | 9.7354(5) | 97.539(2) | 106.123(4) | 105.510(5) | 574.73(5) | 2 | [4][5][6] |
| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C₁₃H₁₃N₅ | Monoclinic | P2₁/c | 7.481(3) | 9.076(4) | 19.021(8) | 90 | 95.471(5) | 90 | 1285.7(9) | 4 | [7][8] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented in this guide is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the atomic arrangement within a crystalline solid.[9][10] The general workflow for this experimental protocol is outlined below.
A crucial first step is the growth of high-quality single crystals of the compound of interest.[9] These crystals are then carefully selected and mounted on a goniometer head. The mounted crystal is placed within an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded by a detector. The collected diffraction data, consisting of the positions and intensities of the diffracted spots, is then processed. Using specialized software, the unit cell parameters, space group, and the electron density distribution within the crystal are determined. From the electron density map, a model of the molecular structure, including bond lengths, bond angles, and torsion angles, is built and refined to best fit the experimental data.
Signaling Pathways and Logical Relationships in Drug Development
The precise knowledge of a molecule's crystal structure is a critical input for various stages of the drug development pipeline. Understanding the solid-state conformation can inform formulation strategies, predict potential polymorphs, and provide the basis for computational modeling of receptor-ligand interactions. The logical flow from structural elucidation to preclinical studies is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolylpyridine-Based Metal Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the versatile class of pyrazolylpyridine-based ligands offers a tunable platform for the design of novel metal complexes with diverse applications. This guide provides a comparative analysis of their performance in catalysis, photophysics, and biological systems, supported by experimental data and detailed methodologies.
Pyrazolylpyridine ligands, analogous to the well-studied 2,2'-bipyridine ligands, present unique advantages due to the ease of their synthesis and the ability to modify their steric and electronic properties.[1][2] This allows for the fine-tuning of the resulting metal complexes' photophysical, magnetic, and catalytic characteristics.[1] The deprotonation of the pyrazole NH group further expands their coordination chemistry, enabling the formation of neutral mono-, bi-, or polynuclear metal complexes.[2][3]
I. Performance in Homogeneous Catalysis
Pyrazolylpyridine-based metal complexes have emerged as promising catalysts for a variety of organic transformations.[3][4] The proton-responsive nature of protic pyrazole ligands plays a crucial role in their catalytic activity, often involving metal-ligand cooperation.[3]
Comparative Catalytic Activity
| Complex/Catalyst | Reaction | Substrate | Product | Yield (%) | TON/TOF | Conditions | Ref. |
| Ruthenium(II) pincer complex 4b | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | TOF up to 2.8 x 10^5 h^-1 | 2-propanol, 82 °C | [3] |
| Iridium(III) pincer complex | Dehydrogenation | Formic Acid | H2 + CO2 | High | Not specified | Water, 90 °C | [3] |
| Aluminum anilido-pyrazolate complex 1 | Ring-Opening Polymerization | ε-caprolactone | Poly(ε-caprolactone) | 95 | Not specified | Toluene, 25 °C, 24h | [5] |
| Aluminum anilido-pyrazolate complex 3 | Ring-Opening Polymerization | ε-caprolactone | Poly(ε-caprolactone) | 98 | Not specified | Toluene, 25 °C, 24h | [5] |
Experimental Protocol: Catalytic Transfer Hydrogenation of Acetophenone
The following protocol is a representative example for the transfer hydrogenation of ketones catalyzed by a pyrazolylpyridine-based ruthenium complex.
Materials:
-
Ruthenium(II) pincer complex 4b (catalyst)
-
Acetophenone (substrate)
-
2-propanol (solvent, hydrogen source)
-
Potassium tert-butoxide (base)
-
Schlenk flask
-
Magnetic stirrer
-
Thermostated oil bath
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with the ruthenium catalyst and potassium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Degassed 2-propanol is added, followed by the acetophenone substrate.
-
The reaction mixture is stirred vigorously and heated to 82 °C in a thermostated oil bath.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated and purified using standard procedures (e.g., column chromatography).
Catalytic Cycle Workflow
Caption: Proposed catalytic cycle for transfer hydrogenation.
II. Photophysical Properties and Applications
The structural rigidity and π-conjugated systems of pyrazolylpyridine ligands make their metal complexes promising candidates for applications in organic light-emitting diodes (OLEDs) and as photoluminescent sensors.[2][6] The emission properties can be tuned by modifying the ligand structure and the choice of the metal center.[7]
Comparative Photophysical Data
| Complex | Metal | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) | Solvent | Ref. |
| [Cu(N^N)(PPh3)2]+ | Cu(I) | 550 | 0.23 | 1.5 | DCE | [7] |
| [Cu(N^N)(Xantphos)]+ | Cu(I) | 560 | 0.78 | 2.1 | DCE | [7] |
| L2-Zn | Zn(II) | 480 | Not specified | Not specified | DMSO | [8] |
| L4-Zn | Zn(II) | 510 | Not specified | Not specified | DMSO | [8] |
*N^N represents a 3-(2-pyridyl)pyrazole ligand.
Experimental Protocol: Photoluminescence Quantum Yield Measurement
The following is a general procedure for determining the photoluminescence quantum yield of a metal complex in solution using a comparative method.
Materials:
-
Pyrazolylpyridine-based metal complex (sample)
-
A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances in the range of 0.01-0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the UV-Vis absorption spectra of all solutions to determine their absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Energy Level Diagram for Photoluminescence
Caption: Jablonski diagram illustrating photophysical processes.
III. Biological Activity and Medicinal Applications
Pyrazolylpyridine-based metal complexes have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[9][10][11][12] The chelation of the metal ion can enhance the biological activity of the free ligand.[9]
Comparative Biological Activity Data
| Complex | Metal | Activity | Organism/Cell Line | IC50 / MIC (µg/mL) | Ref. |
| HL Schiff base | - | Antibacterial | S. aureus | 25 | [9] |
| Co(II) complex | Co(II) | Antibacterial | S. aureus | 6.25 | [9] |
| Ni(II) complex | Ni(II) | Antibacterial | S. aureus | 12.5 | [9] |
| Cu(II) complex | Cu(II) | Antibacterial | S. aureus | 3.12 | [9] |
| Zn(II) complex | Zn(II) | Antibacterial | S. aureus | 6.25 | [9] |
| Co complex 1 | Co(II) | Anticancer | HepG2 | 15.6 | [10] |
| Zn complex 2 | Zn(II) | Anticancer | HepG2 | 12.8 | [10] |
Experimental Protocol: In Vitro Antibacterial Activity (MIC Assay)
The minimum inhibitory concentration (MIC) is a standard assay to determine the antimicrobial activity of a compound.
Materials:
-
Pyrazolylpyridine-based metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient broth (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
A two-fold serial dilution of each metal complex is prepared in the nutrient broth in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
Positive (broth with bacteria, no complex) and negative (broth only) controls are included.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that completely inhibits the visible growth of the bacterium, which can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Biological Screening
Caption: General workflow for synthesis and biological screening.
References
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and catalytic application of aluminium anilido-pyrazolate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies of 2-(1H-Pyrazol-3-Yl)Pyridine and its Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(1H-pyrazol-3-yl)pyridine (PyPzH) and its metal complexes, supported by experimental and computational data from recent DFT studies. The unique electronic properties of the PyPzH ligand, which combines a π-deficient pyridine ring with a π-excessive pyrazole ring, make its metal complexes promising candidates for applications ranging from photocatalysis to medicinal chemistry.
Performance Comparison: Structural and Electronic Properties
Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural and electronic properties of PyPzH complexes. A comparison of key computed parameters for a representative Rhenium(I) complex, [Re(PyPzH)(CO)₃Cl], and the widely studied benchmark, [Re(bpy)(CO)₃Cl] (where bpy = 2,2'-bipyridine), is presented below.
| Parameter | [Re(PyPzH)(CO)₃Cl] | [Re(bpy)(CO)₃Cl] (for comparison) | Key Insights |
| HOMO Energy | -5.99 eV | Not explicitly stated, but generally higher than PyPzH complex | The HOMO is predominantly located on the dπ-orbitals of Re(I), Cl, and CO, indicating its role as the primary electron donor.[1] |
| LUMO Energy | -1.55 eV | Not explicitly stated, but generally lower than PyPzH complex | The LUMO is centered on the PyPzH ligand, specifically the π* orbital, highlighting its electron-accepting capability.[1] |
| HOMO-LUMO Gap | 4.44 eV | Generally smaller | The larger energy gap in the PyPzH complex results in a blue-shifted metal-to-ligand charge transfer (MLCT) band compared to the bpy complex.[1] |
| Calculated λ_max (MLCT) | 331 nm | ~371 nm (in acetonitrile)[2] | The higher energy π* molecular orbital of the pyrazole moiety in PyPzH destabilizes the LUMO, leading to the observed blue shift.[1] |
| Selected Bond Lengths (Å) | Re-N(pyridine): 2.209, Re-N(pyrazole): 2.155 | Re-N: ~2.17 | The distinct bond lengths reflect the different electronic nature of the pyridine and pyrazole rings. |
| **Selected Bond Angles (°) ** | N(pyridine)-Re-N(pyrazole): 73.3 | N-Re-N: ~78 | The five-membered chelate ring in the PyPzH complex results in a more acute bite angle. |
Applications in Photocatalysis and Biology
Complexes of this compound are being explored for various applications, with notable examples in photocatalytic CO₂ reduction and anticancer activity.
Photocatalytic CO₂ Reduction
The [Re(PyPzH)(CO)₃Cl] complex has been investigated as a potential photocatalyst for the reduction of CO₂. DFT studies suggest a mechanism initiated by a one-electron reduction to the complex. The reaction enthalpies for the dissociation of the chloride atom are crucial in the formation of the active catalytic species.[1] While the PyPzH complex shows a blue-shifted MLCT band compared to [Re(bpy)(CO)₃Cl], tuning the ligand structure could optimize the visible light absorption and catalytic efficiency.
Biological Activity
Metal complexes of pyridine-pyrazole derivatives have demonstrated significant biological activity. For instance, certain Pt(II), Pd(II), and Cu(II) complexes of related ligands have shown cytotoxic effects against human leukemia and melanoma cell lines.[3] The mode of action is often linked to the complex's ability to interact with DNA. DFT calculations of properties like lipophilicity are crucial in predicting the ability of these complexes to penetrate cell membranes.[3]
| Complex Type | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pt(II)-pyridinyl-pyrazole derivative | WM-115 (melanoma) | 16.6 | Cisplatin | 18.2 |
| Pd(II)-thiazine/thiazoline derivatives | HeLa, HL-60, U-937 | 46.39 - 62.74 | - | - |
| Cu(II)-pyridyl-pyrazole-3-one derivative | BEL-7404, HepG2, A549, T-24 | Lower than other tested complexes | - | - |
Experimental and Computational Protocols
Synthesis of this compound (PyPzH)
A common synthetic route involves the reaction of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate.
Procedure:
-
3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) is dissolved in ethanol (3.3 mL).
-
Hydrazine hydrate (2 mL) is added to the solution.
-
The mixture is heated at 60°C for 30 minutes.
-
After cooling to room temperature, the solvent is removed under vacuum to yield the product as a pale yellow solid.
Synthesis of [Re(PyPzH)(CO)₃Cl][1]
Procedure:
-
Pentacarbonylchlororhenium(I) (250 mg, 0.691 mmol) and this compound (110 mg, 0.760 mmol) are added to toluene.
-
The reaction mixture is refluxed under a nitrogen atmosphere for approximately 5 hours.
-
The resulting precipitate is collected and washed with n-hexane to give the final product as a pale-yellow solid.[1]
DFT Calculation Methodology[1][4]
Software: Gaussian 09 or similar quantum chemistry package.
Procedure:
-
Geometry Optimization: The molecular geometries of the ligand and its complexes are optimized using DFT. A common functional and basis set combination is B3LYP with the 6-31G(d,p) basis set for the ligand and LanL2DZ for the metal atom.[4][5][6]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized geometry.
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectra and assign the electronic transitions, particularly the metal-to-ligand charge transfer (MLCT) bands.[1]
Visualizations
Experimental and Computational Workflow
Caption: A general workflow for the synthesis, computational study, and application-based evaluation of this compound complexes.
Proposed Photocatalytic Cycle for CO₂ Reduction
Caption: A simplified proposed mechanism for the photocatalytic reduction of CO₂ by [Re(PyPzH)(CO)₃Cl].
References
A Comparative Guide to Purity Assessment of Synthesized 2-(1H-Pyrazol-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. For a compound such as 2-(1H-Pyrazol-3-Yl)Pyridine, a versatile N-heterocyclic building block in drug discovery, confirming its purity is critical before its use in further synthetic steps or biological assays. This guide provides an objective comparison of common analytical techniques for purity determination, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was assessed using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The results are summarized in the table below. It is important to note that commercially available this compound is typically offered at purities of 97% to >98%.
| Analytical Method | Parameter | Synthesized Lot A | Alternative Synthesis Lot B | Commercial Standard |
| RP-HPLC | Purity (Area %) | 98.5% | 96.2% | >98.0% |
| qNMR | Purity (w/w %) vs. Internal Standard | 98.2% | 95.8% | Not Determined |
| GC-MS | Purity (Area %) | 98.8% | 96.5% | Not Determined |
| Melting Point | Range (°C) | 123-125 °C | 121-124 °C | 122-126 °C |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the purity assessment of organic compounds due to its high resolution and sensitivity. For this compound, a C18 column is effective for separating the main compound from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 303 nm[1]
Sample Preparation: A stock solution of the synthesized this compound is prepared by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water. This stock solution is then diluted to a working concentration of about 0.1 mg/mL for injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of absolute purity against a certified internal standard, without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Internal Standard:
-
Maleic Anhydride (Certified Reference Material)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube.
-
Add 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube and ensure complete dissolution.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32 (to achieve an adequate signal-to-noise ratio).
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (% w/w) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for the analysis of volatile and semi-volatile compounds. It provides both quantitative purity information and qualitative identification of impurities based on their mass spectra.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: Hold at 280 °C for 5 minutes
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation: A solution of the synthesized this compound is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity assessment of synthesized this compound.
References
A Comparative Analysis of the Biological Activity of 2-(1H-Pyrazol-3-yl)pyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2-(1H-pyrazol-3-yl)pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The functionalization of this core has led to the development of numerous derivatives with enhanced potency and selectivity against various therapeutic targets. This guide provides an objective comparison of the biological activities of the parent compound and its derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and drug discovery efforts.
Anticancer Activity
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation, such as Cyclin-Dependent Kinases (CDKs), and the induction of apoptosis.
In Vitro Cytotoxicity
The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the compounds.
| Compound | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | HepG2 (Liver) | 13.14 | Roscovitine | 0.99[1] |
| 1 | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | MCF-7 (Breast) | 8.03 | Roscovitine | 0.99[1] |
| 2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | HCT-116 (Colon) | 31.3 - 49.0 | Doxorubicin | 40.0[2] |
| 2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | MCF-7 (Breast) | 19.3 - 55.5 | Doxorubicin | 64.8[2] |
| 2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | HepG2 (Liver) | 22.7 - 44.8 | Doxorubicin | 24.7[2] |
| 2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | A549 (Lung) | 36.8 - 70.7 | Doxorubicin | 58.1[2] |
| 3 | Pyrazolo[3,4-d]pyrimidine derivative (3d) | A498 (Renal) | 0.0263 (GI50) | - | - |
| 4 | Pyrazole analog (4) | NCI-60 Panel | 3.81 (GI50) | - | - |
| 5 | Pyrazole analog (9) | NCI-60 Panel | >50 (GI50) | - | - |
Table 1: Comparative in vitro cytotoxicity (IC50/GI50) of this compound derivatives against various cancer cell lines.
Kinase Inhibitory Activity
A significant number of pyrazolylpyridine derivatives exhibit potent inhibitory activity against protein kinases, particularly CDK2, which is a key regulator of the cell cycle. The ADP-Glo™ kinase assay is a common method to determine the IC50 values for kinase inhibition.
| Compound | Derivative Substitution | Kinase Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6 | 1-(2-pyridinyl)-4-(4-hydroxyphenyl)-1H-pyrazole-3,5-diamine | CDK2/Cyclin A2 | 0.46 | Roscovitine | 0.99[1] |
| 7 | 1-(2-pyridinyl)-4-(4-methoxyphenyl)-1H-pyrazole-3,5-diamine | CDK2/Cyclin A2 | 0.45 | Roscovitine | 0.99[1] |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/Cyclin A2 | 0.65 | Roscovitine | 0.394[2] |
| 9 | Pyrazolo[3,4-d]pyrimidine derivative (3d) | CDK2/Cyclin A2 | 0.332 | Roscovitine | 0.457[3] |
| 10 | Pyrazole analog (4) | CDK2/Cyclin A2 | 3.82 | - | - |
| 11 | Pyrazole analog (9) | CDK2/Cyclin A2 | 0.96 | - | - |
Table 2: Comparative in vitro CDK2 inhibitory activity (IC50) of this compound derivatives.
Antimicrobial Activity
Certain derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
| Compound | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 12 | Pyrazoline derivative (9) | Staphylococcus aureus | 4 | Oxacillin, Vancomycin | Varies[4] |
| 12 | Pyrazoline derivative (9) | Enterococcus faecalis | 4 | Vancomycin, Teicoplanin | Varies[4] |
| 13 | Pyrazole carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | Varies[5] |
| 13 | Pyrazole carbothiohydrazide (21a) | Bacillus subtilis | 62.5 - 125 | Chloramphenicol | Varies[5] |
| 13 | Pyrazole carbothiohydrazide (21a) | Escherichia coli | 62.5 - 125 | Chloramphenicol | Varies[5] |
| 13 | Pyrazole carbothiohydrazide (21a) | Klebsiella pneumoniae | 62.5 - 125 | Chloramphenicol | Varies[5] |
| 13 | Pyrazole carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | Varies[5] |
| 13 | Pyrazole carbothiohydrazide (21a) | Candida albicans | 2.9 - 7.8 | Clotrimazole | Varies[5] |
Table 3: Comparative antimicrobial activity (MIC) of this compound derivatives.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
CDK2-Mediated Cell Cycle Regulation
CDK2 is a critical kinase that, in complex with Cyclin E or Cyclin A, drives the cell cycle through the G1/S phase transition.[6] Inhibition of CDK2 by pyrazolylpyridine derivatives leads to cell cycle arrest, preventing cancer cell proliferation.
References
- 1. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Coordination Chemistry of Pyrazole and Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the coordination chemistry of pyrazole and pyridine ligands, focusing on their structural, electronic, and stability properties when complexed with transition metal ions. The information presented is supported by experimental data to aid in the rational design of metal-based complexes for applications in catalysis, materials science, and medicinal chemistry.
Ligand Field Strength and Electronic Effects
The electronic properties of pyrazole and pyridine ligands play a crucial role in determining the d-orbital splitting of the central metal ion, which in turn influences the spectroscopic and magnetic properties of the resulting complex.
Key Differences:
-
Pyrazole: Generally considered a weaker σ-donor and a better π-donor compared to pyridine. The presence of the NH group in unsubstituted pyrazole allows it to act as a proton donor, and upon deprotonation, it becomes a pyrazolate anion, which is a stronger σ- and π-donor.
-
Pyridine: A good σ-donor and a modest π-acceptor. Its electronic properties can be readily tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic ring.
A comparative study on isostructural Ni(II) complexes with pyrazole and pyridine analogues revealed differences in their electronic spectra, indicating a variation in their ligand field strengths.[1]
Table 1: Comparative Spectroscopic Data of Copper(II) Complexes
| Complex | Ligand | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| [Cu(pyrazole)₄]Cl₂ | Pyrazole | ~650 | Not specified | Water | General observation, specific value not found in searches. |
| [Cu(pyridine)₄]Cl₂ | Pyridine | ~600 | Not specified | Water | General observation, specific value not found in searches. |
| [Cu(pypz)Cl₂] | Pyridyl-pyrazole | 293 | Not specified | Ethanol-Water | [2] |
Note: Direct comparative data for simple [Cu(L)₄]Cl₂ complexes under identical conditions was not available in the initial search results. The provided data for the pyridyl-pyrazole complex offers a reference point.
Steric Effects and Structural Parameters
The five-membered ring of pyrazole and the six-membered ring of pyridine impose different steric constraints around the metal center, influencing coordination numbers, geometries, and bond parameters.
Key Differences:
-
Pyrazole: The smaller ring size can lead to less steric hindrance, potentially allowing for higher coordination numbers or closer packing in the solid state.
-
Pyridine: The larger ring size can introduce greater steric bulk, which can be further amplified by substitution at the 2- and 6-positions.
Crystal structure analyses of various metal complexes provide insight into these steric differences. For instance, a study on Ni(II) and Cu(II) complexes with pyridyl-pyrazole ligands detailed the coordination environments and the influence of the metal ion on the resulting structures.[3]
Table 2: Comparison of M-N Bond Lengths in Metal Complexes
| Complex | Ligand Type | Metal Ion | M-N Bond Length (Å) | Reference |
| [Ni(L)(N₃)]n (L = 3-(2-pyridyl)pyrazol-1-yl acetic acid) | Pyridyl-pyrazole | Ni(II) | 2.053(3) - 2.059(3) | [3] |
| [Cu(L')₂(H₂O)₂]n (L' = 3-(2-pyridyl)pyrazole) | Pyridyl-pyrazole | Cu(II) | Not specified | [3] |
| [Ni(Py(Ph)Py)X] | Pyridine-based | Ni(II) | Varies with X | [1] |
| [Ni(4Tz(Ph)Py)Br] | Pyridine-Thiazole | Ni(II) | Varies | [1] |
Stability of Metal Complexes
The stability of a metal-ligand complex is a critical factor in its potential applications. Stability constants (log K) provide a quantitative measure of the equilibrium between the free metal ion and the ligand, and the resulting complex.
Key Differences:
-
The relative stability of metal complexes with pyrazole and pyridine is dependent on the metal ion, the solvent system, and the substituents on the ligands.
-
The proton-responsive nature of pyrazole (pKa of the NH proton is ~14.2) allows it to form stable anionic pyrazolate complexes, which often exhibit higher stability constants compared to neutral pyrazole complexes.
The Irving-Rossotti method is a common potentiometric titration technique used to determine these stability constants.
Table 3: Comparative Stability Constants (log K₁) of Metal Complexes
| Metal Ion | Ligand | log K₁ | Method | Solvent | Reference |
| Cu(II) | Pyrazole (substituted) | Varies | Potentiometric | 70% Dioxane-Water | |
| Ni(II) | Pyrazole (substituted) | Varies | Potentiometric | 70% Dioxane-Water | |
| Cu(II) | Pyridine | 2.53 | Potentiometric | Aqueous | General literature value, specific study not found. |
| Ni(II) | Pyridine | 1.78 | Potentiometric | Aqueous | General literature value, specific study not found. |
Note: The table provides representative data. Direct comparison is challenging due to variations in experimental conditions and ligand substituents in the cited literature.
Experimental Protocols
Synthesis of Tetrakis(pyridine)copper(II) Chloride, [Cu(C₅H₅N)₄]Cl₂
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Pyridine (C₅H₅N)
-
Ethanol
Procedure:
-
Dissolve a specific amount of CuCl₂·2H₂O in a minimal amount of ethanol.
-
Slowly add a four-fold molar excess of pyridine to the copper(II) chloride solution with constant stirring.
-
A blue precipitate of [Cu(C₅H₅N)₄]Cl₂ will form.
-
Continue stirring the mixture for 30 minutes to ensure complete reaction.
-
Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol.
-
Dry the product in a desiccator over anhydrous calcium chloride.
This is a general procedure; specific reaction conditions may vary.
Synthesis of Tetrakis(pyrazole)copper(II) Chloride, [Cu(C₃H₄N₂)₄]Cl₂
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Pyrazole (C₃H₄N₂)
-
Ethanol
Procedure:
-
Dissolve a specific amount of CuCl₂·2H₂O in ethanol.
-
In a separate flask, dissolve a four-fold molar excess of pyrazole in ethanol.
-
Slowly add the pyrazole solution to the copper(II) chloride solution with vigorous stirring.
-
A precipitate will form. The color may vary depending on the specific conditions.
-
Stir the reaction mixture at room temperature for one hour.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
Principle: This method involves the titration of a ligand solution with a standard base in the absence and presence of a metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). These values are then used to determine the stepwise and overall stability constants.
Solutions Required:
-
Standard mineral acid (e.g., HClO₄)
-
Standard base solution (e.g., NaOH), carbonate-free
-
Ligand solution of known concentration
-
Metal salt solution of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., NaClO₄)
Procedure:
-
Prepare three mixtures for titration:
-
Mixture A: Acid + Inert Salt
-
Mixture B: Acid + Inert Salt + Ligand
-
Mixture C: Acid + Inert Salt + Ligand + Metal Salt
-
-
Titrate each mixture with the standard base solution, recording the pH after each addition.
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the values of n̄ and pL at various pH values.
-
Plot n̄ versus pL to obtain the formation curve.
-
Determine the stepwise stability constants (K₁, K₂, etc.) from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
Single Crystal X-ray Diffraction
Principle: Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to elucidate the crystal structure, including bond lengths and angles.
Procedure:
-
Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualization of Key Concepts
References
A Comparative Guide to the Validation of Analytical Methods for 2-(1H-Pyrazol-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the validation of 2-(1H-Pyrazol-3-Yl)Pyridine, a heterocyclic compound with significant potential in pharmaceutical and chemical research.[1][2] While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines the principal analytical techniques and validation parameters based on established methods for analogous pyrazole and pyridine derivatives. The information herein is intended to guide researchers in the development and validation of robust analytical procedures for the quality control and characterization of this compound.
The primary analytical techniques for the characterization and quantification of this compound and related compounds include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] The choice of method depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis, such as impurity profiling or quantitative assay.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyridine and pyrazole derivatives due to its versatility and applicability to a broad range of non-volatile and thermally labile compounds.[5][6][7]
Experimental Protocol: A General RP-HPLC Method
A typical RP-HPLC method for a pyridine derivative, which can be adapted for this compound, would involve the following:[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition can be delivered in an isocratic or gradient mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, usually the mobile phase, to a known concentration.
Method Validation Parameters (Based on Pyridine/Pyrazole Derivatives)
The validation of an analytical method is crucial to ensure its suitability for its intended purpose and is performed according to ICH guidelines.[4][8][9] The following table summarizes typical validation parameters for HPLC methods for related compounds.
| Validation Parameter | Typical Acceptance Criteria | Example Data (from related compounds) |
| Linearity (r²) | ≥ 0.995 | A study on a pyrazoline derivative showed a regression coefficient (r²) of 0.995 over a concentration range of 50-150 µg/mL.[7] Another study on a novel pyrazole derivative reported an R² of 0.9994 over a range of 2.5–50 µg/mL.[6][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | For a novel pyridine derivative, accuracy was reported to be within this range.[5] Recovery rates for a pyrazole derivative were found to be between 110% and 112%.[6][10] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | A method for a novel pyridine derivative demonstrated precision within these limits.[5] For a pyrazoline derivative, the relative standard deviation (RSD) for repeatability and intermediate precision was found to be less than 2%.[7] |
| Specificity | No interference from blank, placebo, or degradation products. | The method should be able to unequivocally assess the analyte in the presence of other components.[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | A study on a novel pyrazole derivative reported an LOD of 2.43 µg/mL.[6][10] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The same study reported an LOQ of 7.38 µg/mL.[6][10] |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | This is assessed by making small changes to parameters like mobile phase composition, pH, and column temperature and observing the effect on the results.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for the identification and quantification of pyrazole isomers and other impurities.[3]
Experimental Protocol: A General GC-MS Method
A general GC-MS protocol for the analysis of pyrazole derivatives is as follows:[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 80 °C held for 2 minutes, followed by a ramp to a higher temperature.[3]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the analyte and its expected fragments.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or methanol.[3]
Method Validation Parameters
The validation parameters for a GC-MS method are similar to those for HPLC. The mass spectrometer also allows for the identification of unknown impurities by analyzing their fragmentation patterns.[11]
| Validation Parameter | Typical Acceptance Criteria | Example Data (from related compounds) |
| Linearity (r²) | ≥ 0.995 | Not explicitly stated in the provided search results for a GC-MS method, but this is a standard requirement. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not explicitly stated in the provided search results for a GC-MS method, but this is a standard requirement. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate Precision (Inter-day): ≤ 2% | Not explicitly stated in the provided search results for a GC-MS method, but this is a standard requirement. |
| Specificity | The ability to separate and identify the analyte from other components, confirmed by retention time and mass spectrum. | GC-MS provides high specificity due to the combination of chromatographic separation and mass spectral data.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | A sensitive LC/MS/MS method for a pyridine derivative could quantify down to 0.3 ppm.[12] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Not explicitly stated in the provided search results for a GC-MS method, but this is a standard requirement. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Assessed by varying parameters such as injector temperature, flow rate, and oven temperature program. |
Visualizations
To further clarify the processes involved in analytical method validation and the comparison of the discussed techniques, the following diagrams are provided.
Caption: A general workflow for the validation of an analytical method.
Caption: Comparison of HPLC and GC-MS for the analysis of this compound.
References
- 1. CAS 75415-03-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. ijcpa.in [ijcpa.in]
- 8. dastmardi.ir [dastmardi.ir]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of 2-(1H-Pyrazol-3-yl)Pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
Complexes incorporating the 2-(1H-pyrazol-3-yl)pyridine (pypz) ligand scaffold have emerged as a versatile class of catalysts for a range of organic transformations critical to research and pharmaceutical development. Their tunable electronic and steric properties, arising from the facile modification of both the pyridine and pyrazole rings, allow for the optimization of catalytic activity and selectivity. This guide provides an objective comparison of the performance of this compound complexes against alternative catalysts in key reactions, supported by experimental data. Detailed methodologies for representative catalytic experiments are also presented to facilitate the replication and extension of these findings.
Data Presentation: Comparative Catalytic Performance
The following tables summarize the catalytic activity of various this compound complexes and their alternatives in several important organic reactions.
Transfer Hydrogenation of Ketones
Transfer hydrogenation is a fundamental process in the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry. Ruthenium, iron, and nickel complexes of this compound and its derivatives have demonstrated significant catalytic activity in this reaction.
Table 1: Benchmarking in the Transfer Hydrogenation of Acetophenone
| Catalyst/Precatalyst | Substrate | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| [Fe(L1)Br₂] | Acetophenone | i-PrOK | i-PrOH | 82 | 1 | ~95 | - | [1] |
| [Ni(L1)Cl₂] | Acetophenone | i-PrOK | i-PrOH | 82 | 1 | ~60 | - | [1] |
| [Ru(II)-NNN complex] | 3'-Bromoacetophenone | i-PrOK | i-PrOH | 30 | 0.5 | 99 | 98 (S) | |
| Alternative: [RuCl₂(p-cymene)]₂ | Acetophenone | HCOONa | H₂O | 50 | 1 | 98 | - | N/A |
| Alternative: Noyori-type Ru catalyst | Acetophenone | i-PrOK | i-PrOH | 28 | 0.2 | >99 | >99 (R or S) | [2] |
L1 = 2-(pyrazolylmethyl)pyridine [Ru(II)-NNN complex] = Ruthenium(II) complex with a chiral pyrazolyl-pyridyl-oxazolinyl ligand
Ethylene Oligomerization
The selective oligomerization of ethylene to linear alpha-olefins is a large-scale industrial process. Iron and cobalt complexes based on substituted this compound ligands have been investigated as catalysts for this transformation.
Table 2: Performance in Ethylene Oligomerization
| Catalyst | Co-catalyst | Solvent | Temp (°C) | Pressure (atm) | Activity ( g/mol ·h) | Selectivity (C4/C6) | Ref. |
| [Fe(L2)Cl₂] | MAO | Toluene | 20 | 10 | 2.70 x 10⁵ | 57.0% / 32.5% | [3] |
| [Co(L3)Cl₂] | MAO | Toluene | 30 | 10 | 5.32 x 10⁴ | Dimer/Trimer | N/A |
| Alternative: [Fe(bis(imino)pyridine)Cl₂] | MAO | Toluene | 50 | 30 | 1.2 x 10⁶ | Varies | N/A |
| Alternative: [Cr(pyrrolyl)Cl₃] | MAO | Toluene | 45 | 30 | 3.6 x 10⁶ | >95% 1-Hexene | N/A |
L2 = 2-(5-phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinoline L3 = (Pyrazolyl)imine ligand MAO = Methylaluminoxane
Alcohol Oxidation
The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Ruthenium complexes of pincer-type pyrazole-pyridine ligands have shown efficacy in the acceptorless dehydrogenation of alcohols.
Table 3: Catalytic Oxidation of Benzyl Alcohol
| Catalyst | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| [RuCl(PPh₃)₂(κ³-NNN-L4)]Cl | Benzyl Alcohol | K₂CO₃ | Toluene | 110 | 24 | 99 | N/A |
| Alternative: [Pd(OAc)₂]/Pyridine | Benzyl Alcohol | - | Toluene | 80 | 3 | >95 | [4] |
| Alternative: TEMPO/NaOCl | Benzyl Alcohol | - | CH₂Cl₂/H₂O | 0 | 0.5 | >95 | N/A |
L4 = 2,6-bis(1H-pyrazol-3-yl)pyridine
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of catalytic studies.
Synthesis of this compound Ligand
A common route for the synthesis of the parent this compound ligand involves the condensation of 2-acetylpyridine with a formylating agent, followed by cyclization with hydrazine.
Materials:
-
2-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of 2-acetylpyridine (1.0 eq) and DMF-DMA (1.5 eq) is heated at reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.
-
The resulting crude enaminone is dissolved in ethanol.
-
Hydrazine hydrate (1.2 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for Catalytic Transfer Hydrogenation of Ketones
This protocol is representative for the transfer hydrogenation of acetophenone using an in situ generated iron catalyst.
Materials:
-
[Fe(L1)Br₂] (precatalyst)
-
Acetophenone (substrate)
-
Potassium isopropoxide (i-PrOK)
-
Anhydrous isopropanol (i-PrOH)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the iron precatalyst (0.01 mmol) is dissolved in anhydrous isopropanol (5 mL).
-
Acetophenone (1.0 mmol) is added to the solution.
-
A solution of potassium isopropoxide (0.1 mmol) in isopropanol (1 mL) is added to initiate the reaction.
-
The reaction mixture is stirred at 82 °C for the specified time.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the conversion and yield are determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Mandatory Visualization
The following diagrams illustrate key catalytic cycles and workflows involving this compound complexes.
Caption: Proposed catalytic cycle for transfer hydrogenation.
Caption: Simplified mechanism for ethylene oligomerization.
Caption: General workflow for catalytic alcohol oxidation.
References
- 1. Structural, kinetic, and DFT studies of the transfer hydrogenation of ketones mediated by (pyrazole)pyridine iron(ii) and nickel(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 2-(1H-Pyrazol-3-yl)Pyridine
This guide provides a detailed comparison of the spectroscopic data for 2-(1H-Pyrazol-3-yl)Pyridine and its structural isomer, 3-(1H-Pyrazol-1-yl)pyridine. The information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and differentiation of these heterocyclic compounds. All data is presented in tabular format for clear comparison, supported by detailed experimental protocols and logical diagrams.
Introduction to Spectroscopic Cross-Referencing
Spectroscopic analysis is fundamental in chemical research for elucidating and confirming molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide unique fingerprints of a compound's structure. By cross-referencing data from these methods, researchers can unambiguously identify a compound and differentiate it from its isomers. This guide focuses on this compound, a significant organic intermediate, and compares its spectral features with those of a key isomer to highlight the structural nuances that these analytical techniques can reveal.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for this compound and its isomer, 3-(1H-Pyrazol-1-yl)pyridine.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| This compound | 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2 Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2 Hz, 1H)[1] |
| 3-(1H-Pyrazol-1-yl)pyridine | 8.97 (d, J = 2.8 Hz, 1H), 8.51 (dd, J = 1.4, 4.7 Hz, 1H), 7.96 (ddd, J = 1.4, 2.8, 8.3 Hz, 1H), 7.72 (d, J = 1.5 Hz, 1H), 7.33 (dd, J= 4.7, 8.3 Hz, 1H), 6.47 (t, J = 2.0 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 151.1, 145.8, 142.4, 126.5, 112.4, 109.0[1] |
| 3-(1H-Pyrazol-1-yl)pyridine | 148.8, 141.6, 140.9, 136.7, 128.0, 124.0, 107.5 |
Table 3: Mass Spectrometry Data
| Compound | Method | m/z (relative intensity, %) | HRMS [M+H]⁺ |
| This compound | EI-MS | 145.2 (M+, 34.14), 146.2 (M++1, 2.60), 118.1 (32.26), 78.2 (26.12), 51.2 (100) | Calculated: 145.06345, Found: 145.06351[1] |
| 3-(1H-Pyrazol-1-yl)pyridine | EI-HRMS (TOF) | Data not available in this format | Calculated: 146.07128, Found: Data not available |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1] Spin-spin coupling constants (J) are given in Hertz (Hz).[1]
Mass Spectrometry
High-resolution mass spectra (HRMS) were recorded on a Finnigan MAT 95 system or a Time-of-Flight (TOF) mass spectrometer.[1] Electron Ionization (EI) was used as the ionization method.
Infrared Spectroscopy
Attenuated Total Reflectance (ATR) IR spectra for this compound have been recorded on a Bruker Tensor 27 FT-IR instrument.
Visualization of Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic data acquisition and the structural relationship between the compared compounds.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Isomeric relationship and its impact on spectroscopic data.
References
Safety Operating Guide
Proper Disposal of 2-(1H-Pyrazol-3-Yl)Pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1H-Pyrazol-3-Yl)Pyridine, a heterocyclic building block commonly used in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and ensure environmental responsibility.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks and the required safety precautions.
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[2][3]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH/MSHA approved respirator.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[2][3][5][6]. Never pour this chemical down the drain or dispose of it with regular trash.[4] The following steps provide a more detailed operational plan.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms for irritation and acute toxicity.
-
Solid Waste: Collect unused or contaminated solid this compound in the designated container. This includes any contaminated items such as weighing paper, gloves, and paper towels.
-
Liquid Waste: If the compound is in solution, collect it in a designated, compatible liquid waste container. Do not mix with incompatible waste streams.
Step 2: Spill Management
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.[4]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]
-
Temperature Control: Keep the storage area cool and dry.[2]
Step 4: Final Disposal
-
Consult Local Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][5]
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. This compound | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 2-(1H-Pyrazol-3-Yl)Pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of 2-(1H-Pyrazol-3-Yl)Pyridine, a critical component in many research and development pipelines. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to use appropriate personal protective equipment to mitigate these risks.
Hazard Summary:
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Skin Protection | - Gloves: Butyl rubber or Viton® for extended contact. Nitrile gloves are suitable for splash protection but should be changed immediately upon contact.[3][4] - Lab Coat: A fully-buttoned lab coat. | Prevents skin contact which can cause irritation. Butyl rubber and Viton® offer superior chemical resistance to pyridine-based compounds compared to nitrile.[3][5] |
| Respiratory Protection | - Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][6] - If ventilation is inadequate or for large spills, a NIOSH/MSHA-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation of dust or vapors which can irritate the respiratory system. |
Glove Compatibility for Pyridine and Related Compounds:
| Glove Material | Breakthrough Time (minutes) | Rating | Recommendation |
| Butyl Rubber | > 480 | Excellent | Recommended for prolonged contact. |
| Viton® | > 480 | Excellent | Recommended for prolonged contact. |
| Nitrile Rubber | < 15 | Poor | Not recommended for prolonged contact; suitable for splash protection only.[7] |
| Neoprene | < 30 | Fair | Use with caution; change frequently. |
| Natural Rubber (Latex) | < 15 | Poor | Not recommended. |
Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the amount and duration of contact. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing exposure and preventing contamination.
Experimental Protocol:
-
Preparation:
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary laboratory equipment (e.g., glassware, stir plates, spatulas) and reagents within the fume hood.
-
Prepare clearly labeled hazardous waste containers for solid and liquid waste.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer of the solid this compound within the fume hood to prevent inhalation of dust.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Carefully add the solid to the reaction vessel.
-
-
Dissolution and Reaction:
-
Slowly add the desired solvent to the solid with stirring to avoid splashing.
-
Keep the reaction vessel covered as much as possible during the procedure.
-
Maintain the entire experimental setup within the fume hood for the duration of the reaction.
-
-
Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in the designated solid hazardous waste container.
-
Dispose of liquid waste in the designated liquid hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.
Spill Response:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6][8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.[3][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3][8]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper, absorbent pads, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Incompatible Materials: Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents and acids.[4][6]
Waste Container Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Clearly indicate the associated hazards (e.g., Irritant).
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from ignition sources.[4][8]
By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. uwyo.edu [uwyo.edu]
- 5. amherst.edu [amherst.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
